molecular formula C61H100N22O15 B612589 N/Ofq-(1-13)-NH2

N/Ofq-(1-13)-NH2

Katalognummer: B612589
Molekulargewicht: 1381.6 g/mol
InChI-Schlüssel: RHMALYOXPBRJBG-CGUXNFSNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N/Ofq-(1-13)-NH2 is a biologically active peptide fragment derived from the full-length heptadecapeptide Nociceptin, also known as Orphanin FQ (N/OFQ) . As a potent endogenous ligand for the NOP receptor (nociceptin opioid peptide receptor), this compound is a critical tool for researching pain pathways, anxiety, and stress responses within the central nervous system . The peptide is thought to adopt a stable helical conformation in membrane-like environments, a structural characteristic that facilitates its specific binding and activation of the NOP receptor . Research using this compound focuses on elucidating the complex mechanisms of the N/OFQ system, which modulates neurotransmitter release and influences a wide range of physiological and behavioral processes. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Eigenschaften

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H100N22O15/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71)/t34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMALYOXPBRJBG-CGUXNFSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H100N22O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N/Ofq-(1-13)-NH2: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nociceptin/Orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that modulates a wide array of biological functions, including pain, anxiety, and reward, through its interaction with the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1). N/Ofq-(1-13)-NH2 is the shortest N-terminal fragment of N/OFQ that retains the full affinity and efficacy of the parent peptide, making it a critical tool for pharmacological research.[1] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: NOP Receptor Agonism

This compound acts as a potent and selective full agonist at the NOP receptor.[2] The NOP receptor is a G-protein coupled receptor (GPCR) that shares structural homology with classical opioid receptors (mu, delta, kappa) but possesses a distinct pharmacological profile.[1] Unlike classical opioids, NOP receptor agonists like this compound do not produce rewarding effects and have a lower risk of respiratory depression, making the N/OFQ-NOP system an attractive target for novel therapeutics.[3][4]

Upon binding, this compound stabilizes an active conformation of the NOP receptor, promoting its coupling to intracellular inhibitory G-proteins, primarily of the Gi/o family. This interaction initiates the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits, which then modulate various downstream effector systems.

Intracellular Signaling Pathways

The activation of the NOP receptor by this compound triggers multiple intracellular signaling cascades that collectively lead to a reduction in neuronal excitability.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

  • Modulation of Ion Channels: The dissociated Gβγ subunit plays a crucial role in modulating ion channel activity.

    • Activation of Potassium Channels: It directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This increases potassium efflux, leading to hyperpolarization of the cell membrane and making it more difficult to fire an action potential.

    • Inhibition of Calcium Channels: The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), particularly of the N-type. This reduces calcium influx, which is a critical step in neurotransmitter release from presynaptic terminals.

  • Activation of MAPK Pathways: NOP receptor activation has also been shown to stimulate mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinases (ERK1/2), p38, and c-Jun N-terminal kinase (JNK). These pathways are involved in regulating longer-term cellular processes like gene transcription and cell proliferation.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein (αβγ) NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel GIRK K+ Channel K_ion K_channel->K_ion Efflux Ca_channel N-type Ca2+ Channel Neurotransmitter Reduced Neurotransmitter Release Ca_channel->Neurotransmitter Ligand This compound Ligand->NOP Binds G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Excitability K_ion->Hyperpolarization Ca_ion Ca_ion->Ca_channel Influx GTPgS_Workflow start Start prep Prepare Cell Membranes (Expressing NOP Receptors) start->prep incubate Incubate Membranes with: • this compound (various conc.) • GDP • [³⁵S]GTPγS prep->incubate filter Terminate Reaction & Separate Bound/Free Ligand (Rapid Filtration) incubate->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: Plot Concentration-Response Curve Calculate pEC₅₀ and Emax count->analyze end End analyze->end

References

The Structure-Activity Relationship of N/OFQ(1-13)-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nociceptin/Orphanin FQ (N/OFQ), an endogenous heptadecapeptide, is the ligand for the NOP receptor, a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors.[1][2] The N/OFQ-NOP receptor system is implicated in a wide array of physiological processes, including pain modulation, mood, memory, and reward.[3][4] The truncated analog, N/OFQ(1-13)-NH2, has been identified as the shortest sequence that retains the full potency and efficacy of the native peptide, making it a crucial template for structure-activity relationship (SAR) studies.[5] These investigations are pivotal for the rational design of novel NOP receptor ligands, including agonists, antagonists, and biased agonists, with therapeutic potential. This guide provides an in-depth analysis of the SAR of N/OFQ(1-13)-NH2, presenting key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies on N/OFQ(1-13)-NH2 analogs. These studies have systematically explored the role of each amino acid residue in receptor binding and functional activity.

Table 1: Alanine-Scanning Mutagenesis of N/OFQ(1-13)-NH2

Alanine scanning is a widely used technique to determine the contribution of individual amino acid side chains to the biological activity of a peptide. In this series of experiments, each amino acid of N/OFQ(1-13)-NH2 was systematically replaced with Alanine. The functional activity of these analogs was assessed using BRET assays to measure their ability to promote NOP-G protein and NOP-β-arrestin 2 interactions.

CompoundAmino Acid SubstitutionNOP/G protein pEC50NOP/β-arrestin 2 pEC50
N/OFQ(1-13)-NH2None8.808.26
1 [Ala¹]Low potencyLow potency
2 [Ala²]Partial agonist7.94
3 [Ala³]8.638.11
4 [Ala⁴]Low potencyLow potency
5 [Ala⁵]8.788.15
6 [Ala⁶]8.718.21
7 [Ala⁷]8.658.16
8 [Ala⁸]Low potencyLow potency
9 [Ala⁹]8.758.13
10 [Ala¹⁰]8.728.20
11 [Ala¹¹]8.698.18

Data sourced from a study on biased agonism at NOP receptors, where pEC50 values represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: D-Amino Acid Scan of N/OFQ(1-13)-NH2

To investigate the stereochemical requirements for receptor interaction, each amino acid was replaced with its corresponding D-isomer. The functional activity was again measured using BRET assays.

CompoundAmino Acid SubstitutionNOP/G protein pEC50NOP/β-arrestin 2 pEC50
N/OFQ(1-13)-NH2None8.808.26
12 [D-Phe¹]InactiveInactive
13 [D-Gly²]8.718.15
14 [D-Gly³]8.688.10
15 [D-Phe⁴]InactiveInactive
16 [D-Thr⁵]8.758.21
17 [D-Gly⁶]8.668.19
18 [D-Ala⁷]8.608.12
19 [D-Arg⁸]InactiveInactive
20 [D-Lys⁹]8.708.17
21 [D-Ser¹⁰]8.698.16

Data from the same biased agonism study, highlighting the critical role of specific stereochemistries for receptor activation.

Table 3: Modifications at Position 5 of N/OFQ(1-13)-NH2

This table presents data from a study that specifically investigated the role of the Threonine residue at position 5 by substituting it with a variety of natural and unnatural amino acids. The activity of these analogs was evaluated using [³⁵S]GTPγS binding and calcium mobilization assays.

CompoundAmino Acid Substitution at Position 5[³⁵S]GTPγS Binding pEC50Calcium Mobilization pEC50
N/OFQ(1-13)-NH2Thr8.99.1
1 Gly7.98.1
2 Ala8.58.7
3 Val8.89.0
4 Leu8.78.9
5 Ile8.89.0
23 Abu (α-aminobutyric acid)8.99.1

This study concluded that position 5 is not critical for receptor activation and that a simple ethyl side chain is sufficient to maintain bioactivity.

Table 4: Modifications at Positions 9 and 13 of N/OFQ(1-13)-NH2

The role of the Lysine residues at positions 9 and 13 was explored by substituting them with other basic amino acids. The inhibitory activity of these analogs was tested on electrically evoked contractions of the rat vas deferens.

CompoundSubstitutionInhibitory Activity
N/OFQ(1-13)-NH2NoneStrong
Analog 1[Orn⁹]Maintained or enhanced
Analog 2[Orn¹³]Maintained or enhanced
Analog 3[Orn⁹, Orn¹³]Maintained or enhanced
Analog 4[Dab⁹]Decreased
Analog 5[Dap⁹]Decreased

This study suggests that while the basicity at these positions is important, the length of the side chain can influence activity.

Key Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of N/OFQ(1-13)-NH2 and its analogs is typically performed using an automated peptide synthesizer following the Fmoc/tBu strategy.

  • Resin Preparation : Rink Amide MBHA resin is used as the solid support. The resin is swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed with DMF.

  • Amino Acid Coupling : The desired Fmoc-protected amino acid (3 equivalents) is activated with a coupling reagent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) (3 equivalents) in the presence of N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. The activated amino acid is then added to the resin and allowed to react for 1-2 hours. The completion of the coupling reaction is monitored by the Kaiser test.

  • Washing : After each deprotection and coupling step, the resin is thoroughly washed with DMF and dichloromethane (DCM).

  • Cycle Repetition : The deprotection and coupling cycles are repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection : The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.

  • Purification and Characterization : The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G protein and β-arrestin 2 Interaction

This assay is used to measure the ability of a ligand to promote the interaction between the NOP receptor and its downstream signaling partners, G proteins and β-arrestin 2.

  • Cell Culture and Transfection : HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are transiently transfected with plasmids encoding for NOP-Rluc8, Gα-RGFP, Gβ, Gγ for the G protein interaction assay, or NOP-Rluc8 and β-arrestin 2-RGFP for the β-arrestin 2 interaction assay.

  • Assay Procedure : 48 hours post-transfection, cells are washed with phosphate-buffered saline (PBS) and detached. The cells are then resuspended in assay buffer (PBS containing 0.5 mM MgCl₂ and 0.1% glucose). The cell suspension is distributed into a 96-well microplate.

  • Ligand Addition : The test compounds (analogs of N/OFQ(1-13)-NH2) are added to the wells at various concentrations.

  • Substrate Addition and Signal Detection : The Rluc8 substrate, coelenterazine h, is added to each well at a final concentration of 5 µM. BRET measurements are performed using a microplate reader capable of detecting the light emission at 485 nm (Rluc8) and 515 nm (RGFP).

  • Data Analysis : The BRET ratio is calculated as the ratio of the light intensity emitted by RGFP to the light intensity emitted by Rluc8. The net BRET ratio is obtained by subtracting the BRET ratio of cells expressing only the donor (NOP-Rluc8) from the BRET ratio of cells expressing both the donor and the acceptor. The concentration-response curves are generated by plotting the net BRET ratio against the logarithm of the agonist concentration. The pEC50 values are determined by non-linear regression analysis.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR agonist.

  • Membrane Preparation : Membranes from cells stably expressing the human NOP receptor are prepared. Cells are homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EGTA) and centrifuged. The pellet is resuspended in the same buffer and centrifuged again. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) and stored at -80°C.

  • Assay Procedure : The assay is performed in a 96-well plate. The reaction mixture contains cell membranes, GDP (10 µM), and the test compound at various concentrations in assay buffer.

  • Initiation of Reaction : The reaction is initiated by the addition of [³⁵S]GTPγS (final concentration 0.1 nM). The mixture is incubated at 30°C for 60 minutes.

  • Termination of Reaction : The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer.

  • Measurement of Radioactivity : The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis : Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM). The specific binding is calculated by subtracting the non-specific binding from the total binding. Concentration-response curves are generated, and pEC50 values are calculated using non-linear regression.

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

The activation of the NOP receptor by N/OFQ or its analogs initiates intracellular signaling cascades primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Additionally, upon prolonged or high-intensity stimulation, the receptor can be phosphorylated, leading to the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling.

NOP_Signaling cluster_membrane Cell Membrane cluster_gprotein G Protein-Dependent Pathway cluster_arrestin β-Arrestin-Dependent Pathway N/OFQ_Analog N/OFQ(1-13)-NH2 Analog NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates GRK GRK NOP->GRK Activates P_NOP Phosphorylated NOP Receptor AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., GIRK) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response_G Cellular Response (e.g., Hyperpolarization) Ion_Channels->Cellular_Response_G GRK->NOP Phosphorylates Arrestin β-Arrestin P_NOP->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) Arrestin->MAPK Cellular_Response_A Cellular Response (e.g., Gene Expression) MAPK->Cellular_Response_A

Caption: NOP receptor signaling pathways.

Experimental Workflow for SAR Studies

The structure-activity relationship study of N/OFQ(1-13)-NH2 analogs follows a logical progression from chemical synthesis to biological evaluation.

SAR_Workflow start SAR Hypothesis (e.g., Modify Position X) synthesis Peptide Synthesis (SPPS) start->synthesis purification Purification (RP-HPLC) & Characterization (MS) synthesis->purification binding_assay In Vitro Binding Assays (Radioligand Binding) purification->binding_assay functional_assay In Vitro Functional Assays (GTPγS, BRET, Ca²⁺) purification->functional_assay data_analysis Data Analysis (pKi, pEC50, Emax) binding_assay->data_analysis functional_assay->data_analysis sar_evaluation SAR Evaluation data_analysis->sar_evaluation new_hypothesis Refine SAR Hypothesis sar_evaluation->new_hypothesis Iterate end Lead Compound Identification sar_evaluation->end Optimize new_hypothesis->synthesis

Caption: Experimental workflow for SAR studies.

Logical Relationships in N/OFQ(1-13)-NH2 SAR

This diagram summarizes the key findings from SAR studies, illustrating the impact of modifications at different positions on the peptide's activity.

SAR_Summary cluster_N_Terminus N-Terminus (Message) cluster_Mid_Region Mid-Region cluster_C_Terminus C-Terminus (Address) peptide N/OFQ(1-13)-NH2 (Full Agonist) pos1 Position 1 (Phe) peptide->pos1 pos2 Position 2 (Gly) peptide->pos2 pos4 Position 4 (Phe) peptide->pos4 pos5 Position 5 (Thr) peptide->pos5 pos8 Position 8 (Arg) peptide->pos8 pos9 Position 9 (Lys) peptide->pos9 pos13 Position 13 (Lys) peptide->pos13 sar1 Ala or D-Phe substitution leads to loss of activity. pos1->sar1 sar2 Ala substitution leads to partial agonism. pos2->sar2 sar4 Ala or D-Phe substitution leads to loss of activity. pos4->sar4 sar5 Tolerates various substitutions without significant loss of activity. pos5->sar5 sar8 Ala or D-Arg substitution leads to loss of activity. pos8->sar8 sar9_13 Side chain length is important; Orn substitution is tolerated. pos9->sar9_13 pos13->sar9_13

Caption: Summary of key SAR findings.

Conclusion

The structure-activity relationship of N/OFQ(1-13)-NH2 is a complex and multifaceted field of study. The data presented in this guide highlight the critical importance of specific residues and their stereochemistry for NOP receptor interaction and activation. In particular, the N-terminal "message" domain (residues 1-4) and key basic residues in the "address" domain are crucial for high-affinity binding and potent agonism. Conversely, some positions, such as residue 5, are more tolerant of modification. A thorough understanding of these SAR principles is essential for the continued development of novel NOP receptor modulators with improved pharmacological properties and therapeutic potential for a range of disorders. The methodologies and workflows described herein provide a framework for the systematic investigation of peptide-receptor interactions and the rational design of next-generation therapeutics targeting the N/OFQ-NOP system.

References

The Endogenous Function of N/Ofq-(1-13)-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nociceptin/orphanin FQ (N/OFQ) is an endogenous neuropeptide that modulates a wide array of physiological and pathological processes through its interaction with the NOP receptor, a G protein-coupled receptor. The N-terminal tridecapeptide amide, N/Ofq-(1-13)-NH2, represents the shortest fragment of N/OFQ that retains the full affinity and efficacy of the parent peptide.[1][2] This attribute has positioned this compound as a critical tool in elucidating the function of the N/OFQ-NOP system and as a foundational template for the design of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the endogenous function of this compound, detailing its receptor binding profile, downstream signaling cascades, physiological roles, and the experimental methodologies used to characterize its activity.

Receptor Binding Profile

This compound exhibits high affinity and selectivity for the NOP receptor, with negligible binding to classical opioid receptors (μ, δ, κ).[1][4] Its binding characteristics are comparable to the full-length N/OFQ peptide, making it a potent and effective agonist.

Table 1: Receptor Binding Affinities (pKi) of this compound and Related Compounds

CompoundReceptorSpeciesCell LineRadioligandpKiReference(s)
This compoundNOPHumanCHO[3H]UFP-10110.60
This compoundNOPHumanCHO[3H]N/OFQ9.21
This compoundNOPHumanHEK293[3H]NC9.45 (pIC50)
[Nphe1]N/Ofq(1-13)NH2NOPHumanCHO-8.4
N/OFQNOPHumanCHO[3H]UFP-10110.18

Signaling Pathways

Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gαi/o). However, the receptor can also couple to other G protein subtypes, leading to a diverse range of cellular responses. The signaling pathways are multifaceted, involving modulation of second messengers, ion channels, and protein kinase cascades, as well as the recruitment of β-arrestin 2.

G Protein-Mediated Signaling

The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation leads to the modulation of various ion channels and kinase pathways.

  • Inhibition of Adenylyl Cyclase: Reduces cAMP production.

  • Ion Channel Modulation:

    • Activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

    • Inhibits N-, L-, and P/Q-type calcium channels, reducing neurotransmitter release.

  • MAPK Pathway Activation: Activates mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38 MAPK, and JNK.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NOfq This compound NOP NOP Receptor NOfq->NOP Binds G_protein Gαi/o, Gαz, etc. NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates MAPK MAPK Cascade (ERK, p38, JNK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces NT_release Neurotransmitter Release Ca_channel->NT_release Mediates Neuron_activity Neuronal Activity K_channel->Neuron_activity Hyperpolarizes (Inhibits)

NOP Receptor G Protein-Mediated Signaling Pathway

β-Arrestin 2-Mediated Signaling and Biased Agonism

Upon agonist binding, the NOP receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which facilitates the binding of β-arrestin 2. This interaction is crucial for receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.

The concept of "biased agonism" or "functional selectivity" has emerged, where ligands can preferentially activate either G protein-dependent or β-arrestin-dependent pathways. This has significant implications for drug development, as it may be possible to design ligands that selectively engage pathways associated with therapeutic effects while avoiding those linked to adverse effects. For instance, some studies suggest that β-arrestin 2 recruitment by NOP ligands may be associated with anxiolytic-like effects, while G protein signaling may be linked to antidepressant-like effects.

B_Arrestin_Signaling NOfq This compound NOP NOP Receptor NOfq->NOP Binds GRK GRK2/3 NOP->GRK Recruits P_NOP Phosphorylated NOP Receptor GRK->NOP Phosphorylates B_arrestin β-Arrestin 2 P_NOP->B_arrestin Recruits Internalization Receptor Internalization B_arrestin->Internalization Mediates Downstream_signaling Downstream Signaling (e.g., JNK, ROCK) B_arrestin->Downstream_signaling Initiates

NOP Receptor β-Arrestin 2 Recruitment and Signaling

Endogenous Functions and Physiological Roles

The this compound peptide, through its action on the NOP receptor, is implicated in a wide range of physiological processes.

Table 2: Functional Effects of this compound and its Analogs

FunctionEffectModel SystemCompoundReference(s)
Pain Modulation (Supraspinal)Hyperalgesia / Anti-opioidMouse/RatN/OFQ, [Phe1ψ(CH2-NH)Gly2]N/OFQ-(1–13)-NH2
Pain Modulation (Spinal)AnalgesiaNon-human primatesNOP Agonists
AnxietyAnxiolytic-like effectsRodentsNOP Agonists
Stress ResponseModulation of HPA axisRodentsN/OFQ
Mood/DepressionAntidepressant-like effectsMice[Nphe1]-nociceptin (1–13)-NH2 (Antagonist)
Food IntakeOrexigenicRatsN/OFQ (prevented by [Nphe1]N/OFQ(1–13)-NH2)
Pain Modulation

The role of the N/OFQ-NOP system in pain is complex and context-dependent. Supraspinal administration of NOP agonists often produces hyperalgesia or attenuates opioid-induced analgesia. In contrast, spinal and peripheral administration typically results in potent antinociceptive effects.

Anxiety and Stress

This compound and other NOP agonists have demonstrated anxiolytic-like properties in various animal models. The N/OFQ system is also involved in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, a key component of the stress response.

Mood and Depression

While NOP receptor agonists are associated with anxiolysis, antagonists of the NOP receptor, such as [Nphe1]N/Ofq(1-13)NH2, have been shown to produce antidepressant-like effects in preclinical models like the forced swim test. This suggests a nuanced role for the N/OFQ system in the regulation of mood.

Key Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays.

In Vitro Assays

This assay quantifies the affinity of a ligand for its receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the NOP receptor.

  • Methodology:

    • Prepare cell membranes from a cell line expressing the recombinant NOP receptor (e.g., CHO cells).

    • Incubate the membranes with a constant concentration of a radiolabeled NOP ligand (e.g., [3H]UFP-101) and varying concentrations of the unlabeled test compound (this compound).

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

This functional assay measures G protein activation following receptor agonism.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G proteins via the NOP receptor.

  • Methodology:

    • Incubate cell membranes expressing the NOP receptor with varying concentrations of this compound in the presence of [35S]GTPγS and GDP.

    • Agonist-induced receptor activation catalyzes the exchange of GDP for [35S]GTPγS on the Gα subunit.

    • Separate bound and free [35S]GTPγS via filtration.

    • Quantify the amount of bound [35S]GTPγS by scintillation counting.

    • Plot the data to determine EC50 and Emax values.

BRET assays are used to monitor protein-protein interactions in real-time in living cells.

  • Objective: To quantify the interaction between the NOP receptor and G proteins or β-arrestin 2 upon stimulation with this compound.

  • Methodology:

    • Co-express the NOP receptor fused to a Renilla luciferase (Rluc) and either a G protein subunit or β-arrestin 2 fused to a yellow fluorescent protein (YFP) in a cell line (e.g., HEK-293).

    • Add the luciferase substrate (e.g., coelenterazine h).

    • Stimulate the cells with varying concentrations of this compound.

    • Measure the light emitted by Rluc and YFP. The BRET ratio (YFP emission / Rluc emission) is calculated.

    • An increase in the BRET ratio indicates a conformational change that brings the two fusion proteins into closer proximity, signifying interaction.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Radioligand Binding (Affinity - Ki) Tail_Withdrawal Tail Withdrawal Test (Analgesia/Hyperalgesia) Binding->Tail_Withdrawal Inform in vivo dose selection GTPgS [35S]GTPγS Binding (G protein activation - EC50, Emax) GTPgS->Tail_Withdrawal Inform in vivo dose selection BRET BRET Assay (Protein-protein interactions) Forced_Swim Forced Swim Test (Antidepressant-like effects) BRET->Forced_Swim Hypothesize behavioral outcome based on bias EPM Elevated Plus Maze (Anxiolytic-like effects) BRET->EPM Hypothesize behavioral outcome based on bias Start This compound Characterization Start->Binding Start->GTPgS Start->BRET

Workflow for Characterizing this compound Activity

In Vivo Assays

This is a common behavioral test to assess nociception.

  • Objective: To evaluate the analgesic or hyperalgesic effects of centrally administered this compound or its analogs.

  • Methodology:

    • Acclimatize mice to the testing apparatus.

    • Establish a baseline tail withdrawal latency by immersing the distal portion of the tail in a warm water bath (e.g., 48-52°C). A cut-off time is set to prevent tissue damage.

    • Administer the test compound (e.g., via intracerebroventricular injection).

    • Measure the tail withdrawal latency at predetermined time points post-injection.

    • Analyze the data to determine changes in pain threshold compared to baseline and vehicle-treated controls.

Conclusion

This compound is an indispensable pharmacological tool for probing the multifaceted roles of the N/OFQ-NOP receptor system. Its high affinity and full agonist activity, combined with its status as the minimal active sequence of N/OFQ, make it a cornerstone of research in this field. The complex signaling and diverse physiological effects, particularly in pain, anxiety, and mood, highlight the therapeutic potential of targeting the NOP receptor. A thorough understanding of its pharmacology, guided by the experimental protocols detailed herein, is essential for the continued development of novel ligands with improved therapeutic profiles. The exploration of biased agonism, in particular, offers a promising avenue for designing next-generation therapeutics that can selectively harness the beneficial effects of NOP receptor modulation.

References

An In-depth Technical Guide to the Discovery and History of N/Ofq-(1-13)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of Nociceptin/Orphanin FQ (N/OFQ)-(1-13)-NH2, a key peptide in the study of the NOP receptor system. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

Discovery and Historical Context

The discovery of N/OFQ and its receptor is a landmark example of "reverse pharmacology," a paradigm where an orphan receptor is identified before its endogenous ligand.[1] In the mid-1990s, several research groups independently cloned an orphan G protein-coupled receptor with high sequence homology to the classical opioid receptors (μ, δ, and κ). This receptor was initially named ORL-1 (Opioid Receptor-Like 1).[2]

The search for the endogenous ligand for ORL-1 culminated in 1995 with the simultaneous discovery by two independent groups of a 17-amino acid neuropeptide, which they named Nociceptin and Orphanin FQ, respectively.[2] This peptide, now known as Nociceptin/Orphanin FQ (N/OFQ), was found to be the endogenous ligand for the ORL-1 receptor, which was subsequently renamed the NOP (Nociceptin/Orphanin FQ Peptide) receptor.[2]

Subsequent structure-activity relationship (SAR) studies revealed that the N-terminal tridecapeptide amide, N/OFQ(1-13)-NH2 , is the shortest fragment of the full-length N/OFQ peptide that retains the same high potency and full agonist efficacy at the NOP receptor.[3] This critical discovery established N/OFQ(1-13)-NH2 as a fundamental tool and a chemical template for the development of a vast array of synthetic analogs, including agonists, antagonists, partial agonists, and biased agonists, aimed at elucidating the physiological roles of the NOP receptor system and exploring its therapeutic potential.

Synthesis of N/Ofq-(1-13)-NH2

N/OFQ(1-13)-NH2 and its analogs are primarily synthesized using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of N/OFQ(1-13)-NH2 on a Rink Amide resin to yield the C-terminal amide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Repeat the piperidine treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) in DMF.

    • Add DIC (3 equivalents) and HOBt or Oxyma Pure (3 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and DMF.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the N/OFQ(1-13)-NH2 sequence (Lys-Arg-Ala-Ser-Arg-Ala-Gly-Thr-Phe-Gly-Gly-Phe).

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/DTT/Water (e.g., 94:2.5:2.5:1).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.

Pharmacological Characterization

The biological activity of N/OFQ(1-13)-NH2 is assessed through various in vitro functional assays that measure its ability to activate the NOP receptor and initiate downstream signaling events.

Quantitative Data Summary

The following tables summarize the potency (pEC50) and binding affinity (pKi) of N/OFQ(1-13)-NH2 in key functional assays.

Assay TypeParameterReported ValueCell LineReference
G Protein Activation
[³⁵S]GTPγS BindingpEC₅₀9.33CHO cells expressing human NOP receptor
BRET (NOP/G protein)pEC₅₀8.80HEK293 cells
β-Arrestin Recruitment
BRET (NOP/β-arrestin 2)pEC₅₀8.26HEK293 cells
Second Messenger Modulation
Calcium MobilizationpEC₅₀~8.80CHO cells expressing NOP and Gαqi5
Experimental Protocols

This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon NOP receptor activation.

Materials:

  • Membranes from cells expressing the NOP receptor

  • [³⁵S]GTPγS

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • N/OFQ(1-13)-NH2 and other test compounds

  • Unlabeled GTPγS (for non-specific binding)

  • 96-well filter plates

  • Scintillation cocktail

Procedure:

  • Membrane Preparation: Prepare crude membranes from cells overexpressing the NOP receptor.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • GDP (final concentration 10-30 µM)

    • Serial dilutions of N/OFQ(1-13)-NH2 or vehicle.

    • For non-specific binding, add unlabeled GTPγS (final concentration 10 µM).

    • Membrane suspension (5-20 µg protein/well).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM). Incubate at 30°C for 60 minutes.

  • Termination: Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of maximal stimulation against the log concentration of the agonist to determine pEC₅₀ and Emax values.

This assay measures the increase in intracellular calcium concentration following NOP receptor activation in cells co-expressing a promiscuous Gα subunit (e.g., Gαqi5 or Gα16) that couples the receptor to the phospholipase C pathway.

Materials:

  • CHO or HEK293 cells stably co-expressing the NOP receptor and a promiscuous Gα subunit.

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • N/OFQ(1-13)-NH2 and other test compounds

  • A fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject serial dilutions of N/OFQ(1-13)-NH2.

  • Data Acquisition: Measure the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the log concentration of the agonist to determine pEC₅₀ and Emax values.

BRET assays are used to monitor protein-protein interactions in live cells. For NOP receptor studies, they are employed to measure both G protein coupling and β-arrestin recruitment.

General Principle: A Renilla luciferase (Rluc) variant (donor) is fused to one protein of interest, and a fluorescent protein (e.g., Venus or YFP, acceptor) is fused to the other. Upon addition of a substrate (e.g., coelenterazine h), the luciferase emits light. If the acceptor is within close proximity (1-10 nm), resonance energy transfer occurs, and the acceptor emits light at a different wavelength. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.

Protocol for G Protein Coupling:

  • Constructs: Co-transfect HEK293 cells with plasmids encoding the NOP receptor, a Gα subunit fused to Rluc, and Gβ and Gγ subunits (with Gγ fused to Venus).

  • Cell Plating and Incubation: Plate the transfected cells in a white-walled, white-bottom 96-well plate and incubate for 24-48 hours.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the luciferase substrate and measure the baseline BRET ratio.

    • Add serial dilutions of N/OFQ(1-13)-NH2 and measure the change in the BRET ratio over time.

  • Data Analysis: An agonist-induced conformational change in the G protein heterotrimer upon receptor activation leads to a change in the BRET signal. Plot the change in BRET ratio against the log concentration of the agonist to determine pEC₅₀ and Emax.

Protocol for β-Arrestin Recruitment:

  • Constructs: Co-transfect HEK293 cells with plasmids encoding the NOP receptor fused to Rluc and β-arrestin 2 fused to Venus.

  • Cell Plating and Incubation: As described for G protein coupling.

  • Assay:

    • Wash the cells and add the luciferase substrate.

    • Add serial dilutions of N/OFQ(1-13)-NH2.

    • Measure the BRET ratio.

  • Data Analysis: Agonist-induced recruitment of β-arrestin-Venus to the NOP-Rluc receptor results in an increase in the BRET ratio. Plot the net BRET ratio against the log concentration of the agonist to determine pEC₅₀ and Emax.

Signaling Pathways

Activation of the NOP receptor by N/OFQ(1-13)-NH2 initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gi/o proteins. However, the receptor can also signal through β-arrestin pathways, leading to distinct cellular responses.

G Protein-Mediated Signaling

G_Protein_Signaling N_OFQ N/OFQ(1-13)-NH2 NOP_R NOP Receptor N_OFQ->NOP_R Binds G_protein Gi/o Protein (αβγ) NOP_R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits K_channel GIRK Channels G_beta_gamma->K_channel Activates PLC Phospholipase C G_beta_gamma->PLC Activates MAPK MAPK Pathway (ERK1/2) G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ca_channel->Cellular_Response ↓ Ca²⁺ influx K_channel->Cellular_Response ↑ K⁺ efflux (Hyperpolarization) MAPK->Cellular_Response

Caption: NOP Receptor G Protein-Mediated Signaling Pathway.

Upon binding of N/OFQ(1-13)-NH2, the NOP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits. The Gαi/o-GTP subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can directly inhibit voltage-gated calcium channels and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. The Gβγ subunit can also activate other downstream effectors like phospholipase C and the mitogen-activated protein kinase (MAPK) pathway.

β-Arrestin-Mediated Signaling and Receptor Regulation

Beta_Arrestin_Signaling Agonist_Bound_NOP Agonist-Bound NOP Receptor GRK GRK Agonist_Bound_NOP->GRK Recruits Phospho_NOP Phosphorylated NOP Receptor GRK->Agonist_Bound_NOP Phosphorylates Beta_Arrestin β-Arrestin Phospho_NOP->Beta_Arrestin Recruits Beta_Arrestin->Phospho_NOP Binds Signaling_Scaffold Signaling Scaffold (e.g., for MAPK) Beta_Arrestin->Signaling_Scaffold Acts as Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Signaling G protein-independent Signaling Signaling_Scaffold->Signaling Desensitization Desensitization Internalization->Desensitization

Caption: NOP Receptor β-Arrestin Pathway and Regulation.

Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the NOP receptor. This phosphorylation promotes the recruitment of β-arrestin proteins. The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, leading to desensitization of the G protein-mediated signal. β-arrestin also acts as a scaffold protein, recruiting other signaling molecules to initiate G protein-independent signaling pathways, such as the MAPK cascade. Furthermore, β-arrestin mediates the internalization of the receptor from the cell surface, a key step in receptor downregulation and resensitization.

Experimental Workflow for Pharmacological Characterization

Experimental_Workflow Synthesis Peptide Synthesis (SPPS) Purification Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification In_Vitro_Assays In Vitro Functional Assays Purification->In_Vitro_Assays GTP_assay [³⁵S]GTPγS Binding In_Vitro_Assays->GTP_assay Ca_assay Calcium Mobilization In_Vitro_Assays->Ca_assay BRET_assay BRET Assays (G protein & β-arrestin) In_Vitro_Assays->BRET_assay Data_Analysis Data Analysis (pEC₅₀, Emax, pKi) GTP_assay->Data_Analysis Ca_assay->Data_Analysis BRET_assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Workflow for Synthesis and Characterization.

The process of characterizing novel analogs of N/OFQ(1-13)-NH2 begins with their chemical synthesis, followed by rigorous purification and characterization. The pure peptides are then evaluated in a panel of in vitro functional assays to determine their potency and efficacy in activating the NOP receptor and its downstream signaling pathways. The data from these assays are analyzed to establish a comprehensive pharmacological profile, which in turn informs the structure-activity relationship and guides the design of future compounds.

References

N/OFQ-(1-13)-NH2 Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of N/OFQ-(1-13)-NH2, the shortest active fragment of the endogenous ligand for the Nociceptin/Orphanin FQ (NOP) receptor. A thorough understanding of the binding characteristics and signaling of this peptide is crucial for the development of novel therapeutics targeting the NOP receptor system for applications in pain, anxiety, and other neurological disorders.

Quantitative Binding Affinity Data

The following table summarizes the quantitative binding affinity data for this compound and its analogs at the NOP receptor, providing a comparative overview of their pharmacological properties.

CompoundRadioligandCell Line/TissueAssay TypeAffinity ValueReference
This compound[3H]N/OFQCHO (human NOP)DisplacementpKi: 9.21 (Ki: 0.62 nM)[1]
This compound[3H]NCHEK293 (human ORL1)DisplacementpIC50: 9.45 (IC50: 0.35 nM)[1]
This compoundNot specifiedHEK293 (NOP/β-arrestin 2)BRETpEC50: 8.26[2]
This compoundNot specifiedHEK293 (NOP/G protein)BRETpEC50: 8.80[2][3]
[Dmt1]N/OFQ(1-13)-NH2[3H]-UFP-101CHO (NOP)DisplacementpKi: 10.39
N/OFQ[3H]-UFP-101CHO (NOP)DisplacementpKi: 10.12
[Ala2]N/OFQ(1-13)-NH2Not specifiedHEK293 (NOP/G protein)BRETLow potency partial agonist

NOP Receptor Signaling Pathway

Activation of the NOP receptor, a G protein-coupled receptor (GPCR), by this compound initiates a signaling cascade primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively lead to a reduction in neuronal excitability.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound NOP NOP Receptor This compound->NOP Binds to G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates βγ subunit VGCC Ca2+ Channel G_protein->VGCC Inhibits βγ subunit K_ion K+ Efflux GIRK->K_ion Promotes Neuronal_Activity Decreased Neuronal Excitability ATP ATP ATP->AC K_ion->Neuronal_Activity Ca_ion Ca2+ Influx Ca_ion->VGCC

NOP Receptor Signaling Cascade

Experimental Protocols

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound for the NOP receptor.

Objective: To determine the inhibition constant (Ki) of this compound by measuring its ability to displace a specific radioligand from the NOP receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP or HEK293-hNOP).

  • Radioligand: A tritiated NOP receptor antagonist with high affinity, such as [3H]-UFP-101.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled NOP receptor agonist or antagonist (e.g., unlabeled N/OFQ or UFP-101).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Filters: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: For quantifying radioactivity.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the NOP receptor to a high density.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the membrane preparation.

    • Non-specific Binding: Add assay buffer, a fixed concentration of the radioligand, a high concentration of the non-specific binding control, and the membrane preparation.

    • Competitive Binding: Add assay buffer, a fixed concentration of the radioligand, serial dilutions of the test compound (this compound), and the membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate by subtracting the non-specific binding CPM from the total binding CPM.

    • IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound). Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare NOP Receptor Membranes Incubation Incubate Membranes with Ligands in 96-well Plate Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity with Scintillation Counter Filtration->Counting IC50_Calc Determine IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Result Final Binding Affinity (Ki) Ki_Calc->Result

References

The Pharmacological Profile of N/OFQ-(1-13)-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nociceptin/Orphanin FQ (N/OFQ) is an endogenous neuropeptide that modulates a wide array of physiological and pathological processes, including pain, mood, and addiction, through its interaction with the Nociceptin receptor (NOP), a G protein-coupled receptor. N/OFQ-(1-13)-NH2 is the shortest C-terminally amidated fragment of the full-length peptide that retains high binding affinity and full agonist activity at the NOP receptor.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding characteristics, functional activity, and the associated signaling pathways. The guide includes structured data summaries, detailed experimental protocols for key assays, and visual representations of signaling and experimental workflows to support researchers in the field of NOP receptor pharmacology and drug discovery.

Introduction

The N/OFQ-NOP receptor system represents a distinct branch of the opioid system. While the NOP receptor shares structural homology with classical opioid receptors (mu, delta, and kappa), it possesses a unique pharmacological profile, with N/OFQ and its analogs showing low affinity for these other receptors. This compound has been instrumental as a research tool to elucidate the physiological roles of the NOP receptor due to its potent and full agonist properties, mirroring the effects of the native 17-amino acid peptide.[1] Understanding the detailed pharmacological characteristics of this peptide fragment is crucial for the development of novel therapeutics targeting the NOP receptor.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound at the human NOP receptor. Data are presented as the mean ± SEM or as pKi/pEC50 values.

Table 1: Receptor Binding Affinity of this compound

RadioligandCell Line/TissuepKiKi (nM)Reference
[3H]NociceptinCHO-hNOP~10.39~0.041[2]
[3H]-UFP-101CHO-hNOPNot explicitly stated, but high affinity is noted.-[2]

Table 2: Functional Activity of this compound

Assay TypeCell LineParameterValueReference
[35S]GTPγS BindingCHO-hNOPpEC50~9.46[3]
[35S]GTPγS BindingCHO-hNOPEmax (fold stimulation)~3.22
[35S]GTPγS BindingRat Cerebral Cortex MembranespEC508.48
Calcium Mobilization (Gαqi5)CHO-hNOPpEC50Not explicitly stated, but potent agonism is shown.
BRET (NOP/G protein interaction)HEK293pEC508.80
BRET (NOP/β-arrestin 2 interaction)HEK293pEC508.26
Adenylyl Cyclase InhibitionRat Olfactory Bulb (EPL)EC50 (nM)0.9
Adenylyl Cyclase StimulationRat Olfactory Bulb (GRL)EC50 (nM)6.5

Signaling Pathways

Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gi/o). This leads to the modulation of various downstream effectors.

NOP_Signaling_Pathway cluster_cytosol Cytosol NOFQ This compound NOP NOP Receptor NOFQ->NOP Binding G_protein Gi/o Protein (αβγ) NOP->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channels G_betagamma->Ca_channel Inhibition K_channel GIRK Channels (K⁺) G_betagamma->K_channel Activation PLC Phospholipase C G_betagamma->PLC Activation cAMP cAMP AC->cAMP ATP ATP MAPK MAPK Cascade (e.g., ERK1/2) PLC->MAPK

NOP Receptor Signaling Pathway

Upon agonist binding, the NOP receptor facilitates the exchange of GDP for GTP on the Gα subunit of the heterotrimeric Gi/o protein. This causes the dissociation of the Gα-GTP and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ dimer can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Additionally, Gβγ subunits can activate phospholipase C, which in turn can initiate the mitogen-activated protein kinase (MAPK) cascade.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the pharmacological profile of this compound are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare CHO-hNOP cell membranes Reagent_Prep Prepare assay buffer, radioligand ([3H]Nociceptin), and competitor (this compound) Incubate Incubate membranes, radioligand, and competitor at various concentrations in a 96-well plate (60 min at 25°C) Reagent_Prep->Incubate Filter Rapidly filter contents through GF/B filters to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold wash buffer Filter->Wash Scintillation Add scintillation cocktail and quantify radioactivity using a scintillation counter Wash->Scintillation Analysis Calculate IC50 and Ki values using non-linear regression Scintillation->Analysis

Radioligand Binding Assay Workflow
  • Materials:

    • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

    • Radioligand: [3H]Nociceptin (specific activity ~30-60 Ci/mmol).

    • Competitor: this compound.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation Cocktail.

    • 96-well filter plates (GF/B).

    • Cell harvester and scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize CHO-hNOP cells in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

    • Assay Setup: In a 96-well plate, add in the following order:

      • Assay buffer.

      • Increasing concentrations of this compound (or other test compounds).

      • [3H]Nociceptin (final concentration ~0.5-1.0 nM).

      • CHO-hNOP cell membranes (20-40 µg protein/well).

      • For non-specific binding, add a high concentration of unlabeled N/OFQ (e.g., 1 µM).

    • Incubation: Incubate the plate for 60 minutes at 25°C.

    • Filtration: Terminate the incubation by rapid filtration through the GF/B filter plate using a cell harvester.

    • Washing: Wash the filters three times with ice-cold wash buffer.

    • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.

    • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

GTPgS_Binding_Workflow cluster_prep_gtp Preparation cluster_incubation_gtp Incubation cluster_separation_gtp Separation cluster_detection_gtp Detection & Analysis Membrane_Prep_gtp Prepare CHO-hNOP cell membranes Reagent_Prep_gtp Prepare assay buffer, GDP, [35S]GTPγS, and agonist (this compound) Incubate_gtp Incubate membranes, GDP, [35S]GTPγS, and agonist at various concentrations in a 96-well plate (60 min at 30°C) Reagent_Prep_gtp->Incubate_gtp Filter_gtp Rapidly filter contents through GF/B filters to separate bound from free [35S]GTPγS Incubate_gtp->Filter_gtp Wash_gtp Wash filters with ice-cold wash buffer Filter_gtp->Wash_gtp Scintillation_gtp Add scintillation cocktail and quantify radioactivity using a scintillation counter Wash_gtp->Scintillation_gtp Analysis_gtp Calculate EC50 and Emax values from the concentration-response curve Scintillation_gtp->Analysis_gtp

[35S]GTPγS Binding Assay Workflow
  • Materials:

    • Receptor Source: CHO-hNOP cell membranes.

    • Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).

    • Agonist: this compound.

    • Reagents: GDP, unlabeled GTPγS.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation Cocktail, 96-well filter plates (GF/B), cell harvester, and scintillation counter.

  • Procedure:

    • Membrane Preparation: As described for the radioligand binding assay.

    • Assay Setup: In a 96-well plate, add in the following order:

      • Assay buffer.

      • GDP (final concentration 10-30 µM).

      • Increasing concentrations of this compound.

      • CHO-hNOP cell membranes (10-20 µg protein/well).

      • [35S]GTPγS (final concentration 0.05-0.1 nM).

      • For non-specific binding, add unlabeled GTPγS (final concentration 10 µM).

    • Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

    • Filtration and Washing: As described for the radioligand binding assay.

    • Quantification: As described for the radioligand binding assay.

    • Data Analysis: Plot the specific binding as a function of agonist concentration and determine the EC50 and Emax values using non-linear regression.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation. Since the NOP receptor is Gi/o-coupled, this assay typically requires the co-expression of a chimeric G protein (e.g., Gαqi5) that redirects the signal to the Gq pathway, leading to calcium release from intracellular stores.

  • Materials:

    • Cell Line: CHO cells stably co-expressing the human NOP receptor and a chimeric G protein (e.g., Gαqi5).

    • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Calcium-5).

    • Agonist: this compound.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Fluorescence plate reader with an integrated fluidic dispenser.

  • Procedure:

    • Cell Culture: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

    • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Assay: Place the plate in the fluorescence plate reader.

    • Agonist Addition: Record a baseline fluorescence reading, then inject a solution of this compound at various concentrations.

    • Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time.

    • Data Analysis: Determine the peak fluorescence response for each agonist concentration and plot the concentration-response curve to calculate the EC50 and Emax values.

In Vivo Pharmacology

In vivo studies have demonstrated that this compound, similar to the full-length peptide, elicits a range of effects depending on the route of administration and the animal model used. For instance, intrathecal administration generally produces antinociceptive effects. Some studies have also investigated its role in modulating inflammation and oxidative stress, though the peptide itself does not appear to have direct pro- or anti-oxidant activity.

Structure-Activity Relationships

This compound represents the minimal sequence of N/OFQ that retains full efficacy and potency. The N-terminal tetrapeptide (Phe-Gly-Gly-Phe) is considered the "message" sequence crucial for receptor activation, while the remaining amino acids contribute to binding affinity and selectivity. The C-terminal amidation is important for metabolic stability. Modifications at various positions within the peptide have been explored to understand the structural determinants of NOP receptor activation and to develop biased agonists.

Conclusion

This compound is a potent and selective full agonist of the NOP receptor, making it an invaluable pharmacological tool. Its well-characterized binding affinity, functional activity, and signaling pathways provide a solid foundation for research into the physiological roles of the NOP receptor and for the development of novel therapeutics targeting this system. The detailed experimental protocols provided in this guide are intended to facilitate reproducible and robust pharmacological characterization of NOP receptor ligands.

References

An In-depth Technical Guide to N/OFQ-(1-13)-NH2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nociceptin/Orphanin FQ (N/OFQ), and its potent, truncated analog N/OFQ-(1-13)-NH2, represent a distinct branch of the opioid system with significant implications for a variety of physiological processes, including pain, anxiety, and reward. This document provides a comprehensive technical overview of the signaling pathways initiated by this compound upon binding to its cognate receptor, the Nociceptin receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL-1). This guide details the molecular mechanisms of NOP receptor activation, downstream signal transduction cascades, and methodologies for their investigation, with a focus on quantitative data and detailed experimental protocols.

Introduction

The N/OFQ system, comprising the heptadecapeptide N/OFQ and the G protein-coupled NOP receptor, is a relatively recent discovery in neuroscience. This compound is the shortest, C-terminally amidated fragment of N/OFQ that retains the full biological activity and binding affinity of the parent peptide. Its activation of the NOP receptor triggers a cascade of intracellular events that are primarily inhibitory in nature, modulating neuronal excitability and neurotransmitter release. Understanding these signaling pathways is crucial for the development of novel therapeutics targeting the N/OFQ system.

The NOP Receptor and Ligand Interaction

The NOP receptor is a member of the opioid receptor family but does not bind classical opioids. This compound binds to the NOP receptor with high affinity. Structure-activity relationship studies have elucidated that the N-terminal tetrapeptide, Phe-Gly-Gly-Phe, is critical for receptor activation, while the C-terminal portion influences binding affinity.

Core Signaling Pathways

Upon agonist binding, the NOP receptor undergoes a conformational change that facilitates the activation of intracellular signaling pathways. The two primary pathways initiated by this compound are G protein-dependent signaling and β-arrestin-mediated signaling.

G Protein-Dependent Signaling

The NOP receptor primarily couples to inhibitory Gi/o proteins. This interaction leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.

  • MAPK Pathway Activation: The NOP receptor can also activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. This activation can occur through both G protein-dependent and independent mechanisms.

β-Arrestin-Mediated Signaling and Receptor Regulation

Following agonist binding and G protein activation, the NOP receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, primarily β-arrestin 2.

  • Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor to further stimulation. β-arrestin also acts as an adaptor protein, facilitating the internalization of the NOP receptor from the cell surface into endosomes via clathrin-mediated endocytosis.

  • Biased Agonism: this compound has been shown to be a biased agonist, demonstrating different potencies for activating the G protein and β-arrestin pathways. This functional selectivity is an important consideration in drug development, as it may allow for the design of ligands that selectively activate desired signaling pathways while avoiding others that may lead to adverse effects. For instance, N/OFQ(1–13)-NH2 promotes NOP/G protein interactions with a pEC50 of 8.80 and stimulates the interaction with β-arrestin 2 with a pEC50 of 8.26.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for this compound activity at the NOP receptor from various in vitro assays.

ParameterAssay TypeCell LineValueReference
pEC50NOP/G protein interaction (BRET)HEK-2938.80[1]
pEC50NOP/β-arrestin 2 interaction (BRET)HEK-2938.26[1]
pEC50Dynamic Mass Redistribution (DMR)CHO-hNOP8.80
pKiRadioligand Binding ([³H]-N/OFQ)CHO-hNOP9.21 (for N/OFQATTO594)

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathways of this compound and the workflows of key experimental protocols used to study them.

N_OFQ_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NOFQ This compound NOP NOP Receptor NOFQ->NOP G_protein Gi/o Protein (αβγ) NOP->G_protein Activation GRK GRK NOP->GRK beta_arrestin β-Arrestin 2 NOP->beta_arrestin Recruitment G_alpha Gαi/o G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP GRK->NOP Phosphorylation G_alpha->AC Inhibition MAPK_cascade MAPK Cascade (ERK1/2, p38) G_beta_gamma->MAPK_cascade PKA PKA cAMP->PKA Inhibition beta_arrestin->MAPK_cascade Internalization Receptor Internalization beta_arrestin->Internalization

This compound Signaling Pathways

Radioligand_Binding_Workflow prep Prepare Cell Membranes (Expressing NOP Receptor) incubation Incubate Membranes with Radioligand and Unlabeled Ligand prep->incubation ligand_prep Prepare Serial Dilutions of Unlabeled Ligand (e.g., this compound) ligand_prep->incubation radioligand Prepare Radiolabeled Ligand (e.g., [3H]N/OFQ) radioligand->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Determine Ki) counting->analysis

Radioligand Binding Assay Workflow

cAMP_Assay_Workflow cell_culture Culture Cells Expressing NOP Receptor stimulation Stimulate Cells with Forskolin (to induce cAMP production) cell_culture->stimulation agonist_treatment Treat Cells with This compound stimulation->agonist_treatment lysis Lyse Cells to Release Intracellular cAMP agonist_treatment->lysis detection Detect cAMP Levels (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (Determine IC50) detection->analysis

cAMP Accumulation Assay Workflow

Beta_Arrestin_Workflow cell_prep Prepare Cells Co-expressing NOP Receptor and β-Arrestin-Fusion Protein agonist_add Add this compound at Various Concentrations cell_prep->agonist_add incubation Incubate to Allow β-Arrestin Recruitment agonist_add->incubation detection Measure Signal (e.g., Luminescence, FRET) incubation->detection analysis Data Analysis (Determine EC50) detection->analysis

β-Arrestin Recruitment Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.

Materials:

  • Cell membranes from CHO or HEK-293 cells stably expressing the human NOP receptor.

  • [³H]-N/OFQ (Radioligand).

  • Unlabeled this compound.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Unlabeled this compound at various concentrations. For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled N/OFQ (e.g., 1 µM).

    • [³H]-N/OFQ at a final concentration near its Kd.

    • Cell membranes (typically 20-50 µg of protein).

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using a non-linear regression analysis to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

Objective: To measure the inhibition of adenylyl cyclase activity by this compound.

Materials:

  • CHO or HEK-293 cells expressing the NOP receptor.

  • Forskolin.

  • This compound.

  • cAMP detection kit (e.g., HTRF-based).

  • Cell culture medium.

  • Plate reader capable of HTRF detection.

Protocol:

  • Seed cells in a 96-well plate and grow to confluence.

  • Replace the medium with serum-free medium and incubate for 1-2 hours.

  • Add this compound at various concentrations and incubate for 15-30 minutes.

  • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for 30 minutes.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the lysate.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the HTRF ratio and plot the data to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

β-Arrestin 2 Recruitment Assay (PathHunter®)

Objective: To quantify the recruitment of β-arrestin 2 to the NOP receptor upon activation by this compound.

Materials:

  • PathHunter® CHO-K1 NOP β-arrestin cell line (DiscoverX).

  • This compound.

  • PathHunter® Detection Reagents.

  • Cell culture medium.

  • White, clear-bottom 96-well or 384-well plates.

  • Luminometer.

Protocol:

  • Seed the PathHunter® cells in the assay plate and incubate overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted compound to the cells and incubate for 90 minutes at 37°C.

  • Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.

  • Add the detection reagent to each well and incubate for 60 minutes at room temperature.

  • Read the chemiluminescent signal using a luminometer.

  • Normalize the data to a vehicle control (0% activation) and a maximal response from a reference full agonist (100% activation).

  • Plot the concentration-response curve and determine the EC50 value for β-arrestin 2 recruitment.

MAPK/ERK Phosphorylation Assay (Western Blot)

Objective: To detect the phosphorylation of ERK1/2 in response to NOP receptor activation by this compound.

Materials:

  • Cells expressing the NOP receptor.

  • This compound.

  • Serum-free medium.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Plate cells and grow to near confluence.

  • Serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.

  • Treat the cells with this compound at various concentrations for different time points (e.g., 5, 10, 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the fold-change in ERK phosphorylation.

Conclusion

This compound is a powerful tool for investigating the NOP receptor system. Its signaling is complex, involving both G protein-dependent and β-arrestin-mediated pathways that ultimately modulate neuronal function. A thorough understanding of these pathways, facilitated by the quantitative assays and protocols detailed in this guide, is essential for the rational design of novel therapeutics targeting this system for a range of CNS disorders. The phenomenon of biased agonism, in particular, offers exciting opportunities for developing drugs with improved efficacy and reduced side effects.

References

N/Ofq-(1-13)-NH2 in Pain Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nociceptin/Orphanin FQ (N/OFQ) is a neuropeptide that plays a significant and complex role in the modulation of pain through its interaction with the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. The truncated analog, N/Ofq-(1-13)-NH2, represents the shortest peptide sequence that retains the full potency, efficacy, and affinity of the endogenous 17-amino acid peptide, making it a critical tool in the study of the N/OFQ-NOP system.[1] This guide provides an in-depth analysis of the role of this compound in pain modulation, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows. The dualistic nature of this compound, exhibiting both analgesic and hyperalgesic properties depending on the site of administration, underscores the complexity of the N/OFQ-NOP system and its potential as a target for novel analgesic therapies.

Core Concepts

This compound is a potent and selective agonist for the NOP receptor, a G protein-coupled receptor (GPCR) that shares structural homology with classical opioid receptors (MOP, DOP, KOP) but possesses a distinct pharmacological profile.[1][2] The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems in regions critical for pain transmission, including the dorsal root ganglia, spinal dorsal horn, periaqueductal gray, and rostral ventromedial medulla.[3][4]

The role of this compound in pain modulation is multifaceted and site-dependent:

  • Supraspinal Administration: Intracerebroventricular (i.c.v.) administration in rodents typically results in hyperalgesia (increased pain sensitivity) and can antagonize morphine-induced analgesia. This effect is thought to be mediated by the activation of "off-cells" in the rostral ventromedial medulla.

  • Spinal Administration: In contrast, intrathecal (i.t.) administration generally produces dose-dependent analgesia in various pain models, including acute and chronic pain states.

This dichotomy highlights the intricate involvement of the N/OFQ-NOP system in central pain processing and suggests that peripherally or spinally restricted NOP agonists could be effective analgesics with a reduced side-effect profile.

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of this compound and its analogs at the NOP receptor.

Table 1: Receptor Binding Affinity of this compound and Analogs at the Human NOP Receptor

CompoundAssay DescriptionpKiReference
This compoundDisplacement of [3H]N/OFQ from human NOP receptor expressed in CHO cells9.21
This compoundBinding affinity to human NOP receptor9.46
This compoundDisplacement of [3H]-UFP-101 in CHONOP cell membranes10.39
[Dmt1]N/OFQ(1-13)-NH2Displacement of [3H]-UFP-101 in CHONOP cell membranes10.59
[Nphe1]nociceptin(1-13)NH2Binds selectively to recombinant nociceptin receptors expressed in Chinese hamster ovary (CHO) cells8.4

Table 2: Functional Potency of this compound and Analogs at the Human NOP Receptor

CompoundAssay TypepEC50Reference
This compoundStimulation of [35S]GTPγS binding in CHONOP cell membranes8.80
This compoundStimulation of [35S]GTPγS binding in rat cerebral cortex membranes8.48
This compoundAgonist activity at NOP (unknown origin) expressed in HEK293 cell membranes co-expressing beta-arrestin2-RGFP protein assessed as induction of beta-arrestin2 activation8.26
[Dmt1]N/OFQ(1-13)-NH2Stimulation of [35S]GTPγS binding in CHONOP cell membranes8.58
[Tyr1]N/OFQ(1-13)-NH2Calcium mobilization in CHOhNOP/Gαqi5 cells9.16

Signaling Pathways

Upon binding of this compound, the NOP receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary mechanism involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively lead to neuronal hyperpolarization and a reduction in neurotransmitter release, ultimately modulating nociceptive transmission.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound NOP NOP Receptor This compound->NOP Binds G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates VGCC Ca2+ Channels G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Produces Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Leads to Neurotransmitter_Release Reduced Neurotransmitter Release VGCC->Neurotransmitter_Release Inhibition leads to Pain_Modulation Pain Modulation Hyperpolarization->Pain_Modulation Neurotransmitter_Release->Pain_Modulation

Figure 1: NOP Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for the NOP receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the NOP receptor (e.g., CHO-hNOP cells).

  • Incubation: The cell membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [3H]N/OFQ) and varying concentrations of the test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes (e.g., CHO-hNOP cells) Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand (Filtration) Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Figure 2: Radioligand Binding Assay Workflow.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from NOP receptor-expressing cells are used.

  • Incubation: Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of the test compound.

  • Stimulation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Separation: The reaction is stopped, and bound [35S]GTPγS is separated from the unbound nucleotide.

  • Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined.

Tail Withdrawal Assay

This is a common in vivo behavioral assay to assess the analgesic effects of compounds in rodents.

Methodology:

  • Baseline Latency: The baseline latency for the animal to withdraw its tail from a noxious heat source is determined. A cut-off time is set to prevent tissue damage.

  • Compound Administration: The test compound or vehicle is administered, typically via intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection.

  • Post-treatment Latency Measurement: Tail withdrawal latencies are measured at specific time points after administration (e.g., 5, 15, 30, and 60 minutes).

  • Data Analysis: The percentage of the maximal possible analgesic effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Tail_Withdrawal_Workflow Start Start Baseline Measure Baseline Tail Withdrawal Latency Start->Baseline Administration Administer Test Compound (i.c.v. or i.t.) Baseline->Administration Post_Treatment Measure Latency at Specific Time Points Administration->Post_Treatment Analysis Calculate %MPE Post_Treatment->Analysis End End Analysis->End

References

An In-depth Technical Guide to N-terminal Modifications of N/OFQ-(1-13)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the structure-activity relationships (SAR) associated with N-terminal modifications of the nociceptin/orphanin FQ (N/OFQ) peptide fragment N/OFQ-(1-13)-NH2. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology who are interested in the design and synthesis of novel ligands for the N/OFQ peptide (NOP) receptor.

Introduction

Nociceptin/orphanin FQ (N/OFQ) is the endogenous ligand for the NOP receptor, a G protein-coupled receptor that plays a crucial role in a variety of physiological processes, including pain modulation, anxiety, and reward.[1] The N-terminal region of N/OFQ, particularly the sequence Phe-Gly-Gly-Phe, is considered the "message" domain essential for receptor binding and activation.[1] The shorter C-terminally amidated fragment, this compound, retains the full potency and efficacy of the native 17-amino acid peptide and has therefore become a key template for SAR studies.[2][3] This guide delves into the significant findings from various N-terminal modifications of this peptide, summarizing their impact on receptor affinity, functional activity, and signaling bias.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on N-terminally modified this compound analogues. These data provide a comparative view of the effects of different modifications on the affinity and potency of these ligands at the NOP receptor.

Table 1: In Vitro Activity of N-terminally Modified this compound Analogues

Modification/AnalogueAssaySpeciespEC50 / pKi / pA2Efficacy (α) / % InhibitionReference
Reference Peptides
This compoundNOP/G protein BRETHuman8.801.00[1]
NOP/β-arrestin 2 BRETHuman8.261.00
Ala-Scan Derivatives
[Ala²]this compoundNOP/G protein BRETHumanLow PotencyPartial Agonist
N-terminal Substitutions
[Nphe¹]this compoundMouse Vas DeferensMouse8.39 (pA2)Antagonist
Rat Brain MembranesRat9.99 (pKi)N/A
[Tyr¹]this compoundCalcium Mobilization (NOP)HumanSimilar to N/OFQFull Agonist
Calcium Mobilization (μ-opioid)HumanInactiveN/A
[Dmt¹]this compoundMonkey Tail WithdrawalMonkey30-fold > N/OFQAgonist
[Dmt¹,⁵]this compoundCalcium Mobilization (NOP)HumanHigh PotencyFull Agonist
Calcium Mobilization (μ-opioid)HumanHigh PotencyFull Agonist
Peptide Bond Modifications
[Phe¹ψ(CH₂NH)Gly²]this compoundNOP/G protein BRETHumanPartial AgonistN/A
NOP/β-arrestin 2 BRETHumanAntagonistN/A
Aminophosphonate Moiety
NOC-6 (analogue with largest ring)Rat Vas DeferensRat10-fold lower than N/OFQSimilar to N/OFQ

pEC50: negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pKi: negative logarithm of the binding affinity of a ligand. pA2: negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature concerning N-terminal modifications of this compound.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy

This is the standard method for synthesizing the peptide analogues.

  • Resin Preparation: A suitable resin (e.g., Rink Amide MBHA) is swelled in a solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the free amine on the resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Repeat Cycle: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • N-terminal Modification: For specific N-terminal modifications, the corresponding building block is coupled in the final step.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Receptor Binding Assays

These assays are used to determine the binding affinity (Ki) of the synthesized peptides for the NOP receptor.

  • Membrane Preparation: Cell membranes expressing the NOP receptor (e.g., from CHO cells or rat brain) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]N/OFQ) and varying concentrations of the unlabeled test peptide.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

These assays determine the functional activity of the peptides as agonists, partial agonists, or antagonists.

This assay measures the activation of G proteins following receptor stimulation.

  • Membrane Incubation: NOP receptor-expressing membranes are incubated with the test peptide and a non-hydrolyzable GTP analogue, [³⁵S]GTPγS.

  • Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured as described for the receptor binding assay.

  • Data Analysis: The potency (EC50) and efficacy (Emax) of the peptide are determined from concentration-response curves.

This assay is often used in cells co-expressing the NOP receptor and a chimeric G protein that couples to the phospholipase C pathway.

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Peptide Application: The test peptide is added to the cells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The potency (EC50) and efficacy (Emax) are determined from concentration-response curves.

These assays measure the functional effect of peptides on smooth muscle contraction.

  • Tissue Preparation: The mouse vas deferens is isolated and mounted in an organ bath containing a physiological salt solution.

  • Electrical Stimulation: The tissue is electrically stimulated to induce contractions.

  • Peptide Application: The test peptide is added to the organ bath, and its effect on the electrically evoked contractions is measured. Agonists typically inhibit these contractions.

  • Data Analysis: For agonists, the IC50 (concentration causing 50% inhibition of contractions) is determined. For antagonists, the pA2 value is calculated, which represents the affinity of the antagonist for the receptor.

Visualizations

The following diagrams illustrate key concepts and workflows related to the N-terminal modification of this compound.

NOP_Signaling_Pathway cluster_agonist Agonist Binding cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Agonist N/OFQ Analogue (Agonist) NOP NOP Receptor Agonist->NOP Binds to G_Protein G Protein Activation (Gi/o) NOP->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment NOP->Beta_Arrestin Recruits G_Effect Effector Modulation (e.g., ↓cAMP) G_Protein->G_Effect Beta_Effect Receptor Desensitization & Internalization Beta_Arrestin->Beta_Effect

Caption: NOP receptor signaling pathways.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_pharmacology Pharmacological Evaluation SPPS Solid-Phase Peptide Synthesis (Fmoc Strategy) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Binding Receptor Binding Assay (Determine Ki) Characterization->Binding Functional Functional Assays (GTPγS, Ca²⁺, Isolated Tissue) Characterization->Functional SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR

Caption: Experimental workflow for peptide analogue development.

Agonist_to_Antagonist cluster_template Agonist Template cluster_modification N-Terminal Modification cluster_result Resulting Activity Agonist This compound (Full Agonist) Modification Replace Phe¹ with Nphe¹ Agonist->Modification Apply Antagonist [Nphe¹]this compound (Antagonist) Modification->Antagonist Yields

References

C-Terminal Modifications of N/OFq-(1-13)-NH2: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Structure-Activity Relationships, Signaling Pathways, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.

The nociceptin/orphanin FQ (N/OFQ) peptide and its receptor (NOP) represent a compelling target for the development of novel therapeutics for a range of conditions, including pain, anxiety, and depression.[1][2] The shortest active sequence of N/OFQ, N/OFQ(1-13)-NH2, has served as a foundational template for extensive structure-activity relationship (SAR) studies aimed at creating potent and selective NOP receptor ligands.[3][4] This technical guide delves into the critical role of C-terminal modifications of N/OFQ(1-13)-NH2, providing a comprehensive overview of their impact on pharmacological activity, detailed experimental methodologies, and a visual representation of the underlying biological and experimental frameworks.

Quantitative Pharmacological Data

The C-terminal modification of N/OFQ(1-13)-NH2 has been a fruitful strategy in the development of NOP receptor ligands with diverse pharmacological profiles, ranging from full agonists to partial agonists and antagonists.[5] The addition of basic amino acid residues, such as Arginine (Arg) and Lysine (Lys), and other chemical moieties has been shown to significantly influence the affinity and potency of these analogs. The following table summarizes the quantitative data for key C-terminally modified N/OFQ(1-13)-NH2 analogs.

Compound/AnalogC-Terminal ModificationAssay TypeReceptorpKi / Ki (nM)pEC50 / EC50 (nM)pA2Reference
N/OFQ(1-13)-NH2AmideRat Brain BindingNOP9.33 / 0.47--
Mouse Vas DeferensNOP-7.50 / 31.6-
GTPγS BindinghNOP-9.11 / 0.077-
[Arg14,Lys15]N/OFQ-NH2Arg-Lys-NH2-NOP-~10x more potent than N/OFQ-
[(pF)Phe4,Arg14,Lys15]N/OFQ-NH2Arg-Lys-NH2CHO-hNOP BindingNOPIncreased affinity--
Mouse Vas DeferensNOP-Potent agonist-
[Nphe1,Arg14,Lys15]N/OFQ-NH2 (UFP-101)Arg-Lys-NH2CHO-hNOP BindingNOPHigh affinity--
Mouse Vas DeferensNOP--~10x higher than [Nphe1]N/OFQ(1-13)-NH2
[(pF)Phe4,Aib7,Aib11,Arg14,Lys15]N/OFQ-NH2Arg-Lys-NH2Rat Brain BindingNOP10.78 / 0.0166--
Mouse Vas DeferensNOP-9.37 / 0.043-
[Nphe1,(pF)Phe4,Aib7,Aib11,Arg14,Lys15]N/OFQ-NH2Arg-Lys-NH2Rat Brain BindingNOP9.99 / 0.102--
Mouse Vas DeferensNOP--8.39
Palmitoylated N/OFQ(1-13)-NH2 AnalogsC-terminal PalmitoylationNOP/G protein & NOP/β-arrestin 2NOPIncreased potency at G protein--

Signaling Pathways of the NOP Receptor

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon agonist binding, a conformational change in the receptor activates the associated G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The activated G protein also modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. Furthermore, NOP receptor activation can trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Receptor desensitization and internalization are regulated by G protein-coupled receptor kinases (GRKs) and β-arrestins.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates GRK GRK NOP->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Ligand N/OFQ Analog (Agonist) Ligand->NOP Binds ATP ATP ATP->AC Arrestin β-Arrestin GRK->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization

NOP Receptor Signaling Cascade

Experimental Protocols

The characterization of C-terminally modified N/OFQ-(1-13)-NH2 analogs relies on a suite of well-established in vitro assays. The following sections provide detailed protocols for peptide synthesis and key pharmacological assays.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound and its C-terminally modified analogs is typically performed using an automated peptide synthesizer employing a standard Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin_Prep 1. Resin Preparation (Swell Rink Amide Resin in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Prep->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, HOBt, DIPEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid in the sequence Washing2->Repeat Cleavage 6. Cleavage and Deprotection (TFA cocktail) Repeat->Cleavage Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 8. Purification (Preparative RP-HPLC) Precipitation->Purification Characterization 9. Characterization (Mass Spectrometry, Analytical HPLC) Purification->Characterization

Solid-Phase Peptide Synthesis Workflow

Detailed Steps:

  • Resin Preparation: Rink Amide MBHA resin is swelled in dimethylformamide (DMF) for at least one hour.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated and coupled to the free amine on the resin. Common coupling reagents include HBTU, HOBt, and DIPEA in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Precipitation: The crude peptide is precipitated from the cleavage mixture by adding cold diethyl ether.

  • Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the synthesized peptides for the NOP receptor.

Materials:

  • Cell membranes expressing the NOP receptor (e.g., from CHO-hNOP cells).

  • Radioligand (e.g., [3H]N/OFQ or [3H]UFP-101).

  • Unlabeled ligand for non-specific binding (e.g., N/OFQ).

  • Test compounds (synthesized peptides) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters, filtration apparatus, scintillation vials, and a liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60 minutes at room temperature).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value for each test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G proteins coupled to the NOP receptor, providing information on its potency (EC50) and efficacy (Emax).

Logical Relationship of C-Terminal Modifications to Pharmacological Outcomes:

SAR_Logic cluster_mods C-Terminal Modifications cluster_outcomes Pharmacological Outcomes Amidation Amidation Increased_Stability Increased Metabolic Stability Amidation->Increased_Stability Basic_Residues Addition of Basic Residues (e.g., Arg, Lys) Increased_Affinity Increased Receptor Affinity Basic_Residues->Increased_Affinity Antagonist_Activity Shift to Antagonist Activity (in combination with N-terminal mods) Basic_Residues->Antagonist_Activity Lipidation Lipidation (e.g., Palmitoylation) Biased_Agonism G Protein Biased Agonism Lipidation->Biased_Agonism Increased_Potency Increased Agonist Potency Increased_Affinity->Increased_Potency

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of N/Ofq-(1-13)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of N/Ofq-(1-13)-NH2, a potent agonist of the Nociceptin/Orphanin FQ (NOP) receptor.[1] The protocol details the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) chemistry on a Rink amide resin to generate the C-terminal amide.[1] This guide covers the complete workflow, including resin preparation, automated peptide synthesis, cleavage from the resin, and subsequent purification and characterization of the final peptide product. Additionally, it summarizes the key signaling pathways associated with the NOP receptor.

Introduction

Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that serves as the endogenous ligand for the NOP receptor, a G protein-coupled receptor (GPCR) within the opioid receptor family.[1] The N/OFQ-NOP receptor system is implicated in a variety of physiological and pathological processes, including pain perception, anxiety, depression, and reward pathways.[1] The N-terminal fragment, this compound (Sequence: H-Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2), has been identified as a potent agonist of the NOP receptor, exhibiting the full efficacy of the parent peptide.[1] Its chemical synthesis is therefore of significant interest for research and therapeutic development. Fmoc-based solid-phase peptide synthesis is the preferred method for producing peptides like this compound, allowing for efficient and high-purity synthesis. This methodology involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
Rink Amide MBHA ResinVariesSynthesis Grade
Fmoc-protected Amino AcidsVariesSynthesis Grade
N,N-Dimethylformamide (DMF)VariesPeptide Synthesis Grade
PiperidineVariesACS Grade
N,N'-Diisopropylcarbodiimide (DIC)VariesSynthesis Grade
Ethyl Cyanohydroxyiminoacetate (Oxyma Pure)VariesSynthesis Grade
Trifluoroacetic Acid (TFA)VariesReagent Grade
Triisopropylsilane (TIS)VariesReagent Grade
Dichloromethane (DCM)VariesACS Grade
Diethyl EtherVariesACS Grade
Acetonitrile (ACN)VariesHPLC Grade
Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of this compound is typically performed on an automated peptide synthesizer utilizing a standard Fmoc/tBu strategy.

1. Resin Preparation:

  • Swell Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for a minimum of 1 hour in a reaction vessel.

  • Wash the swollen resin with DMF (3 x 5 mL per gram of resin).

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Thoroughly wash the resin with DMF (5 x 5 mL per gram of resin) to eliminate any residual piperidine.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (4-fold excess) and an activating agent such as DIC/Oxyma Pure in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, repeat the coupling step.

4. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using a solution of acetic anhydride and a base (e.g., N,N-diisopropylethylamine) in DMF.

5. Iterative Cycles:

  • Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Cleavage and Deprotection
  • After the final amino acid has been coupled, wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups. The use of Pbf for arginine and Boc for lysine side-chain protection is standard for Fmoc SPPS, as these protecting groups are efficiently removed during the final TFA cleavage step.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

Purification and Characterization
  • Purification by Preparative HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.

    • A typical gradient might be a linear gradient of 10-50% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Characterization:

    • Collect fractions corresponding to the main peak.

    • Analyze the fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

ParameterTypical Value/Method
Synthesis Scale 0.1 - 0.25 mmol
Crude Peptide Yield 70-85%
Final Purity (HPLC) >95%
Observed Mass (ESI-MS) Matches Calculated MW
Calculated MW ~1489.8 g/mol

NOP Receptor Signaling Pathway

The NOP receptor is a GPCR that primarily couples to inhibitory G proteins (Gαi/o). Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channels, leading to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. The receptor can also activate mitogen-activated protein kinase (MAPK) signaling pathways.

Caption: Nociceptin/Orphanin FQ (NOP) Receptor Signaling Pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N/Ofq-(1-13)-NH2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nociceptin/Orphanin FQ (N/Ofq) is a neuropeptide that plays a crucial role in various biological processes, including pain modulation, anxiety, and reward pathways. The N-terminal fragment, N/Ofq-(1-13)-NH2, represents the minimal sequence that retains the full biological activity of the native peptide.[1] Accurate in vitro and in vivo studies of this peptide necessitate a high degree of purity, which is typically achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). This application note provides a detailed protocol for the purification of chemically synthesized this compound.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 silica-based column) is used in conjunction with a polar mobile phase. Peptides are loaded onto the column in a high-aqueous mobile phase and are eluted by increasing the concentration of an organic solvent, such as acetonitrile. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.

Experimental Protocols

Materials and Reagents
  • Crude this compound peptide (lyophilized powder)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.2 µm syringe filters

Equipment
  • Preparative HPLC system equipped with a UV detector

  • Analytical HPLC system

  • Reversed-phase C18 HPLC column (preparative and analytical)

  • Lyophilizer (freeze-dryer)

  • Vortex mixer

  • Sonicator

Sample Preparation
  • Accurately weigh the crude lyophilized this compound peptide.

  • Dissolve the peptide in a minimal volume of a solvent mixture, such as 50% water/50% acetonitrile.[2]

  • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter before injection into the HPLC system.[2]

Preparative HPLC Purification

The following protocol outlines a typical preparative RP-HPLC method for the purification of this compound.

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Chromatographic Conditions: A linear gradient from a low to a high concentration of Mobile Phase B is employed to elute the peptide.

ParameterValue
Column Preparative C18, 10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 40% B over 25 minutes
Flow Rate 20 mL/min
Detection Wavelength 220 nm and 280 nm
Injection Volume Dependent on column size and sample concentration

Procedure:

  • Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Inject the filtered crude peptide solution onto the column.

  • Run the gradient elution as specified in the table above.

  • Monitor the chromatogram and collect fractions corresponding to the major peak, which represents the this compound peptide.

  • Analyze the collected fractions for purity using analytical HPLC.

Analytical HPLC for Purity Assessment

To confirm the purity of the collected fractions, a rapid analytical RP-HPLC method is used.

Chromatographic Conditions:

ParameterValue
Column Analytical C18, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 60% B over 20 minutes
Flow Rate 1 mL/min
Detection Wavelength 220 nm
Injection Volume 10-20 µL

Procedure:

  • Equilibrate the analytical column with the initial mobile phase conditions.

  • Inject a small aliquot of each collected fraction.

  • Run the analytical gradient.

  • Integrate the peak area of the chromatogram to determine the purity of each fraction. Fractions with a purity of ≥95% are typically pooled.

Lyophilization
  • Pool the pure fractions identified by analytical HPLC.

  • Freeze the pooled solution using a dry ice/acetone bath or a suitable freezer.

  • Lyophilize the frozen solution under high vacuum until a dry, fluffy white powder is obtained.

  • Store the purified, lyophilized peptide at -20°C or lower for long-term stability.

Data Presentation

Table 1: Summary of a Typical Preparative HPLC Purification of this compound

ParameterResult
Crude Peptide Loaded 100 mg
Purity of Crude Peptide ~60-70%
Purified Peptide Yield 30-40 mg
Final Purity (by Analytical HPLC) >95%
Molecular Weight (Expected) 1381.6 g/mol [3]
Molecular Weight (Observed by MS) Consistent with expected

Visualizations

HPLC_Purification_Workflow cluster_prep Peptide Preparation cluster_purification HPLC Purification cluster_analysis Analysis & Final Product Synthesis Solid Phase Peptide Synthesis Cleavage Cleavage from Resin Synthesis->Cleavage Crude Crude Peptide Cleavage->Crude SamplePrep Sample Preparation (Dissolution & Filtration) Crude->SamplePrep PrepHPLC Preparative RP-HPLC SamplePrep->PrepHPLC Fraction Fraction Collection PrepHPLC->Fraction AnalyHPLC Analytical RP-HPLC (Purity Check) Fraction->AnalyHPLC Pooling Pooling of Pure Fractions AnalyHPLC->Pooling Purity ≥95% Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Purified this compound (>95% Purity) Lyophilization->PurePeptide

Caption: Workflow for the purification of this compound.

NOfq_Signaling_Pathway NOfq This compound NOPR NOP Receptor (GPCR) NOfq->NOPR Binds to G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity

Caption: Simplified this compound signaling pathway.

References

Application Note: Mass Spectrometry Analysis of Nociceptin/Orphanin FQ (1-13)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that serves as the endogenous ligand for the NOP receptor, a G protein-coupled receptor with a structural resemblance to opioid receptors.[1] The N/OFQ-NOP system is implicated in a wide array of biological functions, including pain modulation, locomotor activity, memory, and emotional states.[2] The N-terminal tridecapeptide amide, N/Ofq-(1-13)-NH2, represents the shortest amino acid sequence that retains the full affinity, potency, and efficacy of the native N/OFQ peptide.[3] Consequently, it is a critical tool and template for the development of novel NOP receptor agonists and antagonists.[3]

Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic studies, metabolism analysis, and understanding its physiological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this application due to its high selectivity, sensitivity, and robustness. This document provides a detailed protocol for the analysis of this compound using LC-MS/MS and explores the signaling pathways it modulates.

Signaling Pathways of the NOP Receptor

Activation of the NOP receptor by ligands such as this compound initiates intracellular signaling cascades. Primarily, the receptor couples to pertussis toxin-sensitive Gi/o proteins, leading to the inhibition of adenylyl cyclase, reduction of cAMP production, and modulation of ion channel activity.[1] Additionally, NOP receptor activation can stimulate the interaction with β-arrestin 2, a key protein involved in receptor desensitization, internalization, and G protein-independent signaling. The concept of biased agonism, where a ligand preferentially activates one pathway (e.g., G protein) over another (e.g., β-arrestin), is an area of active research for developing drugs with improved therapeutic profiles.

NOP_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand This compound NOP_Receptor NOP Receptor Ligand->NOP_Receptor Binds G_Protein Gαi/o Protein Activation NOP_Receptor->G_Protein Promotes Beta_Arrestin β-Arrestin 2 Recruitment NOP_Receptor->Beta_Arrestin Promotes Downstream_G Inhibition of Adenylyl Cyclase Ion Channel Modulation G_Protein->Downstream_G Downstream_Arrestin Receptor Internalization MAPK Activation Beta_Arrestin->Downstream_Arrestin

Caption: NOP receptor signaling pathways activated by this compound.

Quantitative Analysis Protocol

This protocol outlines a general procedure for the quantitative analysis of this compound in a biological matrix like cerebrospinal fluid (CSF) or plasma using LC-MS/MS.

1. Experimental Workflow

The overall workflow involves sample preparation to isolate the peptide and remove interferences, followed by chromatographic separation and mass spectrometric detection.

Experimental_Workflow Sample Biological Sample (e.g., CSF, Plasma) Spike Spike Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation SPE Solid-Phase Extraction (SPE Cleanup) Precipitation->SPE Drydown Evaporation & Reconstitution SPE->Drydown LC LC Separation (C18 Column) Drydown->LC MS MS/MS Detection (ESI-SRM) LC->MS Analysis Data Processing & Quantification MS->Analysis

Caption: General workflow for LC-MS/MS analysis of this compound.

2. Materials and Reagents

  • Analyte: this compound reference standard

  • Internal Standard (IS): Stable isotope-labeled this compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Additives: Formic acid (FA), Trifluoroacetic acid (TFA)

  • SPE Cartridges: Mixed-mode or reversed-phase cartridges

  • Biological Matrix: Control plasma or CSF

3. Sample Preparation

  • Thaw: Thaw biological samples and control matrix on ice.

  • Spike: To 100 µL of sample, add the internal standard to the desired concentration. For calibration standards, spike the appropriate concentration of the reference standard into the control matrix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% FA to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Equilibrate the cartridge with 1 mL of 0.1% TFA in water.

    • Load the supernatant onto the cartridge.

    • Wash with 1 mL of 5% ACN in water with 0.1% TFA.

    • Elute the peptide with 1 mL of 60% ACN in water with 0.1% FA.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN/0.1% FA).

4. LC-MS/MS Methodologies

The following tables provide typical starting conditions for method development.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Setting
LC System High-performance liquid chromatography system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 50% B over 5 minutes
Injection Volume 5 µL

| Column Temp. | 40°C |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Spray Voltage 3500 V
Vaporizer Temp. 350°C
Capillary Temp. 320°C

| Collision Gas | Argon |

5. Data Presentation and Analysis

For quantitative analysis, specific precursor-to-product ion transitions (SRM) are monitored. The molecular weight of this compound (C61H91N19O13) is approximately 1382.6 Da. Given its peptide nature, it will readily form multiply charged ions in the ESI source. The [M+2H]²⁺ and [M+3H]³⁺ ions are common. The fragment N/OFQ(1-13) has been identified with an m/z of 1384, which likely corresponds to the [M+H]⁺ ion.

Fragmentation_Logic cluster_peptide This compound Peptide Chain cluster_fragments Collision-Induced Dissociation (CID) N_Term NH2-Phe¹ p1 ... C_Term Lys¹³-CONH2 p2 ... Precursor Precursor Ion [M+2H]²⁺ b_ions b-ions (N-terminal fragments) Precursor->b_ions y_ions y-ions (C-terminal fragments) Precursor->y_ions

Caption: Fragmentation of peptide precursors into b- and y-type product ions.

Table 3: Example SRM Transitions for this compound Note: These are theoretical values and require experimental optimization.

Analyte Precursor Ion (m/z) Product Ion (m/z) Charge State Collision Energy (eV)
This compound 692.8 y₇ (857.5) 2+ 25
This compound 692.8 b₆ (598.3) 2+ 28
This compound 462.5 y₅ (615.4) 3+ 20

| Internal Standard | 697.8 (e.g., +10 Da) | 867.5 | 2+ | 25 |

Table 4: Summary of Method Performance Characteristics (Example)

Parameter Result
Linearity Range 10 - 5,000 pg/mL
Correlation (r²) > 0.995
LLOQ 10 pg/mL
Accuracy (% Bias) Within ± 15%

| Precision (% CV) | < 15% |

Conclusion The LC-MS/MS method described provides a robust and sensitive framework for the quantification of this compound in complex biological matrices. This analytical approach is crucial for advancing the understanding of the N/OFQ-NOP system and for the development of novel therapeutics targeting this important receptor. Proper method validation is required to ensure data quality for specific research applications.

References

Application Notes and Protocols for N/Ofq-(1-13)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nociceptin/Orphanin FQ (N/OFQ), an endogenous seventeen-amino-acid peptide, is the ligand for the NOP receptor (previously known as ORL-1), a G protein-coupled receptor. N/Ofq-(1-13)-NH2 is the shortest C-terminally amidated fragment of N/OFQ that retains the full potency and efficacy of the native peptide[1][2][3]. This makes it a valuable tool for investigating the physiological and pathological roles of the N/OFQ-NOP system, which is implicated in a variety of processes including pain modulation, anxiety, and food intake[1][4]. These application notes provide detailed protocols for the proper reconstitution and storage of this compound, along with a representative experimental protocol for a competitive receptor binding assay.

Product Information

CharacteristicValueReference
Molecular Formula C61H100N22O15
Molecular Weight ~1367.6 g/mol - 1399.6 g/mol (depending on the specific analog)
Amino Acid Sequence Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2
Purity Typically ≥ 95%

Reconstitution and Storage Protocols

Proper handling of this compound is crucial to maintain its biological activity. The peptide is typically supplied in a lyophilized form.

Reconstitution Protocol
  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.

  • Solvent Selection: this compound is soluble in water. For biological experiments, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is recommended.

  • Reconstitution: To reconstitute, add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration. For example, to create a 1 mg/mL stock solution from 500 µg of peptide, add 500 µL of solvent. Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

Storage Protocol

The stability of this compound is dependent on the storage conditions.

FormStorage TemperatureDurationRecommendations
Lyophilized Powder -20°CDesiccate for long-term storageCan be stored at 0-5°C for up to 6 months.
Reconstituted in Water/Buffer +4°CUp to 5 daysFor short-term use.
Reconstituted in Water/Buffer -20°C or -80°CUp to 3 months at -20°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Note: Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation and loss of activity. It is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.

Experimental Protocol: Competitive Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the NOP receptor using [3H]-N/OFQ as the radioligand and cell membranes expressing the NOP receptor.

Materials
  • Cell membranes prepared from CHO-K1 cells stably expressing the human NOP receptor.

  • [3H]-N/OFQ (specific activity ~40-60 Ci/mmol)

  • This compound (for determining non-specific binding)

  • Test compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure
  • Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in binding buffer and centrifuge at 4°C. Resuspend the membrane pellet in fresh binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well microplate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL of binding buffer, 50 µL of [3H]-N/OFQ (at a final concentration equal to its Kd), and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of this compound (at a final concentration of 1 µM), 50 µL of [3H]-N/OFQ, and 100 µL of the membrane suspension.

    • Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [3H]-N/OFQ, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and vortex. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NOP Receptor Signaling Pathway

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NOP_R NOP Receptor This compound->NOP_R Binds G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Ca_channel->Neuronal_Activity K_channel->Neuronal_Activity

Caption: NOP Receptor Signaling Pathway.

Experimental Workflow for Competitive Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (NOP Receptor) mix_reagents Mix Membranes, Radioligand, and Test Compound in Wells prep_membranes->mix_reagents prep_ligand Prepare Radioligand ([3H]-N/OFQ) prep_ligand->mix_reagents prep_test_comp Prepare Test Compound (Serial Dilutions) prep_test_comp->mix_reagents incubate Incubate at RT (60-90 min) mix_reagents->incubate filter_wash Rapid Filtration and Washing (Separates Bound/Free Ligand) incubate->filter_wash quantify Quantify Radioactivity (Liquid Scintillation) filter_wash->quantify calc_binding Calculate Specific Binding quantify->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

References

Application Notes and Protocols for In Vitro Functional Analysis of N/Ofq-(1-13)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nociceptin/Orphanin FQ (N/OFQ), an endogenous 17-amino acid peptide, is the cognate ligand for the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR) belonging to the opioid receptor family. The N/OFQ-NOP system is implicated in a wide array of physiological and pathological processes, including pain modulation, anxiety, depression, and reward pathways. N/Ofq-(1-13)-NH2 is the shortest C-terminally amidated fragment of N/OFQ that retains the full binding affinity and agonist potency of the native peptide, making it a critical tool for investigating the pharmacology of the NOP receptor.

These application notes provide a comprehensive guide to performing key in vitro functional assays to characterize the activity of this compound and its analogs at the NOP receptor. Detailed protocols, data interpretation guidelines, and visualizations of the underlying signaling pathways are presented to facilitate robust and reproducible experimental outcomes.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by agonists such as this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, NOP receptor activation modulates ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. The receptor can also signal through other pathways, including the activation of mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, and the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and G protein-independent signaling.

NOP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NOP NOP Receptor This compound->NOP Binding G_protein Gi/o Protein (αβγ) NOP->G_protein Activation beta_arrestin β-Arrestin NOP->beta_arrestin Recruitment G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_channel Ca²⁺ Channel Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion K_channel K⁺ Channel K_ion K⁺ Efflux K_channel->K_ion G_alpha->AC Inhibition G_betagamma->Ca_channel Inhibition G_betagamma->K_channel Activation MAPK_cascade MAPK Cascade (e.g., ERK1/2) G_betagamma->MAPK_cascade Activation ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Internalization Receptor Internalization beta_arrestin->Internalization

NOP Receptor Signaling Cascade

Quantitative Data Summary

The following table summarizes the in vitro functional activity of this compound and a selection of its analogs at the NOP receptor. This data is compiled from various studies and presented to facilitate the comparison of ligand potency and efficacy across different assays.

CompoundAssay TypeReceptor SpeciespEC50 / pKiEC50 / Ki (nM)% Emax (vs. N/OFQ)Reference(s)
This compound [³⁵S]GTPγS BindingHuman8.801.58100[2]
β-arrestin 2 RecruitmentHuman8.265.50100[2]
Calcium MobilizationHuman~8.8~1.6100[1]
DMRHuman8.801.58100[3]
[Ala²]this compound [³⁵S]GTPγS BindingHuman< 6> 1000Partial Agonist
[(pF)Phe⁴]this compound [³⁵S]GTPγS BindingHuman9.150.71100
β-arrestin 2 RecruitmentHuman8.245.75100
[Aib⁷]N/Ofq-NH2 [³⁵S]GTPγS BindingHuman8.921.20108
β-arrestin 2 RecruitmentHuman8.403.9898
[Dmt¹]this compound [³⁵S]GTPγS BindingHuman9.460.35~100
Calcium MobilizationHuman9.280.52~100
PWT2-[Dmt¹]this compound [³⁵S]GTPγS BindingHuman~8.5~3.16~100
Receptor Binding (pKi)Human9.130.74N/A

Note: The values presented are indicative and may vary depending on the specific experimental conditions, cell line, and assay methodology.

Experimental Protocols

A general workflow for characterizing a novel NOP receptor ligand involves a tiered approach, starting with binding affinity determination, followed by functional assays to assess agonist or antagonist properties and downstream signaling pathway engagement.

Experimental_Workflow Start Novel NOP Ligand Binding_Assay Receptor Binding Assay (Determine Ki) Start->Binding_Assay GTPgS_Assay [³⁵S]GTPγS Binding Assay (Determine EC50, Emax) Binding_Assay->GTPgS_Assay cAMP_Assay cAMP Accumulation Assay (Functional Confirmation) GTPgS_Assay->cAMP_Assay Calcium_Assay Calcium Mobilization Assay (Alternative Functional Readout) GTPgS_Assay->Calcium_Assay Downstream_Assays Downstream Signaling Assays cAMP_Assay->Downstream_Assays Calcium_Assay->Downstream_Assays ERK_Assay ERK1/2 Phosphorylation Assay Downstream_Assays->ERK_Assay Arrestin_Assay β-Arrestin Recruitment Assay Downstream_Assays->Arrestin_Assay Data_Analysis Data Analysis and Pharmacological Profiling ERK_Assay->Data_Analysis Arrestin_Assay->Data_Analysis

General Experimental Workflow

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor (hNOP).

  • Radioligand: [³H]N/OFQ or a high-affinity labeled antagonist like [³H]UFP-101 (final concentration typically 0.5-2 nM, near its Kd).

  • Test Compound: this compound or its analogs, prepared in a dilution series (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.5% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of unlabeled N/OFQ (e.g., 1 µM).

  • 96-well plates, filter mats (e.g., GF/B pre-soaked in 0.5% polyethyleneimine), and a scintillation counter.

Protocol:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand. For total binding, add only assay buffer and radioligand. For non-specific binding, add the non-specific binding control and radioligand.

  • Initiate the binding reaction by adding the cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mats and add scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional activation of the NOP receptor by quantifying the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Materials:

  • Receptor Source: Membranes from CHO-hNOP or HEK293-hNOP cells.

  • [³⁵S]GTPγS: (Specific activity >1000 Ci/mmol), final concentration ~50-150 pM.

  • GDP: Final concentration 10-30 µM to enhance the agonist signal.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Test Compound: this compound or its analogs, prepared in a dilution series.

  • Non-specific Binding Control: Unlabeled GTPγS (10 µM).

Protocol:

  • In a 96-well plate, add assay buffer, GDP, and the test compound at various concentrations. For basal binding, add only buffer and GDP. For non-specific binding, add unlabeled GTPγS.

  • Add the cell membrane preparation (10-20 µg of protein per well).

  • Add [³⁵S]GTPγS to all wells to initiate the reaction.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through GF/B filter mats.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and quantify radioactivity.

Data Analysis:

  • Calculate the net agonist-stimulated binding by subtracting basal binding from the binding at each agonist concentration.

  • Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the maximal response to a full agonist like N/OFQ) against the logarithm of the agonist concentration.

  • Determine the EC50 (potency) and Emax (efficacy) values from the resulting concentration-response curve using non-linear regression.

cAMP Accumulation Assay

Objective: To measure the inhibition of adenylyl cyclase activity by NOP receptor agonists.

Materials:

  • Cells: CHO-hNOP or HEK293-hNOP cells.

  • Stimulation Buffer: Krebs-HEPES buffer or similar physiological buffer.

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels (final concentration typically 1-10 µM).

  • IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation (final concentration typically 0.5-1 mM).

  • Test Compound: this compound or its analogs.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Protocol:

  • Seed cells in a 96- or 384-well plate and allow them to adhere.

  • Replace the culture medium with stimulation buffer containing IBMX.

  • Add the test compound at various concentrations and incubate for 15-30 minutes at 37°C.

  • Add forskolin to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.

Data Analysis:

  • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the agonist concentration.

  • Determine the IC50 (potency) and the maximal inhibition (efficacy) from the concentration-response curve.

Calcium Mobilization Assay

Objective: To measure NOP receptor activation by redirecting its Gi/o signaling through a chimeric G protein (e.g., Gαqi5) to elicit a calcium response.

Materials:

  • Cells: CHO or HEK293 cells stably co-expressing the hNOP receptor and a chimeric G protein such as Gαqi5.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound or its analogs.

  • A fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader capable of kinetic reads.

Protocol:

  • Seed the cells in a 96- or 384-well black-walled, clear-bottom plate.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

  • Wash the cells gently with assay buffer.

  • Place the plate in the fluorescence reader and measure the basal fluorescence for a short period.

  • Add the test compound at various concentrations and immediately begin recording the change in fluorescence over time.

Data Analysis:

  • The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.

  • Plot the response against the logarithm of the agonist concentration.

  • Determine the EC50 and Emax values from the concentration-response curve.

ERK1/2 Phosphorylation Assay

Objective: To measure the activation of the MAPK signaling pathway by quantifying the phosphorylation of ERK1/2.

Materials:

  • Cells: CHO-hNOP or HEK293-hNOP cells.

  • Serum-free medium: For cell starvation.

  • Test Compound: this compound or its analogs.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.

  • Detection System: Western blotting apparatus and reagents, or a plate-based detection system (e.g., In-Cell Western, AlphaLISA).

Protocol (Western Blotting):

  • Seed cells and grow to near confluence.

  • Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.

  • Stimulate the cells with the test compound for a predetermined time (typically 5-10 minutes) at 37°C.

  • Lyse the cells on ice and collect the lysates.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the anti-p-ERK antibody, followed by a secondary antibody and chemiluminescent detection.

  • Strip the membrane and re-probe with the anti-total ERK antibody for normalization.

Data Analysis:

  • Quantify the band intensities using densitometry.

  • Normalize the p-ERK signal to the total ERK signal for each sample.

  • Plot the normalized p-ERK signal against the logarithm of the agonist concentration to determine EC50 and Emax.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated NOP receptor.

Materials:

  • Cells: A cell line (e.g., HEK293) engineered for a β-arrestin recruitment assay, such as those for Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation (e.g., PathHunter). These cells typically co-express the NOP receptor fused to a donor molecule (e.g., Renilla Luciferase, Rluc8) and β-arrestin fused to an acceptor molecule (e.g., Venus, a yellow fluorescent protein).

  • Substrate: Coelenterazine h or other appropriate substrate for the luciferase.

  • Test Compound: this compound or its analogs.

  • A plate reader capable of detecting both luminescence and fluorescence signals.

Protocol (BRET):

  • Seed the engineered cells in a white, 96- or 384-well plate.

  • Add the test compound at various concentrations and incubate for 5-15 minutes at 37°C.

  • Add the luciferase substrate.

  • Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor).

Data Analysis:

  • Calculate the BRET ratio (Acceptor emission / Donor emission).

  • Subtract the basal BRET ratio (from vehicle-treated cells) to obtain the net BRET signal.

  • Plot the net BRET signal against the logarithm of the agonist concentration.

  • Determine the EC50 and Emax values from the concentration-response curve.

References

Application Notes and Protocols for Calcium Mobilization Assay Using N/Ofq-(1-13)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nociceptin/orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that is the endogenous ligand for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. The N-terminal fragment, N/Ofq-(1-13)-NH2, is a potent and selective agonist for the NOP receptor and mimics the activity of the full-length peptide.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]

While the canonical signaling pathway for NOP receptor activation does not directly involve calcium mobilization, this cellular event can be measured by co-expressing the NOP receptor with a chimeric G protein, such as Gαqi5, in a host cell line like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.[4] The Gαqi5 protein enables the Gi/o-coupled NOP receptor to signal through the phospholipase C (PLC) pathway upon agonist binding. This leads to the generation of inositol trisphosphate (IP3), which in turn stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This induced calcium transient can be quantified using fluorescent calcium-sensitive dyes, providing a robust method for studying NOP receptor activation and for screening potential agonists and antagonists.

Signaling Pathway

The activation of the NOP receptor by this compound in a cell line co-expressing a chimeric Gαqi5 protein initiates a signaling cascade that results in the mobilization of intracellular calcium. The key steps are outlined below.

This compound This compound NOP_receptor NOP Receptor This compound->NOP_receptor Binds to G_protein Chimeric Gαqi5 Protein NOP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_response Cellular Response Ca2_release->Cellular_response

Figure 1: this compound signaling pathway leading to calcium mobilization.

Experimental Protocols

This section provides a detailed methodology for performing a calcium mobilization assay using this compound in CHO cells stably co-expressing the human NOP receptor and the chimeric Gαqi5 protein.

Materials:

  • Cells: CHO cell line stably co-expressing the human NOP receptor and the Gαqi5 chimeric G protein.

  • Peptide: this compound (lyophilized powder).

  • Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B, depending on the expression vector).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or a comparable calcium indicator dye.

  • Probenecid (optional): An anion-exchange inhibitor that can reduce the leakage of the dye from the cells.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Experimental Workflow

The general workflow for the calcium mobilization assay is depicted in the following diagram.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture CHO-NOP-Gαqi5 cells Cell_Seeding 2. Seed cells into microplate Cell_Culture->Cell_Seeding Dye_Loading 3. Load cells with calcium-sensitive dye Cell_Seeding->Dye_Loading Peptide_Prep 4. Prepare this compound dilutions Measurement 5. Measure baseline fluorescence Dye_Loading->Measurement Injection 6. Inject peptide and measure fluorescence change Peptide_Prep->Injection Measurement->Injection Data_Normalization 7. Normalize fluorescence data Injection->Data_Normalization Curve_Fitting 8. Generate concentration-response curve Data_Normalization->Curve_Fitting EC50_Det 9. Determine EC50 value Curve_Fitting->EC50_Det

Figure 2: Experimental workflow for the calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture the CHO-NOP-Gαqi5 cells in the appropriate complete medium in a humidified incubator at 37°C with 5% CO2.

    • The day before the assay, harvest the cells and seed them into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well for a 96-well plate).

    • Incubate the plate overnight at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. This typically involves dissolving the Fluo-4 AM in DMSO and then diluting it in the assay buffer. Probenecid can be included at this stage if desired.

    • Remove the culture medium from the wells and wash the cells once with assay buffer.

    • Add the dye loading solution to each well and incubate the plate in the dark at 37°C for 1 hour.

  • Peptide Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or a buffer).

    • Perform serial dilutions of the peptide in the assay buffer to create a range of concentrations for generating a concentration-response curve.

  • Calcium Mobilization Measurement:

    • After the dye loading incubation, wash the cells with assay buffer to remove any excess dye.

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

    • Record a stable baseline fluorescence for a short period (e.g., 10-20 seconds).

    • The instrument's automated injector will then add the different concentrations of this compound to the wells.

    • Continue to record the fluorescence signal for a period of time sufficient to capture the peak response and its subsequent decay (e.g., 60-180 seconds).

  • Data Analysis:

    • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of this compound.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Data Presentation

The following table summarizes the potency (pEC50) of this compound in calcium mobilization assays from various studies. The pEC50 is the negative logarithm of the EC50 value.

Cell LineAgonistpEC50Reference
CHO cells expressing NOP receptor and Gαqi5This compound8.02
CHO cells expressing NOP receptor and Gαqi5This compound~8.80
CHO cells expressing NOP receptor and Gαqi5This compound9.59
CHO cells expressing NOP receptor and Gαqi5This compound~9.27

Note: The variability in pEC50 values can be attributed to differences in experimental conditions, such as cell passage number, receptor expression levels, and specific assay parameters.

Conclusion

The calcium mobilization assay using cell lines co-expressing the NOP receptor and a chimeric G protein is a reliable and high-throughput method for studying the pharmacology of this compound and other NOP receptor ligands. This application note provides the necessary background, a detailed protocol, and representative data to aid researchers in successfully implementing this assay in their drug discovery and development efforts.

References

Application Notes and Protocols: GTPγS Binding Assay for N/OFQ-(1-13)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, is a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Its endogenous ligand is the 17-amino acid neuropeptide N/OFQ.[1] The NOP receptor system is implicated in a variety of physiological and pathological processes, including pain modulation, anxiety, depression, and reward pathways.[1][3] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands with high affinity.

N/OFQ-(1-13)-NH2 is a truncated, amidated analogue of N/OFQ that retains high affinity and potent agonist activity at the NOP receptor. Structure-activity relationship studies have revealed that this shorter peptide sequence maintains the potency, efficacy, and affinity of the full-length N/OFQ peptide, making it a valuable tool for studying the NOP receptor system.

The GTPγS binding assay is a functional assay used to measure the activation of G protein-coupled receptors (GPCRs). It provides a direct measure of G protein activation, a proximal event in the GPCR signaling cascade. The assay relies on the principle that agonist binding to a GPCR promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit of the heterotrimeric G protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for its accumulation upon binding to the Gα subunit, which can then be quantified.

These application notes provide a detailed protocol for conducting a GTPγS binding assay using this compound to characterize its activity at the NOP receptor.

NOP Receptor Signaling Pathway

Upon agonist binding, the NOP receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein (typically Gαi/o). This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector systems. The Gαi/o subunit primarily inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various ion channels, including G protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.

NOP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular NOP NOP Receptor G_protein Gαi/o(GDP)-Gβγ NOP->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Agonist This compound Agonist->NOP Binds AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits Ion_Channels Ion Channels (GIRK, VGCC) G_beta_gamma->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces Neuronal_Activity ↓ Neuronal Activity Ion_Channels->Neuronal_Activity

NOP Receptor Signaling Pathway

Quantitative Data Summary

The following table summarizes typical quantitative data for this compound and related compounds in GTPγS binding assays. Values can vary depending on the specific experimental conditions and tissue/cell preparation used.

LigandParameterValueSystem
This compound pEC₅₀ ~8.0 - 9.5 CHO cells expressing hNOP, rat brain membranes
Eₘₐₓ (%) ~100 (relative to N/OFQ) CHO cells expressing hNOP, rat brain membranes
N/OFQ (endogenous ligand)pEC₅₀~8.5 - 10.0CHO cells expressing hNOP, rat brain membranes
Eₘₐₓ (%)100 (reference)CHO cells expressing hNOP, rat brain membranes
[Dmt¹]N/OFQ(1-13)-NH₂pEC₅₀~8.58CHO cells expressing hNOP
Eₘₐₓ (fold stimulation)~3.06CHO cells expressing hNOP

pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ represents the maximal stimulation over basal levels.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol is designed for a 96-well plate format.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cells stably expressing the human NOP receptor (e.g., CHO-hNOP) or from brain tissue (e.g., rat cortex).

  • [³⁵S]GTPγS: (Specific activity >1000 Ci/mmol)

  • This compound: Stock solution in water or a suitable buffer.

  • GTPγS (unlabeled): For determination of non-specific binding.

  • GDP: To enhance the agonist-stimulated signal.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well Filter Plates: (e.g., GF/B or GF/C)

  • Cell Harvester

  • Scintillation Counter

Assay Workflow

GTP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction cluster_detection Detection A1 Prepare Reagents (Buffers, Ligands) B1 Add Assay Buffer A1->B1 A2 Thaw & Resuspend Cell Membranes B4 Add Membranes A2->B4 B2 Add GDP B1->B2 B3 Add this compound (or vehicle/unlabeled GTPγS) B2->B3 B3->B4 C1 Pre-incubate Plate (30°C, 15-30 min) B4->C1 C2 Initiate Reaction: Add [³⁵S]GTPγS C1->C2 C3 Incubate (30°C, 60 min) C2->C3 D1 Terminate by Filtration (Cell Harvester) C3->D1 D2 Wash Filters D1->D2 D3 Dry Filter Plate D2->D3 D4 Add Scintillation Cocktail D3->D4 D5 Count Radioactivity D4->D5

GTPγS Binding Assay Workflow

Detailed Protocol
  • Reagent Preparation:

    • Prepare Assay Buffer and store at 4°C.

    • Prepare a stock solution of this compound (e.g., 1 mM in water) and create a serial dilution series to generate a concentration-response curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a 10 mM stock solution of unlabeled GTPγS for determining non-specific binding.

    • Prepare a 1 mM stock solution of GDP.

  • Membrane Preparation:

    • Thaw the frozen cell membranes on ice.

    • Resuspend the membranes in assay buffer to a final concentration of 5-20 µg of protein per well. Keep on ice.

  • Assay Setup:

    • To each well of a 96-well plate, add the following components in the specified order:

      • 50 µL of Assay Buffer.

      • 10 µL of GDP to a final concentration of 10-100 µM.

      • 20 µL of varying concentrations of this compound for the concentration-response curve.

      • For total binding wells, add 20 µL of vehicle (e.g., water).

      • For non-specific binding wells, add 20 µL of unlabeled GTPγS to a final concentration of 10 µM.

      • 20 µL of the membrane suspension (5-20 µg protein).

  • Pre-incubation:

    • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a plate scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Concentration-Response Curve: Plot the specific binding (as a percentage of basal or as fold-stimulation) against the logarithm of the agonist concentration.

  • Determine Pharmacological Parameters: Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Conclusion

The GTPγS binding assay is a robust and reliable method for characterizing the functional activity of agonists at the NOP receptor. This application note provides a comprehensive protocol for utilizing this assay with this compound, a key research tool for investigating the NOP receptor system. The detailed methodology and data analysis guidelines will enable researchers, scientists, and drug development professionals to effectively assess the potency and efficacy of novel compounds targeting this important therapeutic target.

References

N/Ofq-(1-13)-NH2 in cAMP Accumulation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nociceptin/Orphanin FQ (N/OFQ), an endogenous 17-amino acid neuropeptide, is the natural ligand for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1] The N-terminal truncated and amidated fragment, N/Ofq-(1-13)-NH2, represents the minimal sequence that retains the full potency, efficacy, and affinity of the native peptide.[2][3] This makes it a valuable tool for studying the physiological and pathological roles of the N/OFQ-NOP system. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to pertussis toxin (PTX)-sensitive Gi/o proteins.[1][4] Activation of the NOP receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Consequently, cAMP accumulation assays are a fundamental method for characterizing the functional activity of NOP receptor agonists and antagonists like this compound.

This document provides detailed application notes and protocols for utilizing this compound in cAMP accumulation studies, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the quantitative data on the activity of this compound in various functional assays, with a focus on its effect on cAMP accumulation. This data is crucial for experimental design and interpretation.

CompoundAssay TypeCell LineParameterValueReference
This compoundNOP/G protein interactionHEK293pEC508.80 (8.34-9.26)
This compoundNOP/β-arrestin 2 interactionHEK293pEC508.26 (8.11-8.41)
This compoundInhibition of cAMP accumulationCHOINDhNOPpEC509.42–10.35
This compoundInhibition of cAMP accumulationCHOINDhNOPEmax (% inhibition)40.9–86.0
This compoundInhibition of cAMP accumulationCHOpEC5010.16
This compoundInhibition of cAMP accumulationCHOEmax (% inhibition)103
This compoundDynamic Mass Redistribution (DMR)pEC508.80
This compoundNOP/G-protein interactionHEK293pEC50equipotent with N/OFQ

Signaling Pathway of the NOP Receptor

Activation of the NOP receptor by this compound initiates a signaling cascade that results in the inhibition of cAMP production. The diagram below illustrates this pathway.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NOP Receptor NOP Receptor This compound->NOP Receptor Binds to Gi/o Protein Gi/o Protein NOP Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase

Caption: NOP receptor signaling pathway leading to cAMP inhibition.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay in Whole Cells

This protocol describes the measurement of adenylyl cyclase inhibition by this compound in whole cells.

Materials:

  • CHO cells stably expressing the human NOP receptor (CHO-hNOP)

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • 96-well cell culture plates

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Forskolin

  • This compound

  • Cell lysis buffer

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation:

    • Seed CHO-hNOP cells into a 96-well plate at an appropriate density and grow to near confluency.

  • Assay Procedure:

    • Wash the cells once with warm PBS.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C to prevent cAMP degradation.

    • Add varying concentrations of this compound to the wells.

    • Simultaneously or shortly after, add forskolin to a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM). This stimulates adenylyl cyclase.

    • Incubate the plate at 37°C for 15-30 minutes.

  • cAMP Measurement:

    • Aspirate the medium and lyse the cells according to the instructions of the chosen cAMP assay kit.

    • Measure the intracellular cAMP concentration using the assay kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP provided in the kit.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the cAMP accumulation assay.

cAMP_Assay_Workflow A Seed CHO-hNOP cells in 96-well plate B Grow to near confluency A->B C Wash with PBS B->C D Pre-treat with phosphodiesterase inhibitor C->D E Add varying concentrations of this compound D->E F Stimulate with Forskolin E->F G Incubate at 37°C F->G H Lyse cells G->H I Measure intracellular cAMP (HTRF, ELISA, etc.) H->I J Data Analysis: - Standard Curve - Dose-Response Curve - EC50 & Emax Calculation I->J

Caption: Workflow for a whole-cell cAMP accumulation assay.

Logical Relationship: Agonist vs. Antagonist Activity

The cAMP accumulation assay can be adapted to differentiate between agonist and antagonist activity at the NOP receptor. The following diagram illustrates the expected outcomes.

Agonist_Antagonist_Logic Start cAMP Accumulation Assay Agonist Test Compound Alone Start->Agonist Antagonist Test Compound + this compound Start->Antagonist Outcome1 Decreased cAMP (Agonist Activity) Agonist->Outcome1 Outcome2 No change in cAMP Agonist->Outcome2 Outcome3 Blockade of this compound effect (Antagonist Activity) Antagonist->Outcome3 Outcome4 No effect on this compound action Antagonist->Outcome4

Caption: Differentiating agonist and antagonist activity.

Conclusion

This compound is a critical tool for investigating the NOP receptor system. The cAMP accumulation assay is a robust and reliable method for quantifying the functional activity of this peptide and other ligands targeting the NOP receptor. The protocols and data presented herein provide a comprehensive guide for researchers to effectively design, execute, and interpret experiments involving this compound in the context of cAMP signaling.

References

Application Notes and Protocols for Receptor Binding Assays of N/Ofq-(1-13)-NH2 Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nociceptin/Orphanin FQ (N/OFQ) is a neuropeptide that serves as the endogenous ligand for the NOP receptor, a G protein-coupled receptor involved in a wide range of physiological and pathological processes, including pain transmission, mood, and addiction. The truncated and amidated form, N/Ofq-(1-13)-NH2, is the shortest active fragment of N/OFQ that retains the full potency and efficacy of the native peptide.[1][2] Consequently, it is a critical tool and template for the development of novel therapeutics targeting the NOP receptor system.

These application notes provide detailed protocols for conducting receptor binding assays for this compound and its analogs, enabling researchers to determine the binding affinity and pharmacological profile of novel compounds at the NOP receptor.

Data Presentation: Binding Affinities of this compound and Related Ligands

The following tables summarize the binding affinities of this compound and various related ligands for the NOP receptor, as determined by radioligand competition binding assays. These assays typically involve the displacement of a radiolabeled ligand by the unlabeled test compound in membranes prepared from cells expressing the NOP receptor.

Table 1: Binding Affinity (Ki) of this compound and Analogs at the Human NOP Receptor

CompoundRadioligandCell LineKi (nM)pKiReference
This compound[3H]N/OFQCHO0.629.21[3]
This compound[3H]N/OFQCHO0.359.46[3]
N/OFQ[3H]-UFP-101CHO-10.12[4]
[Dmt¹]N/OFQ(1-13)-NH₂[3H]-UFP-101CHO-10.39
N/OFQ(1–13)-NH₂-CHO-10.60
J-113397 (antagonist)-CHO-9.44

Table 2: Functional Potency (pEC50) of this compound in Signaling Assays

CompoundAssayCell LinepEC50Reference
This compoundNOP/G protein interaction (BRET)HEK-2938.80
This compoundNOP/β-arrestin 2 interaction (BRET)HEK-2938.26
This compoundDynamic Mass Redistribution (DMR)CHO8.80

Experimental Protocols

Protocol 1: Membrane Preparation from NOP Receptor-Expressing Cells

This protocol describes the preparation of cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO_hNOP), a common system for NOP receptor binding assays.

Materials:

  • CHO_hNOP cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Cell scraper

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Grow CHO_hNOP cells to confluence in appropriate culture vessels.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS.

  • Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Disrupt the cells using a Dounce homogenizer (10-15 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of binding buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand Competition Binding Assay

This protocol details a competition binding assay to determine the affinity of a test ligand (e.g., a derivative of this compound) for the NOP receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Prepared cell membranes (from Protocol 1)

  • Radioligand (e.g., [3H]-UFP-101 or [3H]nociceptin)

  • Unlabeled test compounds (including this compound as a reference)

  • Binding Buffer: 50 mM Tris-HCl, 0.5% Bovine Serum Albumin (BSA), pH 7.4

  • Non-specific binding determinator (e.g., 1 µM unlabeled N/OFQ)

  • 96-well plates

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • In a 96-well plate, add the following in a final volume of 0.5 ml:

    • Binding Buffer

    • A fixed concentration of radioligand (e.g., ~0.8 nM [3H]-UFP-101).

    • Varying concentrations of the unlabeled test compound (typically from 1 pM to 10 µM).

    • For determining non-specific binding, add a high concentration of an unlabeled standard NOP ligand (e.g., 1 µM N/OFQ) instead of the test compound.

    • For determining total binding, add only the radioligand and buffer.

  • Initiate the binding reaction by adding 20-40 µg of membrane protein to each well.

  • Incubate the plate at 30°C for 1 hour with gentle agitation.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NOP Receptor Signaling Pathway

NOP_Signaling cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound Ligand->NOP Binds Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response Leads to ATP ATP ATP->AC Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Start: CHO_hNOP Cells prep_membranes Prepare Cell Membranes start->prep_membranes quantify_protein Quantify Protein Concentration prep_membranes->quantify_protein setup_assay Set up 96-well plate: - Radioligand - Test Compound - Membranes quantify_protein->setup_assay incubation Incubate (e.g., 30°C, 1h) setup_assay->incubation filtration Rapid Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_data Plot % Inhibition vs. [Ligand] calc_binding->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki end End: Ligand Affinity calc_ki->end

References

Application Notes and Protocols: Intrathecal Injection of N/Ofq-(1-13)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nociceptin/Orphanin FQ (N/OFQ), and its active truncated fragment N/Ofq-(1-13)-NH2, are endogenous neuropeptides that modulate a variety of biological functions, including pain, anxiety, and locomotion, through the activation of the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR).[1][2] While structurally related to the opioid system, the N/OFQ-NOP system operates through a distinct pharmacological pathway.[2] Spinal (intrathecal) administration of N/OFQ and its analogs typically produces dose-dependent analgesia, making this a significant area of interest for the development of novel pain therapeutics.[1][3]

These application notes provide a comprehensive overview of the intrathecal injection protocol for this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways and workflows. This compound is the shortest fragment of N/OFQ that retains the full potency and affinity of the native 17-amino acid peptide.

Data Presentation: In Vivo Antinociceptive Effects

The following tables summarize the antinociceptive effects of intrathecally (i.t.) administered this compound and related peptide analogs in various animal models.

Table 1: Antinociceptive Effects of N/OFQ and Analogs in Rodents

CompoundAnimal ModelTestEffective Dose RangeNotesReference
N/OFQMouseTail Withdrawal0.1 - 10 nmolDose-dependent antinociception. Effects are short-lasting (approx. 15-30 min).
N/OFQRatFormalin Test1 - 10 nmolDose-dependently inhibited flinching in both phases of the test.
N/OFQRatPaw Pressure0.001 - 1 nmolDose-dependent antinociception.
PWT2-N/OFQMouseTail Withdrawal2.5 - 250 pmol~40-fold more potent than N/OFQ with a prolonged duration of action.
[Dmt1]N/OFQ(1-13)-NH2RatNot SpecifiedNot specifiedA universal agonist for NOP and classical opioid receptors.
UFP-112MouseTail Withdrawal1 - 100 pmolA potent and selective NOP receptor agonist with long-lasting antinociceptive effects.

Table 2: Antinociceptive Effects of N/OFQ and Analogs in Non-Human Primates

CompoundAnimal ModelTestEffective Dose RangeNotesReference
N/OFQMonkeyTail Withdrawal (50°C water)10 - 100 nmolDose-dependent, long-lasting antinociception (up to 2.5 hours). No itch/scratching observed.
[Dmt1]N/OFQ(1-13)-NH2MonkeyTail Withdrawal3 - 10 nmol~10-30 fold more potent than N/OFQ with longer-lasting effects.
PWT2-N/OFQMonkeyTail Withdrawal0.3 - 3 nmol~30-fold more potent than N/OFQ with a duration of action >24 hours.

Experimental Protocols

Protocol 1: Preparation of this compound for Intrathecal Injection
  • Reconstitution: this compound and its analogs are typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free 0.9% saline to create a stock solution (e.g., 1 mM). Gently vortex to ensure complete dissolution.

  • Dilution: On the day of the experiment, prepare serial dilutions of the stock solution using the same sterile 0.9% saline to achieve the desired final concentrations for injection. All solutions should be kept on ice.

  • Vehicle Control: The vehicle control should be the same diluent used for the peptide, which is typically sterile 0.9% saline.

Protocol 2: Intrathecal Injection Procedure (Rat Model)

This protocol is adapted from standard methods for intrathecal administration in rodents.

  • Animal Handling and Anesthesia: Briefly anesthetize the rat using a short-acting inhalant anesthetic (e.g., isoflurane) to ensure the animal is immobile and does not experience distress during the injection.

  • Injection Site Identification: Palpate the rat's lower back to identify the intervertebral space between the L5 and L6 vertebrae. This is the target for lumbar puncture.

  • Injection:

    • Use a 30-gauge needle attached to a 25 µl Hamilton syringe.

    • Insert the needle perpendicular to the spinal column into the identified intervertebral space.

    • A characteristic tail-flick or leg-twitch is a reliable indicator of correct needle placement in the subarachnoid space.

    • Slowly inject the desired volume (typically 5-10 µl for rats) of the peptide solution or vehicle over several seconds.

  • Post-Injection Recovery:

    • Immediately following the injection, remove the needle and return the animal to a clean cage.

    • Monitor the animal for recovery from anesthesia and for any signs of motor impairment. Animals should recover quickly and show normal motor function before behavioral testing.

Protocol 3: Assessment of Antinociception (Tail Withdrawal Assay)

The tail withdrawal assay is a common method to assess spinal nociception.

  • Acclimation: Acclimate the animal to the testing apparatus (e.g., a restraining tube) before the experiment to minimize stress-induced analgesia.

  • Baseline Measurement: Before any injections, measure the baseline tail withdrawal latency.

    • Immerse the distal third of the animal's tail in a temperature-controlled water bath (e.g., 50-52°C).

    • Use a stopwatch to record the time it takes for the animal to flick or withdraw its tail from the hot water.

    • A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, remove the tail and assign the cut-off latency.

  • Post-Injection Measurement: Following intrathecal injection of the test compound or vehicle, measure the tail withdrawal latencies at specific time points (e.g., 15, 30, 45, 60, 90, 120 minutes).

  • Data Analysis: The antinociceptive effect is typically quantified as the Maximum Possible Effect (%MPE), calculated using the following formula:

    %MPE = [(Post-drug latency - Baseline latency) / (Cut-off latency - Baseline latency)] x 100

Visualizations

Signaling Pathway

The binding of this compound to the NOP receptor on spinal neurons initiates an inhibitory signaling cascade.

NOP_Signaling_Pathway NOfq This compound NOP_R NOP Receptor NOfq->NOP_R Binds G_Protein Gi/o Protein NOP_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel GIRK Channels (K+ Channels) G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: NOP receptor signaling cascade in spinal neurons.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study investigating the antinociceptive effects of intrathecally administered this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Compound Compound Preparation (this compound & Vehicle) Injection Intrathecal Injection Prep_Compound->Injection Animal_Acclimation Animal Acclimation to test environment Baseline Measure Baseline Nociceptive Threshold Animal_Acclimation->Baseline Anesthesia Anesthesia Baseline->Anesthesia Anesthesia->Injection Behavioral Post-Injection Behavioral Testing (at various time points) Injection->Behavioral Data_Collection Data Collection (e.g., Latency Times) Behavioral->Data_Collection Calc Calculate %MPE Data_Collection->Calc Stats Statistical Analysis (e.g., ANOVA) Calc->Stats Results Results Interpretation & Conclusion Stats->Results

Caption: Workflow for in vivo antinociception studies.

References

Application Notes and Protocols: N/OFQ-(1-13)-NH2 in the Tail-Flick Test for Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nociceptin/Orphanin FQ (N/OFQ), an endogenous seventeen-amino-acid peptide, is the ligand for the Nociceptin Opioid Peptide (NOP) receptor, a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors.[1][2] The truncated analog, N/OFQ-(1-13)-NH2, represents the shortest amino acid sequence that retains the full potency and affinity of the native peptide, making it a valuable tool for investigating the physiological roles of the N/OFQ-NOP system.[3] This document provides detailed application notes and protocols for utilizing this compound in the tail-flick test, a common behavioral assay for assessing analgesia in rodents.

The effects of this compound on nociception are complex and highly dependent on the site of administration. Intracerebroventricular (i.c.v.) administration in rodents typically produces hyperalgesia or anti-analgesic effects, whereas intrathecal (i.t.) administration generally results in dose-dependent analgesia.[3][4] This dichotomy underscores the intricate role of the supraspinal versus spinal NOP receptor systems in pain modulation.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by N/OFQ or its analogs initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (CaV) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This collective action reduces neuronal excitability and inhibits neurotransmitter release. The NOP receptor can also signal through other pathways, including the mitogen-activated protein kinase (MAPK) cascade.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound NOP_receptor NOP Receptor This compound->NOP_receptor Binds G_protein Gi/o Protein (αβγ) NOP_receptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma MAPK MAPK Pathway G_protein->MAPK AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel CaV Channel G_betagamma->Ca_channel Inhibits K_channel GIRK Channel G_betagamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neuronal_Excitability ↓ Neuronal Excitability & Neurotransmitter Release Ca_influx->Neuronal_Excitability K_efflux->Neuronal_Excitability

Figure 1: NOP Receptor Signaling Pathway. Max Width: 760px.

Quantitative Data from Tail-Flick Test

The following tables summarize the observed effects of N/OFQ and its analogs in the tail-flick or tail-withdrawal assays. Note the contrasting effects based on the route of administration.

Table 1: Supraspinal (Intracerebroventricular, i.c.v.) Administration

CompoundSpeciesDose (nmol)EffectKey FindingsReference
N/OFQMouse1Hyperalgesia~50% reduction in tail withdrawal latency at 5 min.
[Nphe1]N/OFQ(1-13)NH2Mouse10AnalgesiaProduced a robust antinociceptive effect peaking at 30 min.
[Nphe1]N/OFQ(1-13)NH2Mouse30AnalgesiaIncreased tail withdrawal latency.
[Phe1ψ(CH2-NH)Gly2]N/OFQ-(1–13)-NH2Mouse, RatNot SpecifiedHyperalgesiaElicited pronociceptive effects and inhibited morphine-induced antinociception.
N/OFQ(13-17)Mouse5HyperalgesiaReduction of 45.2% in tail-flick latency at 60 min.

Table 2: Spinal (Intrathecal, i.t.) Administration

CompoundSpeciesDoseEffectKey FindingsReference
N/OFQRodentsNanomole dosesAnalgesiaProduced antinociceptive effects.
[Phe1ψ(CH2-NH)Gly2]N/OFQ(1-13)-NH2RatNot SpecifiedAnalgesiaWas antinociceptive.
UFP-112Mouse1-100 pmolAnalgesiaLong-lasting, dose-dependent antinociceptive effect.
[Dmt1]N/OFQ(1–13)-NH2MonkeyNot SpecifiedAnalgesiaRobust and long-lasting antinociceptive effects.

Experimental Protocols

Tail-Flick Test: General Workflow

The tail-flick test is a widely used method to measure the analgesic properties of pharmacological substances by assessing the latency of a rodent to withdraw its tail from a noxious thermal stimulus.

Tail_Flick_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment acclimation 1. Animal Acclimation (Habituate to restraint and environment) baseline 2. Baseline Latency Measurement (Immerse tail in warm water, record withdrawal time) acclimation->baseline administration 3. Compound Administration (i.c.v. or i.t. injection of this compound or vehicle) baseline->administration post_latency 4. Post-Treatment Latency Measurement (Measure withdrawal latency at defined time points) administration->post_latency analysis 5. Data Analysis (Calculate %MPE or compare latencies) post_latency->analysis

Figure 2: Experimental Workflow for the Tail-Flick Test. Max Width: 760px.

Detailed Protocol for Tail-Flick Test with this compound

Objective: To assess the analgesic or hyperalgesic effects of this compound following central administration in rodents.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Male mice or rats (species and strain as per experimental design)

  • Animal restrainers

  • Tail-flick apparatus with a constant temperature water bath or radiant heat source

  • Microsyringes for i.c.v. or i.t. injections

  • Anesthetic (for surgical procedures if required for cannula implantation)

Procedure:

  • Animal Acclimation:

    • House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.

    • Handle the animals and habituate them to the restrainers and testing room for several days prior to the experiment to minimize stress-induced analgesia.

  • Baseline Latency Measurement:

    • Gently place the animal in the restrainer.

    • Immerse the distal third of the tail into a constant temperature water bath (typically 48-52°C for analgesia).

    • Start a timer simultaneously with tail immersion.

    • Stop the timer as soon as the animal flicks its tail out of the water. This is the tail-flick latency.

    • Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage. If the animal does not respond within this time, remove the tail and record the latency as the cut-off time.

    • Take at least two to three baseline readings for each animal, with a minimum of 5 minutes between readings, and average them to get the baseline latency.

  • Compound Administration:

    • Intracerebroventricular (i.c.v.) Injection: For supraspinal administration, inject the desired dose of this compound or vehicle directly into the lateral ventricle of the brain. This typically requires prior stereotaxic implantation of a guide cannula.

    • Intrathecal (i.t.) Injection: For spinal administration, inject the desired dose of this compound or vehicle into the subarachnoid space, typically between the L5 and L6 vertebrae in mice. This procedure can be performed in conscious animals after proper training and habituation.

  • Post-Treatment Latency Measurement:

    • At predetermined time points after injection (e.g., 5, 15, 30, 60, and 90 minutes), repeat the tail-flick latency measurement as described in step 2.

  • Data Analysis:

    • Record the tail-flick latencies for each animal at each time point.

    • Data can be expressed as the raw tail-flick latency in seconds or converted to the percentage of maximal possible effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Statistically analyze the data using appropriate methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.

Conclusion

This compound is a potent tool for investigating the complex role of the NOP receptor system in pain modulation. The tail-flick test provides a reliable and quantifiable method for assessing the analgesic or hyperalgesic effects of this peptide. Researchers should carefully consider the route of administration, as this will critically determine the nature of the observed response. The detailed protocols and data presented herein serve as a comprehensive guide for the design and execution of experiments utilizing this compound in the study of analgesia.

References

Application Notes: Formalin Test Protocol with N/Ofq-(1-13)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formalin test is a widely utilized and reliable preclinical model of tonic, localized inflammatory pain in rodents.[1] The test involves the subcutaneous injection of a dilute formalin solution into the hind paw, which elicits a biphasic nociceptive response. The initial, acute phase (Phase I) is characterized by immediate, intense pain behavior due to the direct chemical stimulation of nociceptors.[1] This is followed by a quiescent period and then a prolonged, tonic phase (Phase II) driven by inflammatory processes and central sensitization of dorsal horn neurons. This biphasic nature allows for the differentiation between analgesic compounds that act on acute nociceptive pain versus those targeting inflammatory pain mechanisms.

Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide, and its truncated, amidated fragment, N/Ofq-(1-13)-NH2, is the shortest sequence that retains the full potency and efficacy of the native peptide.[2] this compound acts as a potent agonist at the Nociceptin Opioid Peptide (NOP) receptor, a G protein-coupled receptor with significant homology to classical opioid receptors but with a distinct pharmacological profile. The N/OFQ-NOP system is a key modulator of pain, with its effects being highly dependent on the site of action. Supraspinal administration of NOP agonists can be pronociceptive, while spinal (intrathecal) administration generally produces antinociceptive effects in various pain models, including the formalin test.[1][3]

These application notes provide a detailed protocol for utilizing the formalin test to evaluate the antinociceptive effects of intrathecally administered this compound.

Experimental Protocol

This protocol outlines the key steps for conducting the formalin test to assess the effects of this compound on nociceptive behavior in rats.

Materials
  • This compound

  • Sterile, preservative-free saline (0.9% NaCl)

  • Formalin solution (e.g., 5% in saline)

  • Male Wistar rats (200-250 g)

  • Intrathecal (i.t.) catheters (optional, for chronic dosing) or Hamilton syringes for acute i.t. injections

  • Plexiglas observation chambers

  • Video recording equipment (optional, for behavioral scoring)

  • Stopwatch

Procedure
  • Animal Acclimation: House animals in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week prior to experimentation. Handle the animals daily for several days before the test to minimize stress-induced analgesia.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations. It is recommended to prepare fresh solutions on the day of the experiment.

  • Animal Habituation: On the day of the experiment, place the rats individually in the Plexiglas observation chambers and allow them to acclimate for at least 20-30 minutes.

  • This compound Administration: Administer the prepared solution of this compound or vehicle (saline) via intrathecal injection. The volume of injection should be kept small (e.g., 10 µL) to avoid non-specific effects.

  • Formalin Injection: Approximately 5-10 minutes after the test compound administration, inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the rat's right hind paw using a 30-gauge needle.

  • Behavioral Observation and Scoring: Immediately after the formalin injection, begin observing and recording the animal's nociceptive behavior. The primary endpoint is the cumulative time spent flinching the injected paw. Licking and biting of the paw are also common behavioral indicators. The observation period is typically divided into two phases:

    • Phase I (Acute Phase): 0-10 minutes post-formalin injection.

    • Phase II (Inflammatory Phase): 11-60 minutes post-formalin injection. Observations can be made in discrete time blocks (e.g., 5-minute intervals) throughout the total observation period.

Data Presentation

The following table summarizes the dose-dependent antinociceptive effects of intrathecal N/OFQ on flinching behavior in the rat formalin test. Given that this compound is a fully potent and efficacious analog of N/OFQ, this data is representative of its expected activity.

Treatment GroupDose (nmol, i.t.)Phase I Flinching Score (Mean ± SD)Phase II Flinching Score (Mean ± SD)
Vehicle (Saline)-75.3 ± 8.1185.6 ± 20.4
N/OFQ160.1 ± 7.5150.2 ± 18.3
N/OFQ542.5 ± 6.298.7 ± 15.1
N/OFQ1025.8 ± 5.355.4 ± 10.9

*p<0.05 compared to vehicle. Data adapted from a study on N/OFQ in the rat formalin test.

The half-maximal effective dose (ED₅₀) for the antinociceptive effect of intrathecal N/OFQ in the formalin test was calculated to be 5.3 nmol (95% Confidence Interval: 4.2-6.4 nmol) for the overall response, 4.3 nmol for Phase I, and 6.6 nmol for Phase II.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the formalin test protocol when investigating the effects of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Analysis cluster_phases Phases A Animal Acclimation C Animal Habituation (Observation Chamber) A->C B Drug Preparation (this compound) D Intrathecal Administration (this compound or Vehicle) B->D C->D 20-30 min E Formalin Injection (Plantar Hind Paw) D->E 5-10 min F Behavioral Scoring (Flinching, Licking) E->F F1 Phase I (0-10 min) F->F1 F2 Phase II (11-60 min) F->F2 G Data Analysis F1->G F2->G G cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP NOfq This compound NOfq->NOP Binds G_protein->AC Inhibits Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to

References

Application Notes and Protocols: Bioluminescence Resonance Energy Transfer (BRET) Assay for N/Ofq-(1-13)-NH2 with the NOP Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for utilizing the Bioluminescence Resonance Energy Transfer (BRET) assay to study the interaction of the peptide N/Ofq-(1-13)-NH2 and its analogs with the Nociceptin/Orphanin FQ (NOP) receptor. The NOP receptor, a G protein-coupled receptor (GPCR), is a key target in pain, anxiety, and other neurological disorders. This compound is the shortest active fragment of the endogenous ligand Nociceptin/Orphanin FQ that retains full potency and efficacy, making it a valuable tool for drug discovery and development.[1][2]

The BRET assay is a powerful, cell-based technique used to monitor protein-protein interactions in real-time within a physiological context.[3] This technology is particularly well-suited for studying GPCR signaling, allowing for the quantitative assessment of ligand-induced recruitment of intracellular signaling partners, such as G proteins and β-arrestins.[4][5] By measuring the energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to the receptor and a fluorescent acceptor (e.g., a variant of Green Fluorescent Protein, GFP) fused to the signaling partner, the BRET assay provides a dynamic readout of receptor activation.

This document outlines the necessary reagents, step-by-step experimental procedures, and data analysis methods for performing BRET assays to characterize the pharmacological profile of this compound, including its potency and efficacy in promoting NOP receptor interaction with G proteins and β-arrestin 2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the NOP receptor upon activation by this compound and the general workflow of the BRET assay.

NOP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling This compound This compound NOP_R NOP Receptor (fused to Rluc) This compound->NOP_R Binds G_protein G Protein (Gαi/o) NOP_R->G_protein Activates beta_arrestin β-Arrestin (fused to GFP) NOP_R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Internalization Receptor Internalization beta_arrestin->Internalization Mediates cAMP cAMP AC->cAMP Produces

Figure 1. NOP Receptor Signaling Pathway.

BRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Transfection 1. Co-transfect cells with NOP-Rluc and β-arrestin-GFP (or G protein subunits) Cell_plating 2. Plate cells in 96-well plates Transfection->Cell_plating Incubation 3. Incubate for 24-48 hours Cell_plating->Incubation Ligand_addition 4. Add this compound at varying concentrations Incubation->Ligand_addition Substrate_addition 5. Add Luciferase Substrate (e.g., Coelenterazine h) Ligand_addition->Substrate_addition Incubate_short 6. Incubate for 5-15 minutes Substrate_addition->Incubate_short Read_plate 7. Measure luminescence at two wavelengths (donor and acceptor) Incubate_short->Read_plate Calculate_BRET 8. Calculate BRET ratio Read_plate->Calculate_BRET Data_analysis 9. Generate dose-response curves and determine pEC50 Calculate_BRET->Data_analysis

Figure 2. BRET Experimental Workflow.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound in BRET assays measuring NOP receptor interaction with G proteins and β-arrestin 2.

CompoundAssaypEC50Emax (relative to N/OFQ)Cell LineReference
This compound NOP/G Protein Interaction8.80Full agonistHEK-293
This compound NOP/β-Arrestin 2 Recruitment8.26Full agonistHEK-293
[Ala²]this compound NOP/G Protein InteractionLow potencyPartial agonistHEK-293
[Dmt¹]this compound NOP/G Protein InteractionSimilar to N/OFQFull agonistHEK-293
[F/G]N/Ofq(1–13)NH2 NOP/G Protein Interaction8.45Partial agonist (0.68)HEK-293
[F/G]N/Ofq(1–13)NH2 NOP/β-Arrestin 2 RecruitmentInactive-HEK-293

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax represents the maximal effect of the compound. "Full agonist" indicates an Emax similar to the endogenous ligand N/OFQ.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used.

  • Expression Plasmids:

    • NOP receptor fused at its C-terminus to a Renilla luciferase variant (e.g., Rluc8).

    • β-arrestin 2 fused at its N-terminus to a GFP variant (e.g., Venus or RGFP).

    • Plasmids for G protein subunits can also be used for G protein interaction assays.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Transfection Reagent: Commercially available transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD).

  • Assay Buffer: Phosphate-Buffered Saline (PBS) with 0.5 mM MgCl₂ and 0.9 mM CaCl₂.

  • Luciferase Substrate: Coelenterazine h (5 mM stock in ethanol).

  • Test Compound: this compound peptide.

  • Instruments:

    • Cell culture incubator (37°C, 5% CO₂).

    • Microplate reader capable of detecting dual-wavelength luminescence (e.g., equipped with filters for ~485 nm for Rluc emission and ~530 nm for GFP emission).

    • White, opaque 96-well microplates.

Cell Preparation and Transfection
  • Cell Culture: Maintain HEK-293 cells in T75 flasks with complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection:

    • One day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the NOP-Rluc and β-arrestin-GFP plasmids using a suitable transfection reagent according to the manufacturer's instructions. A 1:3 or 1:5 ratio of donor to acceptor plasmid is often a good starting point to optimize the BRET signal.

  • Cell Plating: 24 hours post-transfection, detach the cells using trypsin-EDTA, resuspend them in fresh medium, and plate them into white, opaque 96-well plates at a density of approximately 50,000 to 100,000 cells per well.

  • Incubation: Incubate the plates for an additional 24 hours to allow for cell adherence and protein expression.

BRET Assay Procedure
  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Medium Replacement: Carefully aspirate the culture medium from the wells and replace it with 100 µL of assay buffer.

  • Ligand Addition: Add 20 µL of the diluted this compound to the appropriate wells. Include wells with assay buffer only as a vehicle control.

  • Incubation with Ligand: Incubate the plate at room temperature for 15 minutes.

  • Substrate Addition: Prepare a working solution of Coelenterazine h in the assay buffer at a final concentration of 5 µM. Add 20 µL of this solution to each well.

  • Final Incubation: Incubate the plate at room temperature for 5-10 minutes in the dark.

  • Signal Detection: Measure the luminescence signal using a microplate reader at two wavelengths:

    • Donor emission (Rluc): ~485 nm

    • Acceptor emission (GFP): ~530 nm

Data Analysis
  • BRET Ratio Calculation: The BRET ratio is calculated for each well using the following formula:

    • BRET Ratio = (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength)

  • Stimulated BRET Ratio: To determine the ligand-induced BRET, subtract the BRET ratio of the vehicle-treated wells from the BRET ratio of the ligand-treated wells.

  • Dose-Response Curves: Plot the stimulated BRET ratio against the logarithm of the agonist concentration.

  • Pharmacological Parameters: Fit the dose-response curves using a non-linear regression model (e.g., four-parameter logistic equation) to determine the pEC50 and Emax values for this compound. Software such as GraphPad Prism is commonly used for this analysis.

Conclusion

The BRET assay is a robust and sensitive method for characterizing the interaction of this compound with the NOP receptor. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and quantitative data on the potency and efficacy of this peptide and its analogs in engaging specific intracellular signaling pathways. This information is crucial for advancing our understanding of NOP receptor pharmacology and for the development of novel therapeutics targeting this system.

References

Troubleshooting & Optimization

Troubleshooting N/Ofq-(1-13)-NH2 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals during experiments with N/Ofq-(1-13)-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a synthetic, biologically active peptide fragment of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ).[1] It is the shortest known sequence of N/OFQ that retains the full potency and efficacy of the native peptide.[2] The amino acid sequence is Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2.[3]

Summary of Key Properties:

PropertyValueReference
Molecular Formula C61H100N22O15[3]
Molecular Weight ~1381.6 g/mol [3]
Amino Acid Sequence FGGFTGARKSARK-NH2
Appearance Lyophilized white powder

Q2: What is the recommended solvent for initial reconstitution of this compound?

For initial reconstitution, sterile water or 10% aqueous acetonitrile are recommended. Some sources indicate solubility in water, while others specify solubility up to 1 mg/mL in 10% acetonitrile. If the peptide does not readily dissolve in these solvents, preparing a stock solution in dimethyl sulfoxide (DMSO) is a common and effective alternative.

Q3: How should I store this compound?

Proper storage is critical to maintain the peptide's stability and biological activity.

FormStorage TemperatureDurationReference
Lyophilized Powder -20°C or -80°CLong-term
Reconstituted in Aqueous Buffer 2-8°CUp to 5 days
Reconstituted in Aqueous Buffer -20°C or -80°C (aliquoted)Up to 3 months
Stock Solution in DMSO -20°C or -80°C (aliquoted)Up to 6 months

Important: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes before freezing.

Troubleshooting Solubility Issues

This section provides a step-by-step guide to address common solubility problems with this compound.

G start Start: Lyophilized this compound reconstitute Attempt Reconstitution: Sterile Water or 10% Acetonitrile start->reconstitute dissolved Peptide Dissolved reconstitute->dissolved Success not_dissolved Problem: Peptide not fully dissolved reconstitute->not_dissolved Failure troubleshoot Troubleshooting Steps not_dissolved->troubleshoot sonicate 1. Gentle Sonication troubleshoot->sonicate warm 2. Gentle Warming (37°C) sonicate->warm ph_adjust 3. pH Adjustment warm->ph_adjust dmso_stock 4. Prepare DMSO Stock Solution ph_adjust->dmso_stock final_check Re-evaluate Solubility dmso_stock->final_check success Proceed with Experiment final_check->success Dissolved fail Consult Technical Support final_check->fail Still Insoluble

Caption: General workflow for troubleshooting this compound solubility.

Problem: The peptide does not fully dissolve in water or aqueous acetonitrile.

If you encounter insolubility or see particulates after attempting to reconstitute the lyophilized powder, follow these steps sequentially.

  • Gentle Vortexing: Ensure the vial has been gently vortexed to dislodge any powder from the walls.

  • Sonication: A brief period of sonication in a water bath can help break up small aggregates and enhance dissolution.

  • Gentle Warming: Warming the solution to 37°C for a short period can increase the solubility of the peptide. Avoid excessive or prolonged heating, which could lead to degradation.

The solubility of peptides is highly dependent on pH, especially for those with multiple charged residues. This compound is a basic peptide, and adjusting the pH can significantly improve its solubility in aqueous solutions.

Theoretical Isoelectric Point (pI) Calculation:

The amino acid sequence of this compound is FGGFTGARKSARK-NH2.

  • Basic residues (charge +1 at pH 7): Arginine (R) x 2, Lysine (K) x 2, N-terminal amine (+1) = +5

  • Acidic residues (charge -1 at pH 7): None. The C-terminus is amidated and thus neutral.

  • Net Charge at Neutral pH: Approximately +5.

The theoretical isoelectric point (pI) of this peptide is high (likely >10). Peptides are least soluble at their pI and more soluble at pH values further away from their pI. Since this compound is basic, dissolving it in a slightly acidic buffer (pH 4-6) will ensure the side chains of Arg and Lys are fully protonated, increasing its solubility.

Recommended Action:

If using water for reconstitution is unsuccessful, try dissolving the peptide in a dilute acidic solution, such as 10-30% acetic acid, and then dilute it to the desired final concentration with your experimental buffer.

G pH Effect on this compound Solubility cluster_0 Low pH (Acidic) cluster_1 Neutral pH (~7) cluster_2 High pH (Basic, near pI) a High Positive Charge Good Solubility b Positive Charge Moderate Solubility c Low Net Charge Poor Solubility (Aggregation Risk)

Caption: Relationship between pH and the solubility of a basic peptide.

For highly concentrated stock solutions or if aqueous methods fail, using a small amount of an organic solvent like DMSO is a reliable method.

Experimental Protocol: Preparing a DMSO Stock Solution

  • Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add DMSO: Add a small, precise volume of sterile, anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM or 1-5 mg/mL).

  • Dissolve: Gently vortex or pipette up and down to fully dissolve the peptide. Sonication can be used if necessary.

  • Dilution: For use in cell-based assays, the DMSO stock solution must be serially diluted. It is critical to add the DMSO stock solution dropwise to your vigorously stirring aqueous experimental buffer. This prevents the peptide from precipitating out of solution.

  • Final Concentration: Ensure the final concentration of DMSO in your assay is at a level non-toxic to your cells. For most cell lines, a final DMSO concentration of ≤ 0.5% is well-tolerated, with ≤ 0.1% being ideal for sensitive or primary cell lines.

DMSO Dilution Workflow:

G start High Concentration Stock in 100% DMSO intermediate Intermediate Dilution in Buffer or Media start->intermediate Add stock dropwise to stirring buffer final Final Working Solution (e.g., ≤ 0.5% DMSO) intermediate->final Further serial dilution in buffer

Caption: Recommended workflow for diluting a DMSO stock solution.

Problem: Precipitate forms after diluting a stock solution into an aqueous buffer.

This issue typically arises when the peptide's solubility limit is exceeded in the final buffer conditions.

  • Check Final Concentration: The concentration of the peptide in the final buffer may be too high. Try preparing a more dilute working solution.

  • Re-evaluate Buffer pH: The pH of your final experimental buffer may be close to the peptide's pI. Consider using a buffer with a more acidic pH (e.g., pH 6.0).

  • Test Solubility: Before preparing a large volume, test the solubility by adding a small amount of your stock solution to the final buffer in a microcentrifuge tube.

  • Slow Dilution: When diluting the DMSO stock, ensure it is added very slowly to a rapidly vortexing or stirring solution of the aqueous buffer. This helps to quickly disperse the peptide and prevent localized high concentrations that can lead to precipitation.

By systematically following these FAQs and troubleshooting guides, researchers can effectively address solubility challenges with this compound, ensuring the integrity and reliability of their experimental outcomes.

References

Improving N/Ofq-(1-13)-NH2 peptide stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to address stability issues encountered with the N/Ofq-(1-13)-NH2 peptide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is the shortest fully active fragment of the endogenous heptadecapeptide Nociceptin/Orphanin FQ (N/OFQ).[1] It is a potent agonist for the Nociceptin receptor (NOP), also known as the Orphanin FQ receptor or ORL-1.[1] Like many therapeutic peptides, its primary limitation is a susceptibility to rapid degradation by enzymes (peptidases) in biological fluids like plasma or serum, which can lead to loss of activity and inconsistent experimental results.[1]

Q2: What are the primary degradation pathways for this compound in biological samples?

A2: The main cause of degradation is enzymatic cleavage. Key enzyme classes responsible include:

  • Aminopeptidases: These enzymes cleave the peptide bond at the N-terminus (specifically the Phe¹-Gly² bond), which is a critical site for degradation.[1]

  • Endopeptidases: These enzymes, such as Neutral Endopeptidase 24.11 (NEP), cleave internal peptide bonds within the sequence.[1] C-terminal amidation, as indicated by "-NH2", is a crucial modification that protects the peptide from degradation by carboxypeptidases.

Q3: How should I prepare and store this compound stock solutions to maximize stability?

A3: Proper handling and storage are critical for preserving peptide integrity.

  • Reconstitution: For initial reconstitution, use sterile, nuclease-free water or a small amount of an organic solvent like DMSO if solubility is an issue, followed by dilution in your aqueous buffer of choice.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the stock solution into single-use volumes.

  • Storage: For short-term storage (days to weeks), store aliquots at 4°C. For long-term storage (months to years), store aliquots at -20°C or -80°C.

Q4: What chemical modifications can improve the stability of this compound?

A4: Several strategies involving chemical modification have been successfully used to create stabilized analogs with significantly longer half-lives. These include:

  • N-terminal Modification: Reducing the peptide bond between the first two amino acids (e.g., [Phe¹ψ(CH₂-NH)Gly²]N/OFQ(1-13)NH₂) makes the peptide resistant to aminopeptidases.

  • Amino Acid Substitution: Replacing natural L-amino acids with unnatural ones, such as D-amino acids or Cα,α-disubstituted amino acids (e.g., Aib), can sterically hinder protease access and increase stability.

  • Combined Modifications: Highly stabilized analogs often combine multiple modifications. For example, UFP-112 ([(pF)Phe⁴Aib⁷Arg¹⁴Lys¹⁵]N/OFQ-NH₂) incorporates substitutions that dramatically increase its half-life compared to the parent peptide.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of peptide activity in cell culture. Enzymatic degradation by proteases present in serum (e.g., Fetal Bovine Serum) used in the culture medium.1. Consider using a stabilized analog of the peptide (see Table 1).2. If possible, perform experiments in serum-free media.3. Add a broad-spectrum protease inhibitor cocktail to the culture medium. Note: Check for compatibility with your cell type and experimental goals.
Multiple peaks appear on HPLC chromatogram after incubation. The peptide is being cleaved into smaller fragments by peptidases in the experimental matrix (e.g., plasma, tissue homogenate).1. This is an expected outcome in a stability assay. Use the peak area of the intact peptide to quantify the degradation rate over time (see Experimental Protocol below).2. If available, use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the masses of the fragment peaks and confirm the cleavage sites.
Peptide solution is cloudy or contains precipitates. The peptide has poor solubility in the chosen solvent or has exceeded its solubility limit. Aggregation may also occur.1. Gently warm the solution and sonicate in a water bath to aid dissolution.2. Reconstitute the peptide in a small volume of DMSO first, then slowly add the aqueous buffer while vortexing.3. Review the certificate of analysis provided by the manufacturer for specific solubility information.

Quantitative Data on Peptide Stability

The following table summarizes the stability of N/OFQ and a highly stabilized analog, UFP-112, in biological matrices. While specific half-life data for this compound is limited, its degradation rate is expected to be similar to or slightly faster than the full N/OFQ peptide.

Table 1: Comparative Stability of N/OFQ and a Stabilized Analog

Peptide Matrix Half-life (t½) Fold Increase in Stability Reference
N/OFQ Mouse Plasma ~60 minutes -
N/OFQ Mouse Brain Homogenate ~3 minutes -
UFP-112 Mouse Plasma ~156 minutes 2.6x vs N/OFQ

| UFP-112 | Mouse Brain Homogenate | ~10.5 minutes | 3.5x vs N/OFQ | |

Visualized Pathways and Workflows

N/OFQ Signaling Pathway

The this compound peptide acts as an agonist at the NOP receptor, which is a G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that modulates neuronal activity.

NOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor (ORL-1) Gi Gαi/o NOP->Gi Activates AC Adenylyl Cyclase Ca_Channel Voltage-Gated Ca²⁺ Channel ATP ATP K_Channel GIRK K⁺ Channel Response ↓ Neuronal Excitability Ca_Channel->Response ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) K_Channel->Response NOfq N/Ofq-(1-13)-NH₂ NOfq->NOP Binds Gi->AC Inhibits Gi->Ca_Channel Inhibits Gby Gβγ Gi->Gby Dissociates Gby->K_Channel Activates cAMP cAMP ATP->cAMP cAMP->Response

Caption: NOP Receptor Signaling Cascade.
Experimental Workflow for Peptide Stability Assay

This diagram outlines the typical steps for assessing the in vitro stability of this compound using High-Performance Liquid Chromatography (HPLC).

Stability_Workflow start Start step1 Reconstitute Peptide Stock Solution start->step1 step2 Prepare Matrix (e.g., Plasma, Buffer) step1->step2 step3 Incubate Peptide in Matrix at 37°C step2->step3 step4 Collect Aliquots at Time Points (t=0, 5, 15, 30, 60 min) step3->step4 step5 Quench Reaction (e.g., add Acetonitrile/TFA) step4->step5 step6 Centrifuge to Pellet Proteins step5->step6 step7 Analyze Supernatant by RP-HPLC step6->step7 step8 Calculate % Remaining & Peptide Half-Life step7->step8 end End step8->end

Caption: Workflow for HPLC-based peptide stability assessment.

Experimental Protocols

Protocol: In Vitro Stability Assessment of this compound using RP-HPLC

This protocol details a standard method to determine the half-life of this compound in a biological matrix like human plasma.

1. Objective: To quantify the rate of degradation of this compound in a relevant biological matrix by measuring the decrease in the concentration of the intact peptide over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

2. Materials and Reagents:

  • This compound peptide

  • Human plasma (or other matrix, e.g., serum, tissue homogenate)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Water bath or incubator set to 37°C

  • Vortex mixer

  • Microcentrifuge

  • HPLC system with a UV detector and a C18 column

3. Procedure:

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade ACN.

    • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile water.

    • Quenching Solution: 90% ACN / 0.1% TFA in water.

  • Incubation:

    • Pre-warm an aliquot of human plasma to 37°C for 10 minutes.

    • To initiate the reaction, spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL. Mix gently by inversion. This is your incubation mixture.

    • Immediately withdraw the first sample (t=0 ). Transfer 50 µL of the incubation mixture to a microcentrifuge tube containing 100 µL of ice-cold Quenching Solution. Vortex immediately to stop enzymatic activity.

    • Incubate the remaining mixture at 37°C.

    • Collect subsequent 50 µL aliquots at various time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), transferring each to a tube with 100 µL of Quenching Solution and vortexing.

  • Sample Processing:

    • After collecting all time points, centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

4. RP-HPLC Analysis:

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized to ensure good separation of the intact peptide from its degradation products.

5. Data Analysis:

  • Identify the peak corresponding to the intact this compound peptide in the t=0 chromatogram.

  • Integrate the area of this peak for each time point.

  • Calculate the percentage of peptide remaining at each time point relative to the peak area at t=0.

    • % Remaining = (Peak Area at time t / Peak Area at t=0) x 100

  • Plot the natural logarithm (ln) of the % Remaining against time.

  • Perform a linear regression on the data points. The degradation rate constant (k) is the negative of the slope of this line.

  • Calculate the half-life (t½) using the formula:

    • t½ = 0.693 / k

References

Technical Support Center: Optimizing N/Ofq-(1-13)-NH2 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using N/Ofq-(1-13)-NH2 in cell-based assays. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key pharmacological data to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL1.[1][2] It represents the shortest active sequence of the full endogenous neuropeptide N/OFQ that retains comparable affinity and efficacy.[3][4] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[4] Upon activation, it initiates signaling cascades that typically lead to the inhibition of adenylyl cyclase (decreasing cAMP levels), inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels.

Q2: Which cell lines are suitable for this compound assays?

A2: The most commonly used cell lines are those that have been engineered to stably express the human NOP receptor, as endogenous expression can be low. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells are frequently used for this purpose. For certain functional readouts like calcium mobilization, cells may be co-transfected with a chimeric G-protein (e.g., Gαqi5) to redirect the Gi/o signal to a phospholipase C pathway.

Q3: What is the expected potency (EC50) of this compound in functional assays?

A3: The potency of this compound is assay-dependent but is generally in the high nanomolar to low picomolar range. In Bioluminescence Resonance Energy Transfer (BRET) assays measuring G-protein interaction, the pEC50 is approximately 8.80. In [35S]GTPγS binding assays, its pEC50 has been reported to be around 9.46. It is crucial to perform a full concentration-response curve (e.g., 1 pM to 10 µM) to determine the EC50 under your specific experimental conditions.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is a peptide and should be handled with care to avoid degradation. It is recommended to reconstitute the lyophilized peptide in a suitable solvent like sterile, nuclease-free water or a buffer such as PBS to a concentration of 1-10 mM. For long-term storage, aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles, which can degrade the peptide. For daily use, a working solution can be kept at 4°C for a short period.

Q5: Is this compound selective for the NOP receptor?

A5: Yes, this compound is highly selective for the NOP receptor and does not bind with high affinity to classical opioid receptors (mu, delta, and kappa). However, some synthetic derivatives of this peptide have been intentionally designed to act as mixed NOP/opioid receptor agonists. For standard experiments, its effects can be specifically blocked by NOP-selective antagonists like SB-612111 or J-113397.

Troubleshooting Guide

This guide addresses common issues encountered during cell-based assays with this compound.

Problem 1: High background or non-specific signal in the assay.

  • Q: My non-specific binding is over 30% of the total signal in my radioligand binding assay. What could be the cause?

    • A: High non-specific binding can obscure your results. Consider the following:

      • Radioligand Concentration: Using too high a concentration of the radioligand can increase non-specific binding. Try reducing the concentration to a level at or below its Kd.

      • Cell Membrane Concentration: Too much protein in the assay can lead to higher non-specific interactions. Optimize the amount of membrane protein used per well.

      • Washing Steps: Insufficient washing can leave unbound radioligand behind. Increase the number or volume of wash steps after incubation.

      • Blocking Agents: Ensure your assay buffer contains a blocking agent like 0.5% Bovine Serum Albumin (BSA) to reduce non-specific binding to surfaces.

Problem 2: Low or no detectable response to this compound.

  • Q: I am not observing a response (e.g., cAMP inhibition, calcium flux) even at high concentrations of the peptide. What should I check?

    • A: A lack of response can stem from several factors:

      • Peptide Integrity: The peptide may have degraded. Prepare a fresh stock solution from lyophilized powder and avoid repeated freeze-thaw cycles. Confirm the activity of the new stock with a positive control.

      • Receptor Expression and Health: Verify that your cells are expressing the NOP receptor at sufficient levels. Check cell viability and ensure they are not over-confluent, which can diminish signaling capacity.

      • Assay Components: Confirm the activity of all other critical reagents, such as forskolin (for cAMP assays) or the calcium indicator dye.

      • Incorrect G-protein Coupling: Ensure your assay is designed to measure the correct downstream signal. NOP receptors are Gi/o-coupled, so a standard calcium flux assay will not work unless a promiscuous or chimeric G-protein is used.

Problem 3: Poor reproducibility or high variability between replicate wells.

  • Q: My concentration-response curve is inconsistent and shows high standard deviations. How can I improve reproducibility?

    • A: High variability can undermine the reliability of your data. Focus on precision:

      • Pipetting Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions. Use calibrated pipettes and pre-wet the tips.

      • Cell Plating Uniformity: Ensure a homogenous cell suspension when plating to have a consistent number of cells in each well. Edge effects in plates can also cause variability; consider not using the outermost wells.

      • Incubation Times: Use a multichannel pipette or automated dispenser to add reagents to minimize timing differences between wells. Ensure all plates are incubated for the exact same duration under identical conditions.

      • Reagent Mixing: Thoroughly mix all solutions before adding them to the wells.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound at the human NOP receptor as reported in various in vitro assays.

Table 1: Receptor Binding Affinity of this compound

ParameterValueCell TypeRadioligandReference
pKi9.21CHO[3H]N/OFQ
pKi9.46CHO[3H]N/OFQ
pKi10.4Not SpecifiedNot Specified
pIC509.45HEK293[3H]NC

Table 2: Functional Potency of this compound

Assay TypeParameterValueCell TypeReference
NOP/G protein BRETpEC508.80HEK293
NOP/β-arrestin 2 BRETpEC508.26HEK293
[35S]GTPγS BindingpEC509.46CHO
Dynamic Mass RedistributionpEC508.80CHO
Calcium MobilizationpEC50~8.0 - 9.0CHO-Gαqi5

Experimental Protocols & Visualizations

NOP Receptor Signaling Pathway

The activation of the NOP receptor by this compound initiates a Gi/o-mediated signaling cascade.

NOP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound NOP NOP Receptor Ligand->NOP Binds G_Protein Gi/o Protein (αβγ) NOP->G_Protein Activates BetaArrestin β-Arrestin 2 NOP->BetaArrestin Recruits G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca²⁺ Channel G_betagamma->Ca_Channel Inhibits K_Channel K⁺ Channel G_betagamma->K_Channel Activates cAMP cAMP AC->cAMP Produces Binding_Assay_Workflow start Start prep Prepare Reagents: - NOP Membranes - Radioligand ([³H]-UFP-101) - Test Compound Dilutions - Assay Buffer start->prep setup Set up 96-well plate: - Total Binding (Buffer + Radioligand) - Non-Specific (Buffer + Radioligand + excess N/OFQ) - Test Compound (Buffer + Radioligand + Dilutions) prep->setup add_membranes Add NOP cell membranes to all wells setup->add_membranes incubate Incubate plate (e.g., 60 min at RT) to reach equilibrium add_membranes->incubate filter Rapidly filter contents through GF/B filter plate to separate bound/free ligand incubate->filter wash Wash filters with ice-cold assay buffer filter->wash scint Add scintillation cocktail and count radioactivity using a scintillation counter wash->scint analyze Analyze Data: - Calculate Specific Binding - Plot % inhibition vs. [Compound] - Determine IC50 and Ki scint->analyze end End analyze->end Troubleshooting_Flowchart start Experiment Failed: No/Low Signal or High Variability check_peptide Is this compound stock solution fresh and properly stored? start->check_peptide check_cells Are cells healthy, viable, and at correct confluency? check_peptide->check_cells Yes remake_peptide Action: Prepare fresh peptide stock. Rerun assay. check_peptide->remake_peptide No check_reagents Are all other reagents (buffers, dyes, radioligands) within their expiry and active? check_cells->check_reagents Yes culture_cells Action: Culture fresh batch of cells. Verify receptor expression. check_cells->culture_cells No check_protocol Was the protocol followed precisely (pipetting, timing)? check_reagents->check_protocol Yes remake_reagents Action: Prepare fresh reagents. Test with positive controls. check_reagents->remake_reagents No review_technique Action: Review pipetting technique and ensure consistent timing. check_protocol->review_technique No contact_support Problem Persists: Consult senior colleague or technical support. check_protocol->contact_support Yes remake_peptide->check_cells culture_cells->check_reagents remake_reagents->check_protocol review_technique->contact_support

References

Technical Support Center: In Vivo Studies of N/Ofq-(1-13)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N/Ofq-(1-13)-NH2 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is the shortest active fragment of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ). It retains the full potency, efficacy, and affinity for the Nociceptin receptor (NOP), a G protein-coupled receptor. Its use is preferred in many studies due to its sustained biological activity and reduced susceptibility to degradation by proteases compared to the full-length N/OFQ peptide.[1]

Q2: What are the primary challenges associated with in vivo studies of this compound?

The main hurdles in conducting in vivo experiments with this compound include:

  • Poor Blood-Brain Barrier (BBB) Penetration: Like many peptides, this compound has limited ability to cross the BBB, making systemic administration for central nervous system (CNS) targets challenging.[1]

  • Peptide Stability and Degradation: While more stable than the full-length peptide, this compound is still susceptible to degradation by peptidases in biological fluids.

  • Complex Dose-Response Relationships: The in vivo effects of this compound can be complex and sometimes exhibit a bell-shaped dose-response curve, where higher doses may lead to reduced or opposite effects.

  • Route-Dependent Effects: The physiological and behavioral outcomes of this compound administration are highly dependent on the route of administration (e.g., intracerebroventricular vs. intrathecal vs. systemic).

Q3: How can I improve the delivery of this compound to the central nervous system?

Given the poor BBB penetration of this compound, direct administration into the CNS is often necessary. Common techniques include:

  • Intracerebroventricular (ICV) Injection: Delivers the peptide directly into the cerebral ventricles, allowing it to bypass the BBB and access various brain regions.

  • Intrathecal (IT) Injection: Delivers the peptide directly into the spinal subarachnoid space, targeting spinal cord receptors.

For systemic administration strategies aimed at crossing the BBB, researchers are exploring methods such as:

  • Peptide modifications: Chemical modifications to increase lipophilicity.

  • Use of carrier systems: Conjugation to cell-penetrating peptides or encapsulation in nanoparticles.

Q4: What are the known off-target effects of this compound?

This compound exhibits high selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa). However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. To control for this, it is recommended to:

  • Perform dose-response studies to use the lowest effective dose.

  • Use selective NOP receptor antagonists, such as [Nphe1]this compound or J-113397, to confirm that the observed effects are mediated by the NOP receptor.[2]

  • In knockout animal models lacking the NOP receptor, the effects of this compound should be absent.

Troubleshooting Guides

Problem 1: Lack of Expected Pharmacological Effect
Possible CauseRecommended Solution
Peptide Degradation - Ensure proper storage of lyophilized peptide at -20°C or colder. - Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. - Consider assessing peptide stability in the experimental vehicle under the same conditions as the study.
Incorrect Dosage - Perform a dose-response study to determine the optimal concentration for your specific animal model and experimental paradigm. - Be aware of potential bell-shaped dose-response curves where high concentrations can lead to diminished effects.[3]
Poor Peptide Solubility - Assess the physicochemical properties of your peptide. For basic peptides, initial dissolution in sterile water or a slightly acidic buffer may be effective. For acidic peptides, a slightly basic buffer can be used. - For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by slow dilution with an aqueous buffer.[4] - Sonication can aid in dissolving peptide aggregates.
Inaccurate Injection - For ICV or IT injections, verify the accuracy of the injection coordinates using a dye in a separate cohort of animals. - Ensure a slow and consistent injection rate to prevent backflow along the cannula tract.
Problem 2: High Variability in Experimental Results
Possible CauseRecommended Solution
Inconsistent Injection Technique - Standardize the stereotaxic injection protocol across all researchers involved in the study. - Use a consistent injection rate and volume for all animals. - Allow the injection cannula to remain in place for a few minutes post-injection to minimize backflow.
Animal Stress - Acclimate animals to the experimental procedures and handling to minimize stress-induced variability. - Conduct experiments at the same time of day to account for circadian rhythms.
Peptide Aggregation - Visually inspect the peptide solution for any precipitation before each injection. - Confirm the solubility of the peptide at the desired concentration and pH of the vehicle.

Quantitative Data

Table 1: In Vitro Binding Affinity and Functional Potency of this compound
Assay TypeSpeciesPreparationParameterValue
Receptor BindingRatForebrain MembranesKi0.75 nM
Receptor BindingHumanCHO cells expressing NOPpKi9.21 - 10.4
Functional AssayRatOlfactory Bulb MembranespEC509.04 (inhibition of adenylyl cyclase)
Functional AssayHumanHEK293 cells (NOP/G-protein interaction)pEC508.80
Functional AssayHumanHEK293 cells (NOP/β-arrestin 2 interaction)pEC508.26
Table 2: In Vivo Dosage and Administration Routes for this compound
Animal ModelAdministration RouteDose RangeObserved EffectReference
MouseIntracerebroventricular (i.c.v.)1 nmolPronociceptive (tail withdrawal assay)
MouseIntrathecal (i.t.)1 nmolAntinociceptive (tail withdrawal assay)
MouseIntracerebroventricular (i.c.v.)25-50 nmol (for antagonist analogue)Antidepressant-like (forced swim test)
RatIntracerebroventricular (i.c.v.)0.1 - 10 nmolOrexigenic (food intake)

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection in Mice

This protocol provides a general guideline for acute ICV injection. Researchers should adapt it based on their specific experimental needs and institutional guidelines.

Materials:

  • This compound

  • Sterile, pyrogen-free vehicle (e.g., artificial cerebrospinal fluid or saline)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Microsyringe with a 26-gauge stainless steel needle

  • Surgical tools (scalpel, drill)

Procedure:

  • Peptide Preparation: Dissolve this compound in the chosen vehicle to the desired concentration immediately before use. Keep the solution on ice.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

  • Stereotaxic Surgery:

    • Secure the anesthetized mouse in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma.

    • Drill a small hole at the desired coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).

  • Injection:

    • Lower the microsyringe needle to the appropriate depth (e.g., 2.0-2.5 mm from the skull surface).

    • Infuse the peptide solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage and backflow.

    • Leave the needle in place for 5-10 minutes post-injection to allow for diffusion.

    • Slowly retract the needle.

  • Post-Operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

Protocol 2: Tail Withdrawal Assay in Mice

This assay is used to assess nociceptive responses to a thermal stimulus.

Materials:

  • Tail withdrawal apparatus with a radiant heat source or a water bath

  • Animal restrainer

Procedure:

  • Acclimation: Acclimate the mice to the restrainer for several days before the experiment.

  • Baseline Latency: On the day of the experiment, place the mouse in the restrainer and measure the baseline tail withdrawal latency by applying the heat stimulus to the tail. The latency is the time taken for the mouse to flick its tail away from the stimulus. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.c.v. or i.t.).

  • Post-Treatment Latency: Measure the tail withdrawal latency at several time points after administration (e.g., 5, 15, 30, and 60 minutes).

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies. An increase in latency indicates an antinociceptive (analgesic) effect, while a decrease suggests a pronociceptive (hyperalgesic) effect.

Protocol 3: Forced Swim Test in Mice

This test is commonly used to screen for antidepressant-like activity.

Materials:

  • Glass cylinder (e.g., 20 cm height, 15 cm diameter)

  • Water at 23-25°C

Procedure:

  • Pre-Test Session (Day 1): Place each mouse individually in the cylinder filled with water to a depth of 15 cm for a 15-minute session. This session is for habituation.

  • Drug Administration: On day 2, administer this compound or vehicle at a specified time before the test session.

  • Test Session (Day 2): Place the mouse back into the water-filled cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Visualizations

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound NOP_Receptor NOP Receptor This compound->NOP_Receptor Binds G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin NOP_Receptor->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK GIRK Channels G_Protein->GIRK Activates Ca_Channels Ca²⁺ Channels G_Protein->Ca_Channels Inhibits MAPK MAPK Pathway Beta_Arrestin->MAPK Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Activates K_efflux K⁺ Efflux GIRK->K_efflux Causes Ca_influx Ca²⁺ Influx Inhibition Ca_Channels->Ca_influx Prevents experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment cluster_analysis Analysis Peptide_Prep Peptide Preparation (Solubilization in Vehicle) ICV_IT_Injection ICV/IT Injection Peptide_Prep->ICV_IT_Injection Animal_Prep Animal Preparation (Acclimation, Anesthesia) Animal_Prep->ICV_IT_Injection Behavioral_Assay Behavioral Assay (e.g., Tail Withdrawal, Forced Swim Test) ICV_IT_Injection->Behavioral_Assay Data_Collection Data Collection (e.g., Latency, Immobility Time) Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

References

Technical Support Center: N/Ofq-(1-13)-NH2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of the N/Ofq-(1-13)-NH2 peptide during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound, also known as Nociceptin(1-13), amide, is a biologically active peptide fragment derived from the full-length Nociceptin/Orphanin FQ (N/OFQ) peptide.[1] It is the shortest active fragment that maintains the same potency and efficacy as the full-length peptide.[2] Aggregation, the self-association of peptide molecules, can lead to the formation of insoluble precipitates, reducing the effective concentration of the active peptide in solution and potentially leading to inaccurate and irreproducible experimental results. Furthermore, aggregated peptides can exhibit altered biological activity or even induce cytotoxic effects.

Q2: What are the primary factors that can cause this compound to aggregate?

Several factors, both intrinsic to the peptide and extrinsic to its environment, can promote aggregation.[3][4]

  • Intrinsic Factors:

    • Amino Acid Sequence: The presence of hydrophobic residues, such as Phenylalanine (Phe) at positions 1 and 4, can contribute to aggregation through hydrophobic interactions.[5] Aromatic amino acids can also interact via π-π stacking.

    • Net Charge: The overall charge of the peptide, which is dependent on the pH of the solution, plays a crucial role. At its isoelectric point (pI), the peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation.

  • Extrinsic Factors:

    • pH: As mentioned, the pH of the solvent is critical. Aggregation is often maximal at or near the peptide's pI.

    • Peptide Concentration: Higher peptide concentrations increase the probability of intermolecular interactions, leading to aggregation.

    • Temperature: Elevated temperatures can increase the rate of aggregation by promoting protein unfolding and exposing hydrophobic regions. However, for some proteins, "cold" aggregation can also occur at low temperatures.

    • Ionic Strength: The presence and concentration of salts can either stabilize or destabilize the peptide. Salts can screen electrostatic repulsions, which may promote aggregation, but they can also affect the solubility of the peptide through Hofmeister effects.

    • Solvent: The choice of solvent can significantly impact solubility and aggregation. Organic co-solvents can sometimes be used to disrupt hydrophobic interactions and prevent aggregation.

    • Mechanical Stress: Agitation or stirring can introduce energy into the system and promote aggregation.

Q3: How should I properly store and handle lyophilized this compound to minimize aggregation?

Proper storage and handling of the lyophilized peptide are crucial first steps in preventing aggregation.

ParameterRecommendationRationale
Storage Temperature Store at -20°C or -80°C.Low temperatures slow down potential degradation reactions.
Storage Conditions Store in a desiccator in a tightly sealed vial.Peptides can be hygroscopic; absorbing moisture can reduce stability and promote aggregation upon reconstitution.
Handling Allow the vial to warm to room temperature in a desiccator before opening.This prevents condensation from forming inside the vial, which can introduce moisture.
Weighing Weigh out the desired amount quickly and reseal the vial promptly.Minimizes exposure to atmospheric moisture.

Troubleshooting Guides

Problem: My this compound peptide solution is cloudy or has visible precipitates.

A cloudy appearance or the presence of visible particles in your peptide solution is a strong indicator of aggregation.

Troubleshooting Workflow

G Troubleshooting Peptide Aggregation start Cloudy Peptide Solution check_dissolution Review Dissolution Protocol start->check_dissolution check_storage Verify Storage of Stock Solution check_dissolution->check_storage confirm_aggregation Confirm Aggregation (DLS/ThT Assay) check_storage->confirm_aggregation disaggregate Attempt Disaggregation confirm_aggregation->disaggregate Aggregation Confirmed optimize_solvent Optimize Solvent Conditions confirm_aggregation->optimize_solvent No Aggregation Detected (Consider other issues) disaggregate->optimize_solvent Disaggregation Successful fail Aggregation Persists - Consider Peptide Resynthesis or Alternative Formulation disaggregate->fail Disaggregation Fails new_peptide Prepare Fresh Peptide Solution optimize_solvent->new_peptide optimize_solvent->fail Optimization Fails success Clear Solution - Proceed with Experiment new_peptide->success

Caption: A workflow for troubleshooting cloudy or precipitated this compound solutions.

Recommended Actions
  • Optimize the Dissolution Protocol:

    • pH Adjustment: The this compound peptide has several basic residues (Arg, Lys) and is C-terminally amidated, suggesting it will have a high isoelectric point (pI). Therefore, dissolving the peptide in a slightly acidic buffer (e.g., pH 4-6) should impart a net positive charge and increase solubility through electrostatic repulsion. Avoid using buffers with a pH near the predicted pI.

    • Organic Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) followed by dropwise addition of the aqueous buffer while vortexing can be effective. Note that some peptide sequences can be unstable in DMSO.

  • Attempt to Disaggregate the Peptide:

    • Sonication: Gentle sonication in a water bath can sometimes help to break up aggregates.

    • Strongly Denaturing Solvents: For non-biological applications where the native conformation is not critical, treatment with solvents like hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA) followed by lyophilization can remove pre-existing aggregates. This should be followed by careful reconstitution in the desired buffer. This method is harsh and may not be suitable for all experimental contexts.

Disaggregation MethodProtocolConsiderations
Sonication Place the vial in a bath sonicator for short bursts of 1-2 minutes. Avoid overheating.May not be effective for highly ordered aggregates.
TFA/HFIP Treatment Dissolve the peptide in a 1:1 mixture of TFA and HFIP, then lyophilize to remove the solvent.Harsh conditions; may alter peptide structure. The resulting peptide should be carefully re-solubilized.

Experimental Protocols

Protocol 1: Detection of this compound Aggregation using Thioflavin T (ThT) Fluorescence Assay

This assay is used to detect the presence of amyloid-like fibrillar aggregates, which are characterized by a cross-β sheet structure.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

  • This compound peptide solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM is often used.

  • Add your this compound peptide solution to the wells of the microplate. Include a buffer-only control.

  • Add the ThT working solution to all wells.

  • Incubate the plate in the dark for 5-10 minutes.

  • Measure the fluorescence intensity using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • An increase in fluorescence intensity in the peptide-containing wells compared to the control indicates the presence of amyloid-like aggregates.

G Thioflavin T Assay Workflow prep_peptide Prepare Peptide Solution and Controls mix Mix Peptide, Controls, and ThT in Microplate prep_peptide->mix prep_tht Prepare ThT Working Solution prep_tht->mix incubate Incubate in the Dark mix->incubate measure Measure Fluorescence (Ex: ~450nm, Em: ~485nm) incubate->measure analyze Analyze Data (Compare Peptide to Control) measure->analyze result Increased Fluorescence = Aggregation analyze->result

Caption: A simplified workflow for the Thioflavin T assay to detect peptide aggregation.

Protocol 2: Characterization of this compound Aggregates by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of larger aggregates.

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. These fluctuations are used to determine the diffusion coefficient, which is then used to calculate the hydrodynamic radius of the particles.

Materials:

  • This compound peptide solution

  • Low-volume cuvette

  • DLS instrument

Procedure:

  • Ensure your peptide solution is free of dust and other contaminants by filtering it through an appropriate low-protein-binding syringe filter (e.g., 0.22 µm).

  • Transfer the sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the experimental parameters (e.g., temperature, scattering angle).

  • Acquire the data. The instrument's software will generate a size distribution profile.

  • Analyze the results. A monomodal peak at a small hydrodynamic radius would suggest a homogenous, non-aggregated sample. The presence of larger species or a high polydispersity index (PDI) indicates aggregation.

Signaling Pathways and Logical Relationships

Factors Influencing this compound Aggregation

The following diagram illustrates how various factors can push the equilibrium from soluble monomers towards aggregated states.

G Factors Promoting Peptide Aggregation cluster_factors Promoting Factors monomer Soluble this compound Monomers oligomer Soluble Oligomers monomer->oligomer Nucleation fibril Insoluble Fibrillar Aggregates oligomer->fibril Elongation high_conc High Concentration high_conc->monomer ph_at_pi pH ≈ pI ph_at_pi->monomer high_temp High Temperature high_temp->monomer high_salt High Ionic Strength high_salt->monomer agitation Mechanical Agitation agitation->monomer

Caption: A diagram showing key factors that can drive the aggregation of this compound.

References

Technical Support Center: Synthesis of N/OFQ-(1-13)-NH2 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Nociceptin/Orphanin FQ (N/OFQ)-(1-13)-NH2 analogues. The information is designed to address specific issues that may be encountered during the synthesis, purification, and in vitro characterization of these potent neuromodulators.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of N/OFQ-(1-13)-NH2 analogues.

Issue 1: Low Yield and Purity During Solid-Phase Peptide Synthesis (SPPS)

  • Symptoms:

    • Low overall yield of the crude peptide after cleavage.

    • HPLC analysis of the crude product shows multiple peaks, indicating low purity.[1]

    • Mass spectrometry (MS) analysis reveals the presence of deletion or truncated sequences.[1]

  • Potential Causes and Solutions:

Potential Cause Recommended Solutions Rationale
On-resin Aggregation Use a non-polar polystyrene resin for hydrophobic peptides.[2] Employ N-methylpyrrolidone (NMP) as a solvent, or a "magic mixture" of DCM:DMF:NMP (1:1:1).[2] Utilize microwave-assisted synthesis to disrupt intermolecular hydrogen bonding.[2] Incorporate pseudoproline dipeptides to break secondary structures.Hydrophobic peptides like N/OFQ analogues are prone to aggregation on the solid support, which hinders reagent access and leads to incomplete reactions. These strategies improve solvation and disrupt secondary structures that cause aggregation.
Incomplete Fmoc-Deprotection Extend the deprotection time or perform a second deprotection step. Use fresh 20% piperidine in DMF.Incomplete removal of the Fmoc group blocks the subsequent amino acid coupling, leading to truncated sequences.
Poor Coupling Efficiency Use a stronger coupling reagent such as HATU and perform double couplings, especially for sterically hindered amino acids. Extend coupling times for residues like Arginine. Perform a Kaiser test to confirm the completion of the coupling reaction.Incomplete coupling results in deletion sequences. Sterically hindered amino acids or "difficult" sequences require more potent activation and longer reaction times to ensure complete coupling.

Issue 2: Poor Solubility of the Purified Peptide

  • Symptoms:

    • The lyophilized peptide does not dissolve in aqueous buffers.

    • Precipitation is observed when preparing stock solutions or during experimental assays.

  • Potential Causes and Solutions:

Potential Cause Recommended Solutions Rationale
High Hydrophobicity Initially dissolve the peptide in a small amount of a polar organic solvent like DMSO, DMF, or TFE before adding the aqueous buffer.The inherent hydrophobicity of the peptide sequence can make it difficult to dissolve in aqueous solutions. Using a small amount of an organic solvent helps to break up peptide aggregates.
Peptide Aggregation in Solution Adjust the pH of the buffer. For peptides with a high isoelectric point (pI) due to basic residues (Arg, Lys), a slightly acidic buffer (pH 5-6) can improve solubility. Use solubilizing agents such as detergents (e.g., CHAPS, Tween-20) or chaotropic salts.The net charge of the peptide influences its solubility. Solubilizing agents can disrupt peptide aggregation in solution.

Issue 3: Lower than Expected Potency in Functional Assays

  • Symptoms:

    • The EC50 or IC50 values obtained from in vitro assays are significantly higher than expected.

    • High variability between replicate wells in functional assays.

  • Potential Causes and Solutions:

Potential Cause Recommended Solutions Rationale
Inaccurate Peptide Quantification Use a reliable method for determining peptide concentration, such as amino acid analysis or a validated spectrophotometric method.Inaccurate quantification is a common source of error in potency determination.
Peptide Aggregation in Assay Buffer Prepare fresh peptide dilutions for each experiment and vortex thoroughly.Aggregated peptides will have reduced activity.
Peptide Adsorption to Assay Plates Use low-protein-binding plates for your experiments.Adsorption of the peptide to the plate surface can reduce the effective concentration in the assay.
Oxidation of Methionine Residues If the analogue contains Methionine, be aware of potential oxidation during synthesis and cleavage, which can reduce activity. Use cleavage cocktails with scavengers to prevent oxidation.The thioether side chain of methionine is susceptible to oxidation, which can alter the peptide's conformation and activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solid-phase peptide synthesis (SPPS) strategy for this compound analogues?

A1: The recommended method is Fmoc-based SPPS on a Rink Amide resin to yield the C-terminal amide. This involves the stepwise addition of N-α-Fmoc protected amino acids to the growing peptide chain anchored to the solid support.

Q2: How can I monitor the progress of the synthesis?

A2: The completeness of the coupling and deprotection steps can be monitored using qualitative colorimetric tests. The Kaiser test is commonly used to detect free primary amines, indicating either complete deprotection or incomplete coupling.

Q3: What are "difficult sequences" and how do they affect the synthesis of this compound analogues?

A3: "Difficult sequences" are peptide chains prone to forming stable secondary structures (like β-sheets) on the resin, leading to aggregation. This aggregation hinders the access of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling reactions, and consequently, low yields. Sequences with a high content of hydrophobic or β-branched amino acids are often considered difficult.

Q4: Are there any specific amino acid modifications in this compound analogues that are known to be challenging?

A4: While the core sequence itself can be challenging due to its hydrophobic nature, substitutions with sterically hindered amino acids may require optimized coupling conditions, such as longer reaction times or double coupling. Additionally, if incorporating non-natural amino acids, their specific reactivity and potential for side reactions should be considered.

Q5: What is the importance of the C-terminal amide in this compound analogues?

A5: N/OFQ analogues with a C-terminal amide group generally exhibit superior activity compared to those with a C-terminal carboxylic acid. The amide group is thought to make the peptides more resistant to enzymatic degradation and may provide a conformation that is better suited for interaction with the NOP receptor.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound using Fmoc Chemistry

This protocol outlines the general steps for the synthesis of this compound on an automated peptide synthesizer.

  • Resin Preparation:

    • Swell Rink Amide MBHA resin in DMF for at least 1 hour in a reaction vessel.

    • Wash the resin with DMF (3 x 5 mL/g resin).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the reaction vessel.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL/g resin) to remove residual piperidine.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and a coupling activator like OxymaPure® (4 equivalents) in DMF.

    • Add a coupling reagent such as DIC (4 equivalents) to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Coupling times for sterically hindered amino acids or arginine may need to be extended.

    • Wash the resin with DMF (3 x 5 mL/g resin).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: In Vitro Functional Assay - cAMP Inhibition Assay

This protocol describes a common functional assay to determine the potency of this compound analogues at the NOP receptor.

  • Cell Preparation:

    • Seed CHO cells expressing the NOP receptor into a 96-well plate and grow to near confluency.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

  • Assay Procedure:

    • Add the this compound analogue at various concentrations to the cells.

    • Simultaneously or shortly after, add forskolin to a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM).

    • Incubate at 37°C for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample.

    • Plot the cAMP concentration against the logarithm of the analogue concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

spss_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Reagent) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Incomplete Coupling Repeat Repeat Cycle for Each Amino Acid Kaiser->Repeat Coupling Complete Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

nop_signaling cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gαi/o Protein NOP->G_protein Activation Beta_arrestin β-Arrestin NOP->Beta_arrestin Recruitment Ligand N/OFQ Analogue Ligand->NOP Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Signaling (e.g., MAPK activation) Beta_arrestin->Downstream Initiation

Caption: NOP Receptor Signaling Pathways.

References

Technical Support Center: Minimizing Off-Target Effects of N/Ofq-(1-13)-NH2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects of N/Ofq-(1-13)-NH2 derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target concerns for this compound derivatives?

A1: The primary off-target concerns for this compound derivatives are interactions with classical opioid receptors, namely the mu (μ), delta (δ), and kappa (κ) receptors. This is due to the structural homology between the Nociceptin/Orphanin FQ (NOP) receptor and these opioid receptors.[1][2][3] While N/Ofq itself has low affinity for classical opioid receptors, certain modifications to the this compound sequence, particularly at the N-terminus, can increase affinity for these off-target receptors.[4][5]

Q2: How can I rationally design this compound derivatives with improved selectivity?

A2: Improving selectivity involves medicinal chemistry strategies aimed at increasing affinity for the NOP receptor while minimizing interactions with off-target receptors. Key approaches include:

  • N-terminal Modifications: Substitution of the N-terminal Phenylalanine (Phe¹) with residues like N-phenyl-phenylalanine (Nphe) can confer NOP antagonism while maintaining selectivity. Conversely, substitution with 2',6'-dimethyl-L-tyrosine (Dmt) can introduce significant mu and kappa opioid receptor agonism.

  • Address Region Modifications: The C-terminal "address" region of the peptide plays a role in receptor selectivity. Modifications in this region can enhance NOP affinity and selectivity.

  • Cyclization and Conformational Constraints: Introducing cyclic structures or other conformational constraints can lock the peptide into a bioactive conformation that is more selective for the NOP receptor.

Q3: What are common issues in binding assays that can be mistaken for off-target effects?

A3: High non-specific binding is a frequent issue in ligand binding assays that can obscure true binding events and be misinterpreted as off-target effects. Common causes include:

  • Ligand Properties: Highly lipophilic or charged ligands are more prone to non-specific binding.

  • Inappropriate Buffer Conditions: Suboptimal pH and low salt concentrations can promote non-specific interactions.

  • Insufficient Blocking: Failure to adequately block all unoccupied sites on assay plates or membranes can lead to ligand binding to these surfaces.

  • Receptor Preparation Quality: The presence of impurities or denatured proteins in the receptor preparation can increase non-specific binding.

Q4: How can I troubleshoot high non-specific binding in my experiments?

A4: To troubleshoot high non-specific binding, consider the following:

  • Optimize Blocking Agents: Use blocking agents like Bovine Serum Albumin (BSA) to coat surfaces and reduce non-specific interactions.

  • Adjust Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce non-specific binding.

  • Optimize Washing Steps: In filtration assays, increase the number of washes or the volume of wash buffer to more effectively remove unbound radioligand.

  • Modify Buffer Composition: Include non-ionic detergents like Tween-20 or Triton X-100 to disrupt hydrophobic interactions, and increase salt concentration (e.g., 150 mM NaCl) to reduce electrostatic interactions.

Troubleshooting Guides

Issue 1: Low or No Specific Binding Signal

  • Potential Cause: Degraded or inactive receptor preparation.

    • Solution: Ensure proper storage and handling of receptor preparations. Perform quality control checks, such as Western blotting, to confirm receptor presence and integrity.

  • Potential Cause: Inaccurate ligand concentration.

    • Solution: Verify the concentration of your stock solutions and ensure accurate dilutions.

  • Potential Cause: Suboptimal assay conditions.

    • Solution: Optimize buffer pH, ionic strength, and incubation time and temperature. Ensure that the binding reaction has reached equilibrium.

Issue 2: Poor Reproducibility Between Experiments

  • Potential Cause: Inconsistent reagent preparation.

    • Solution: Prepare and aliquot reagents in large batches to minimize batch-to-batch variability.

  • Potential Cause: Variation in assay conditions.

    • Solution: Strictly adhere to standardized protocols for all assay steps. Ensure consistent incubation times and temperatures.

  • Potential Cause: Operator variability.

    • Solution: Ensure all personnel are adequately trained and competent in performing the assays.

Data Presentation

Table 1: On-Target Functional Activity of this compound Derivatives at the NOP Receptor

CompoundAssay TypepEC50Emax (%)Reference
This compoundNOP/G protein BRET8.80100
This compoundNOP/β-arrestin 2 BRET8.26100
[Ala²]N/Ofq-(1-13)-NH₂NOP/G protein BRETLow PotencyPartial Agonist
[(pF)Phe⁴]N/Ofq-(1-13)-NH₂NOP/G protein BRET>8.80100
[Dmt¹,⁵]N/Ofq-(1-13)-NH₂Calcium Mobilization8.39100

Table 2: Off-Target Binding Affinity and Functional Activity of Selected this compound Derivatives

CompoundReceptorAssay TypepKipEC50Emax (%)Reference
[Dmt¹]N/Ofq-(1-13)-NH₂Mu (μ)[³H]-DPN Displacement10.48.58~100
[Dmt¹]N/Ofq-(1-13)-NH₂Delta (δ)[³H]-DPN Displacement>108.51~100
[Dmt¹]N/Ofq-(1-13)-NH₂Kappa (κ)[³H]-DPN Displacement10.389.14>100
[Dmt¹,⁵]N/Ofq-(1-13)-NH₂Mu (μ)Calcium Mobilization-8.08100
[Dmt¹,⁵]N/Ofq-(1-13)-NH₂Delta (δ)Calcium Mobilization-Low PotencyLow Efficacy
[Dmt¹,⁵]N/Ofq-(1-13)-NH₂Kappa (κ)Calcium Mobilization-8.49100

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for NOP Receptor

This protocol provides a general guideline for determining the binding affinity of a test compound for the NOP receptor.

Materials:

  • Cell membranes expressing the NOP receptor (e.g., from CHO cells).

  • Radioligand: e.g., [³H]-UFP-101.

  • Unlabeled ligand for non-specific binding: e.g., N/Ofq.

  • Test compounds at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

  • 96-well microplates.

  • Filter mats (e.g., GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane preparation.

    • Non-Specific Binding (NSB): 25 µL of unlabeled ligand (high concentration), 25 µL of radioligand, and 50 µL of membrane preparation.

    • Test Compound: 25 µL of test compound at various concentrations, 25 µL of radioligand, and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mat and add a scintillation cocktail. Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Functional Assay

This protocol outlines a method to assess the functional activity of this compound derivatives by measuring changes in intracellular calcium.

Materials:

  • Cells expressing the NOP receptor and a calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds at various concentrations.

  • A fluorescent plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Plate cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescent plate reader. Add the test compounds at various concentrations to the wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.

Mandatory Visualizations

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular N/Ofq_Derivative This compound Derivative NOP_Receptor NOP Receptor (GPCR) N/Ofq_Derivative->NOP_Receptor Binds G_Protein G Protein (αβγ) NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: NOP receptor signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_screening Phase 2: Screening & Analysis cluster_validation Phase 3: Validation Design_Derivatives Design & Synthesize This compound Derivatives Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Design_Derivatives->Prepare_Reagents Binding_Assay Perform Radioligand Binding Assay Prepare_Reagents->Binding_Assay Functional_Assay Perform Functional Assay (e.g., Calcium Mobilization) Prepare_Reagents->Functional_Assay Data_Analysis Analyze Data (IC50, EC50, Ki) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Screen Screen against Off-Target Receptors Data_Analysis->Selectivity_Screen Lead_Optimization Lead Optimization Selectivity_Screen->Lead_Optimization

Caption: Experimental workflow for ligand characterization.

References

Validation & Comparative

A Comparative Guide: N/OFQ(1-13)-NH2 versus Full-Length Nociceptin/Orphanin FQ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the truncated nociceptin analog, N/OFQ(1-13)-NH2, and the full-length endogenous peptide, Nociceptin/Orphanin FQ (N/OFQ). This comparison is supported by experimental data to inform researchers on the selection and application of these critical tools for investigating the NOP receptor system.

Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that serves as the endogenous ligand for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. The N/OFQ-NOP system is implicated in a wide range of physiological processes, including pain modulation, anxiety, and learning and memory.[1] Structure-activity relationship studies have revealed that N/OFQ(1-13)-NH2, a C-terminally amidated fragment of the full-length peptide, is the shortest sequence that retains the full biological activity of the parent peptide.[1]

Binding Affinity at the NOP Receptor

Competitive radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor. Studies directly comparing the binding of tritiated forms of both N/OFQ(1-13)NH2 and full-length N/OFQ to the human NOP receptor have demonstrated similar high affinities for both peptides.

LigandpKd (CHO cells expressing hNOP)
[³H]N/OFQ(1-13)NH₂10.35 ± 0.03
[³H]N/OFQ(1-17)OH10.06 ± 0.04

Table 1: Comparison of binding affinities (pKd) of [³H]N/OFQ(1-13)NH₂ and [³H]N/OFQ(1-17)OH to the human NOP receptor expressed in CHO cells. Data are presented as mean ± SEM.

Functional Activity at the NOP Receptor

The functional consequences of ligand binding are critical for understanding their biological effects. The [³⁵S]GTPγS binding assay is a widely used functional assay that measures the activation of G protein-coupled receptors (GPCRs) like the NOP receptor. Comparative studies have shown that N/OFQ(1-13)-NH2 and full-length N/OFQ exhibit similar potency and efficacy in stimulating [³⁵S]GTPγS binding.

LigandpEC₅₀ (CHO-hNOP cells)Emax (CHO-hNOP cells, % stimulation)pEC₅₀ (Rat Cerebral Cortex)Emax (Rat Cerebral Cortex, fold stimulation)
N/OFQ8.52480 ± 377.821.40 ± 0.03
N/OFQ(1-13)-NH₂Similar to N/OFQSimilar to N/OFQ8.48Similar to N/OFQ

Table 2: Comparison of functional potencies (pEC₅₀) and maximal effects (Emax) of N/OFQ and N/OFQ(1-13)-NH₂ in [³⁵S]GTPγS binding assays. Data are presented as mean ± SEM where available.[2]

In Vivo Effects

Both N/OFQ and N/OFQ(1-13)-NH2 have been shown to exert a range of effects in vivo, consistent with their agonistic activity at the NOP receptor. These effects are often complex and can vary depending on the route of administration and the specific physiological parameter being measured. For instance, intracerebroventricular (i.c.v.) administration of N/OFQ in rodents has been shown to have pronociceptive (pain-enhancing) effects in some models, while intrathecal (i.t.) administration can produce antinociception (pain relief).[3] N/OFQ(1-13)-NH2 has been demonstrated to act as a full agonist in vivo, mimicking the effects of the full-length peptide.

Signaling Pathways

Activation of the NOP receptor by either N/OFQ or N/OFQ(1-13)-NH2 initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate the activity of various ion channels, such as inhibiting N-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, NOP receptor activation can lead to the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling pathways.

NOP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist N/OFQ or N/OFQ(1-13)-NH2 NOP NOP Receptor Agonist->NOP Binds to G_protein Gi/o Protein (αβγ) NOP->G_protein Activates beta_arrestin β-Arrestin NOP->beta_arrestin Recruits G_alpha Gαi/o G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel N-type Ca²⁺ Channel K_channel GIRK K⁺ Channel G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates Internalization Receptor Internalization beta_arrestin->Internalization Mediates

NOP Receptor Signaling Pathway

Experimental Protocols

Receptor Binding Assay (Competitive)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the NOP receptor.

Receptor_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NOP receptor Reagent_Prep Prepare assay buffer, radioligand ([³H]N/OFQ), and test compounds Incubate Incubate membranes, radioligand, and competitor at room temperature Reagent_Prep->Incubate Filtration Rapidly filter through GF/B filters to separate bound and free radioligand Incubate->Filtration Wash Wash filters with ice-cold buffer Filtration->Wash Quantify Quantify radioactivity using liquid scintillation counting Wash->Quantify Analysis Calculate specific binding and perform non-linear regression to determine IC₅₀ and Ki values Quantify->Analysis

Receptor Binding Assay Workflow

Detailed Method:

  • Membrane Preparation: Prepare crude membrane fractions from cells (e.g., CHO or HEK293) stably expressing the human NOP receptor or from brain tissue.

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]N/OFQ) with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (N/OFQ, N/OFQ(1-13)-NH2, or other test compounds).

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This protocol describes a functional assay to measure the activation of the NOP receptor by agonists.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NOP receptor Reagent_Prep Prepare assay buffer, GDP, [³⁵S]GTPγS, and agonist Incubate Incubate membranes, GDP, [³⁵S]GTPγS, and agonist at 30°C Reagent_Prep->Incubate Filtration Rapidly filter through GF/B filters to separate bound and free [³⁵S]GTPγS Incubate->Filtration Wash Wash filters with ice-cold buffer Filtration->Wash Quantify Quantify radioactivity using liquid scintillation counting Wash->Quantify Analysis Calculate specific binding and perform non-linear regression to determine EC₅₀ and Emax values Quantify->Analysis

[³⁵S]GTPγS Binding Assay Workflow

Detailed Method:

  • Membrane Preparation: Prepare crude membrane fractions from cells expressing the NOP receptor or from relevant tissue.

  • Assay Setup: In a 96-well plate, incubate the membranes with GDP, [³⁵S]GTPγS, and increasing concentrations of the agonist (N/OFQ or N/OFQ(1-13)-NH2).

  • Incubation: Incubate the mixture at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters.

  • Data Analysis: Plot the specific [³⁵S]GTPγS binding against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[2]

Conclusion

References

A Comparative Guide to N/Ofq-(1-13)-NH2 and UFP-112: In Vivo Potency and Duration of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo potency and duration of action of two key Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) agonists: N/Ofq-(1-13)-NH2 and UFP-112. The data presented is compiled from various preclinical studies to aid researchers in selecting the appropriate tool for their investigations into the NOP system.

Executive Summary

UFP-112 emerges as a significantly more potent and longer-acting NOP receptor agonist compared to this compound and the endogenous ligand N/OFQ. In vivo studies consistently demonstrate that UFP-112 is approximately 100-fold more potent than N/OFQ, while a modified, more stable analogue of this compound, [Dmt1]this compound, exhibits about 30-fold greater potency than N/OFQ. The duration of action of UFP-112 is also substantially longer, with effects lasting for several hours compared to the relatively short-lived effects of N/OFQ and its truncated analogue.

Data Presentation: In Vivo Potency and Duration

The following tables summarize the quantitative data on the in vivo potency and duration of action of this compound and UFP-112, with the endogenous ligand N/OFQ included for reference. It is important to note that direct head-to-head comparative studies are limited, and potency is often expressed relative to N/OFQ.

Table 1: Comparative In Vivo Potency

CompoundAnimal ModelAssayAdministration RoutePotency (relative to N/OFQ)Reference
[Dmt1]this compound MonkeyTail-Withdrawal AssayIntrathecal (i.t.)~30-fold more potent[1][2]
UFP-112 MouseTail-Withdrawal AssayIntracerebroventricular (i.c.v.) & i.t.~100-fold more potent[3][4]
UFP-112 MouseLocomotor Activityi.c.v.~100-fold more potent[4]

Table 2: Comparative Duration of Action

CompoundAnimal ModelAssayAdministration RouteDuration of ActionReference
N/OFQ MouseLocomotor Activityi.c.v.~60 minutes
[Dmt1]this compound MonkeyTail-Withdrawal Assayi.t.Longer-lasting than N/OFQ
UFP-112 MouseTail-Withdrawal Assayi.c.v. & i.t.Effects still evident at 120 minutes (vs. ~30 min for N/OFQ)
UFP-112 MouseLocomotor Activityi.c.v.> 6 hours

Experimental Protocols

Tail-Withdrawal Assay

This assay is a common method to assess nociception (the sensory nervous system's response to harmful stimuli) and the analgesic effects of compounds.

  • Animal Model: Mice or monkeys are typically used.

  • Procedure: The distal portion of the animal's tail is immersed in a warm water bath maintained at a specific temperature (e.g., 50°C for an acute noxious stimulus).

  • Measurement: The latency, or time it takes for the animal to withdraw its tail from the warm water, is recorded.

  • Drug Administration: Test compounds are administered via various routes, most commonly intracerebroventricular (i.c.v.) for supraspinal effects or intrathecal (i.t.) for spinal effects.

  • Data Analysis: An increase in tail-withdrawal latency is indicative of an antinociceptive (pain-relieving) effect. A decrease can indicate a pronociceptive (pain-enhancing) effect.

Locomotor Activity Assay

This assay is used to evaluate the effect of a compound on spontaneous movement and can indicate sedative or stimulatory properties.

  • Animal Model: Mice are frequently used.

  • Procedure: Animals are placed in an open-field arena equipped with infrared beams or video tracking software to monitor their movement.

  • Measurement: The total distance traveled, time spent moving, and other parameters are recorded over a specific period.

  • Drug Administration: Compounds are typically administered i.c.v. to assess central effects.

  • Data Analysis: A decrease in locomotor activity suggests a sedative or inhibitory effect on the central nervous system.

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

Activation of the NOP receptor by agonists like this compound and UFP-112 initiates a cascade of intracellular events. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.

NOP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Agonist This compound or UFP-112 NOP_R NOP Receptor Agonist->NOP_R Binds G_Protein Gi/o Protein NOP_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel ↑ K+ Channels G_Protein->K_Channel Activates Ca_Channel ↓ Ca2+ Channels G_Protein->Ca_Channel Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Ca_Channel->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Caption: NOP Receptor Signaling Cascade.

Experimental Workflow for In Vivo Potency and Duration Assessment

The logical flow for determining the in vivo characteristics of NOP receptor agonists is depicted below.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse) Administration Administer Drug (i.c.v. or i.t.) Animal_Model->Administration Drug_Prep Prepare Drug Solutions (this compound, UFP-112) Drug_Prep->Administration Behavioral_Assay Perform Behavioral Assay (e.g., Tail-Withdrawal, Locomotor Activity) Administration->Behavioral_Assay Time_Course Record Data at Multiple Time Points Behavioral_Assay->Time_Course Potency Determine Potency (e.g., ED50) Time_Course->Potency Duration Determine Duration of Action Time_Course->Duration Comparison Compare Results Potency->Comparison Duration->Comparison

Caption: In Vivo Agonist Characterization Workflow.

References

Validating the Bioactivity of N/Ofq-(1-13)-NH2 with Selective Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data to validate the bioactivity of the Nociceptin/Orphanin FQ (N/OFQ) receptor agonist, N/Ofq-(1-13)-NH2, through the use of selective antagonists. This guide includes detailed experimental protocols and visual representations of key biological pathways and workflows.

This compound is a biologically active peptide fragment derived from the full-length heptadecapeptide Nociceptin, also known as Orphanin FQ (N/OFQ)[1]. It acts as a potent agonist at the Nociceptin/Orphanin FQ peptide (NOP) receptor, a G protein-coupled receptor that is the fourth member of the opioid receptor superfamily[2]. The N/OFQ system is distinct from classical opioid systems and is involved in a variety of physiological processes, making the NOP receptor a significant target for therapeutic development[2][3]. The validation of this compound bioactivity is crucial and is often achieved by demonstrating that its effects can be blocked by selective NOP receptor antagonists.

Comparative Bioactivity Data

The following table summarizes the quantitative data from various in vitro assays, comparing the agonist activity of this compound with the blocking activity of selective NOP receptor antagonists.

CompoundAssay TypeReceptorAgonist/AntagonistPotency/AffinityReference
This compound NOP/G protein interaction (BRET)NOPAgonistpEC50: 8.80[4]
NOP/β-arrestin 2 interaction (BRET)NOPAgonistpEC50: 8.26
[³⁵S]GTPγS BindingNOPAgonistFull agonist at ~25 fmol/mg receptor expression
Inhibition of cAMP accumulationNOPAgonistFull agonist
SB-612111 NOP/G protein interaction (BRET)NOPAntagonist-
Drinking in the Dark (DID) ModelNOPAntagonistEffective at 3, 10, 30 mg/kg
J-113,397 -NOPSelective Antagonist-
[Nphe¹]N/OFQ(1-13)-NH₂ GTPγS Binding, cAMP accumulation, bioassayNOPAntagonistpA₂ values: 6.0-6.7
UFP-101 GTPγS BindingNOPAntagonistpA₂: 9.12

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and validation.

Bioluminescence Resonance Energy Transfer (BRET) Assay for NOP/G protein and NOP/β-arrestin 2 Interaction

This assay is used to measure the interaction between the NOP receptor and its downstream signaling partners, G proteins and β-arrestin 2, upon ligand binding.

  • Cell Culture and Transfection: HEK-293 cells are cultured and co-transfected with plasmids encoding for the NOP receptor fused to a Renilla luciferase (Rluc) and either a G protein or β-arrestin 2 fused to a Yellow Fluorescent Protein (YFP).

  • Cell Preparation: Transfected cells are harvested, washed, and resuspended in a suitable assay buffer.

  • Ligand Treatment: The cell suspension is distributed into a 96-well plate. This compound (agonist) is added at varying concentrations. For antagonist validation, cells are pre-incubated with a selective antagonist (e.g., SB-612111) before the addition of the agonist.

  • BRET Measurement: The Rluc substrate, coelenterazine h, is added to each well. The plate is then read using a microplate reader capable of detecting both the luciferase emission (around 480 nm) and the YFP emission (around 530 nm).

  • Data Analysis: The BRET ratio is calculated as the ratio of the YFP emission to the Rluc emission. Concentration-response curves are generated by plotting the BRET ratio against the logarithm of the agonist concentration. pEC50 values are determined from these curves. For antagonists, the ability to shift the agonist concentration-response curve to the right is assessed.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the NOP receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the NOP receptor.

  • Assay Components: The assay mixture contains the prepared membranes, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and the test compounds (agonist or antagonist).

  • Incubation: The reaction is initiated by the addition of the membranes and incubated at 30°C for a defined period.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Agonist activity is determined by the increase in [³⁵S]GTPγS binding compared to basal levels. Antagonist activity is measured by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for validating this compound bioactivity.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP_Receptor NOP Receptor G_Protein Gαi/o NOP_Receptor->G_Protein Activates N_Ofq This compound N_Ofq->NOP_Receptor Activates Antagonist Selective Antagonist Antagonist->NOP_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway (ERK1/2, p38, JNK) G_Protein->MAPK Activates Ion_Channels Modulation of K+ and Ca2+ Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP

Caption: NOP Receptor Signaling Pathway.

Experimental_Workflow Start Start: Hypothesis This compound is a NOP agonist In_Vitro_Assays In Vitro Bioassays (e.g., BRET, [35S]GTPγS) Start->In_Vitro_Assays Agonist_Dose_Response Determine Agonist Dose-Response Curve In_Vitro_Assays->Agonist_Dose_Response Antagonist_Challenge Pre-treat with Selective NOP Antagonist Agonist_Dose_Response->Antagonist_Challenge Shift_Analysis Analyze for Rightward Shift in Agonist Potency Antagonist_Challenge->Shift_Analysis Conclusion Conclusion: Bioactivity Validated Shift_Analysis->Conclusion

Caption: Experimental Workflow for Validation.

Upon activation by agonists like this compound, the NOP receptor primarily couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The receptor activation also triggers other signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK, and the modulation of calcium and potassium ion channel conductance. The bioactivity of this compound is confirmed when these downstream effects are competitively inhibited by selective NOP receptor antagonists. This competitive antagonism is a hallmark of a specific receptor-ligand interaction and is a critical step in the pharmacological characterization of novel NOP receptor ligands.

References

Determining Antagonist Affinity at the N/OFQ Receptor: A Schild Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the affinity of novel antagonists for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a key therapeutic target, is paramount. This guide provides a comparative overview of antagonist affinity determination using Schild analysis, supported by experimental data and detailed protocols for key assays.

The NOP receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, N/OFQ, are implicated in a wide range of physiological processes, including pain, mood, and addiction.[1][2] Consequently, the development of selective NOP receptor antagonists is a promising avenue for novel therapeutics.[2] Schild analysis remains a cornerstone in pharmacology for quantifying the affinity of competitive antagonists, providing a pA2 value that represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response.[3][4]

Comparison of NOP Receptor Antagonists

The affinity of various antagonists for the NOP receptor has been determined using Schild analysis in different functional assays. The table below summarizes the pA2 values for several common NOP receptor antagonists, including the N/OFQ peptide analogue [Nphe1]N/OFQ(1-13)-NH2. It is important to note that pA2 values can vary depending on the agonist, tissue preparation, and specific assay conditions used.

AntagonistAgonistAssay TypeTissue/Cell LinepA2 (Schild Slope)Reference
[Nphe1]N/OFQ(1-13)-NH2 N/OFQK+ Channel Activation (Patch Clamp)Rat Periaqueductal Gray Slices6.64 (1.16)
J-113397 N/OFQ[35S]GTPγS BindingCHO-hNOP Cells7.4 - 8.2
SB-612111 N/OFQVarious Functional AssaysRecombinant and Native Tissues~8.0
UFP-101 N/OFQ[35S]GTPγS Binding & cAMP AccumulationCHO-hNOP Cells~10-fold higher potency than [Nphe1]N/OFQ(1-13)-NH2

Note: The Schild slope provides information about the nature of the antagonism. A slope not significantly different from unity is consistent with competitive antagonism.

Experimental Protocols

Accurate determination of antagonist affinity requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays used in Schild analysis for NOP receptor antagonists.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the inhibition constant (Ki) of a test compound, which can be related to its affinity.

Objective: To determine the binding affinity (Ki) of an antagonist for the NOP receptor.

Materials:

  • Cell membranes expressing the NOP receptor (e.g., from CHO-hNOP cells).

  • Radioligand (e.g., [3H]Nociceptin).

  • Unlabeled N/OFQ (for determining non-specific binding).

  • Test antagonist at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Filtration apparatus.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Preparation: Prepare serial dilutions of the test antagonist.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), a high concentration of unlabeled N/OFQ (for non-specific binding), or the test antagonist at various concentrations.

  • Equilibration: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor, providing a measure of agonist efficacy and a platform for quantifying antagonist potency.

Objective: To determine the potency of an antagonist in inhibiting agonist-stimulated G protein activation.

Materials:

  • Cell membranes expressing the NOP receptor.

  • [35S]GTPγS (non-hydrolyzable GTP analog).

  • GDP.

  • N/OFQ-(1-13)-NH2 (or other suitable agonist).

  • Test antagonist.

  • Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Pre-incubation: In a 96-well plate, incubate the cell membranes with the test antagonist at various concentrations and GDP for a set period (e.g., 15-30 minutes) at 30°C.

  • Agonist Stimulation: Add the agonist (this compound) at a concentration that produces a submaximal response (e.g., EC80).

  • Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist. Perform Schild analysis on the parallel rightward shifts of the agonist concentration-response curves to determine the pA2 value.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream signaling event of the Gi/o-coupled NOP receptor.

Objective: To quantify the ability of an antagonist to reverse agonist-induced inhibition of cAMP production.

Materials:

  • Whole cells expressing the NOP receptor (e.g., CHO-hNOP cells).

  • Forskolin (to stimulate adenylyl cyclase).

  • This compound (or other suitable agonist).

  • Test antagonist.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Culture: Plate the cells in a suitable multi-well plate and allow them to adhere.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the test antagonist.

  • Stimulation: Add the agonist (this compound) and forskolin to the cells and incubate for a specific time.

  • Lysis: Terminate the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.

  • Detection: Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis: Generate agonist concentration-response curves in the presence and absence of the antagonist. Use Schild analysis to calculate the pA2 value from the rightward shifts of these curves.

Visualizing Key Processes

To further clarify the experimental and conceptual frameworks, the following diagrams illustrate the NOP receptor signaling pathway, the general workflow for a Schild analysis experiment, and the workflow for a [35S]GTPγS binding assay.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular N/Ofq This compound (Agonist) NOP NOP Receptor N/Ofq->NOP Binds G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates ATP ATP cAMP cAMP Response Cellular Response cAMP->Response Modulates ATP->cAMP Converts Ion_Channel->Response

Caption: NOP Receptor Signaling Pathway.

Schild_Analysis_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis A1 Generate Agonist Concentration-Response Curve (Control) A2 Incubate with fixed concentration of Antagonist A1->A2 A3 Generate Agonist Concentration-Response Curve in presence of Antagonist A2->A3 A4 Repeat for multiple Antagonist concentrations A3->A4 B1 Calculate Dose Ratios (DR) for each Antagonist concentration A4->B1 Data Collection B2 Plot log(DR-1) vs. log[Antagonist] B1->B2 B3 Perform Linear Regression (Schild Plot) B2->B3 B4 Determine pA2 (x-intercept) and Schild Slope B3->B4

Caption: Schild Analysis Experimental Workflow.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_quant Quantification P1 Prepare Cell Membranes expressing NOP receptor S1 Incubate Membranes with Antagonist and GDP P1->S1 P2 Prepare Reagents: [35S]GTPγS, GDP, Agonist, Antagonist dilutions P2->S1 S2 Add Agonist S1->S2 S3 Add [35S]GTPγS to initiate reaction S2->S3 S4 Incubate at 30°C S3->S4 S5 Terminate by Filtration S4->S5 Q1 Wash Filters S5->Q1 Q2 Measure Radioactivity (Scintillation Counting) Q1->Q2 Q3 Analyze Data (Schild Plot) Q2->Q3

Caption: [35S]GTPγS Binding Assay Workflow.

References

Cross-Validation of N/Ofq-(1-13)-NH2 Binding Affinity Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of Nociceptin/Orphanin FQ (N/Ofq)-(1-13)-NH2 and its analogs to the Nociceptin/Orphanin FQ peptide (NOP) receptor. The data presented is supported by detailed experimental protocols to ensure reproducibility and cross-validation of findings in your own research.

Comparative Binding Affinity of N/Ofq-(1-13)-NH2 and Analogs

The following table summarizes the binding affinities of this compound and several of its key analogs for the human NOP receptor. These values, presented as pKi and Ki, have been compiled from various studies to provide a comparative overview. This compound is the shortest active fragment of the endogenous heptadecapeptide N/OFQ that retains the same potency and efficacy.[1][2]

CompoundpKiKi (nM)Receptor SourceNotes
This compound10.60[3]0.25[3]CHO cells expressing human NOP receptorPotent agonist.[4]
Nociceptin/Orphanin FQ (N/OFQ)10.180.66CHO cells expressing human NOP receptorEndogenous ligand.
[Nphe1]this compound8.4-CHO cells expressing recombinant nociceptin receptorsSelective and competitive NOP receptor antagonist.
[Dmt1]this compound10.39-CHO cells expressing human NOP receptorUniversal agonist for NOP and classical opioid receptors.
UFP-101 ([Nphe1, Arg14, Lys15]N/OFQ-NH2)--CHO cells expressing human NOP receptorA selective NOP receptor antagonist used as a research tool.

pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Ki, the inhibition constant, represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. CHO: Chinese Hamster Ovary cells.

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology for a typical NOP receptor binding assay.

Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the NOP receptor using cell membranes expressing the receptor.

Materials and Reagents:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor.

  • Radioligand: Tritiated Nociceptin ([³H]Nociceptin) or [³H]-UFP-101.

  • Competitor Ligand: this compound or other test compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.5% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Ligand for Non-specific Binding: N/OFQ or other suitable high-affinity NOP ligand.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).

  • Filtration apparatus (e.g., Brandel harvester).

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the unlabeled ligand in the assay buffer. The radioligand is also diluted in the assay buffer to a final concentration typically near its Kd value.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled N/OFQ.

    • Test Compound: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the NOP receptor signaling pathway and the experimental workflow for the binding assay.

NOP_Signaling_Pathway cluster_intracellular Intracellular NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP ATP Ligand This compound Ligand->NOP Binds to Response Modulation of Neuronal Excitability & Neurotransmitter Release cAMP->Response ATP->cAMP

Caption: NOP Receptor Signaling Pathway.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Set up 96-well Plate (Total, Non-specific, & Competitor Binding) A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration (Separate Bound/Unbound) C->D E Wash Filters D->E F Scintillation Counting E->F G Calculate Specific Binding F->G H Generate Competition Curve (Determine IC50) G->H I Calculate Ki (Cheng-Prusoff Equation) H->I

References

Assessing the Reproducibility of N/Ofq-(1-13)-NH2 Behavioral Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Nociceptin/Orphanin FQ (N/OFQ) is a neuropeptide that modulates a wide array of biological functions, including pain, mood, and locomotion, through its interaction with the Nociceptin receptor (NOP), a G protein-coupled receptor.[1][2] The C-terminally amidated tridecapeptide, N/Ofq-(1-13)-NH2, represents the shortest active fragment of the native 17-amino acid peptide that retains full potency and efficacy.[3] This guide provides a comparative assessment of the reproducibility of the key behavioral effects of this compound following central administration, supported by experimental data from peer-reviewed studies. The focus is on two of the most consistently reported and reproducible effects in rodent models: the inhibition of locomotor activity and the modulation of nociception.

Data Presentation: Summary of Behavioral Effects

The behavioral outcomes of this compound are highly dependent on the route of administration. Intracerebroventricular (i.c.v.) injection, which targets supraspinal sites, consistently produces a distinct set of effects. The data below summarizes key quantitative findings from studies investigating these effects in mice, demonstrating a high degree of reproducibility across different research groups.

Table 1: Reproducibility of Locomotor Activity Inhibition

StudyAnimal ModelDose & RouteKey Quantitative ResultConclusion
Rizzi et al. (2001)[3]Male Swiss-Albino mice0.1-10 nmol (i.c.v.)Dose-dependent reduction in locomotor activity. The effects of this compound mimicked those of the full N/OFQ peptide.This compound reliably inhibits spontaneous locomotor activity in mice via NOP receptor activation.[3]
Calo' et al. (2002)Male CD-1 mice1 nmol N/OFQ* (i.c.v.)Significant depression of locomotor activity in the first 10-15 minutes post-injection.Confirms the inhibitory effect of supraspinal NOP activation on locomotion, which is consistently used as a benchmark for antagonist studies.
Jenck et al. (2000)Male Swiss-Webster mice10 nmol N/OFQ* (i.c.v.)Marked decrease in locomotor activity and muscle tone, ataxia, and loss of righting reflex.High doses of NOP agonists produce profound and reproducible sedative-like effects and motor impairment.

*Note: These studies used the full N/OFQ peptide. Multiple sources, including Rizzi et al. (2001), confirm that this compound is equipotent and mimics these effects.

Table 2: Reproducibility of Nociceptive Modulation (Tail Withdrawal Assay)

StudyAnimal ModelDose & RouteKey Quantitative ResultConclusion
Calo' et al. (1998)Male CD-1 mice1 nmol N/OFQ* (i.c.v.)Significant reduction in tail withdrawal latency (pronociceptive/hyperalgesic effect) at a 48°C water bath temperature.Supraspinal administration of NOP agonists produces a consistent pronociceptive effect in the tail withdrawal test.
Calo' et al. (2000)Male CD-1 mice1 nmol N/OFQ* (i.c.v.)Reproducibly prevented the analgesic action of morphine and produced a hyperalgesic effect on its own.The pronociceptive and anti-analgesic effects of supraspinal N/OFQ are highly reproducible and mediated by the NOP receptor.
Molinari et al. (2012)MonkeysN/A (i.t. admin)In contrast to i.c.v. administration, intrathecal (i.t.) [Dmt1]N/Ofq(1-13)-NH2 produced robust antinociceptive (analgesic) effects.Demonstrates the critical, reproducible, and opposing effects of this compound analogues based on the site of action (supraspinal vs. spinal).

*Note: These studies used the full N/OFQ peptide as the reference agonist, with the understanding that this compound produces the same effects.

Visualizations: Pathways and Workflows

To better understand the mechanisms and experimental designs underlying these findings, the following diagrams illustrate the NOP receptor signaling pathway and a typical workflow for behavioral analysis.

NOP_Signaling_Pathway NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NOP NOP Receptor G_protein Gαi/o/z NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Cascade (ERK1/2) G_protein->MAPK Activates IonChannels K+ Channels (↑) Ca2+ Channels (↓) G_protein->IonChannels Modulates cAMP ↓ cAMP AC->cAMP Ligand This compound Ligand->NOP Binds

NOP Receptor Signaling Pathway

Experimental_Workflow General In Vivo Behavioral Experiment Workflow cluster_setup Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A1 Animal Acclimation (e.g., 7 days) A2 Surgical Cannulation (for i.c.v. administration) A1->A2 A3 Post-Op Recovery (e.g., 5-7 days) A2->A3 B1 Habituation to Apparatus A3->B1 Proceed to Testing B2 Baseline Measurement (e.g., Locomotion, Tail Latency) B1->B2 B3 i.c.v. Injection (Vehicle or Peptide) B2->B3 B4 Post-Injection Behavioral Recording B3->B4 C1 Data Quantification (e.g., Counts, Latency) B4->C1 Collect Data C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Interpretation & Conclusion C2->C3

General In Vivo Behavioral Experiment Workflow

Experimental Protocols

The reproducibility of the behavioral effects is critically dependent on standardized experimental protocols. Below are detailed methodologies for the two key assays discussed.

Locomotor Activity Assay

This assay is used to measure spontaneous motor activity and assess the sedative or inhibitory effects of a compound.

  • Animals: Male Swiss-Albino or CD-1 mice (25-30g) are typically used. Animals are housed with a 12-hour light/dark cycle with food and water available ad libitum.

  • Apparatus: Automated activity cages (e.g., Basile activity cages) equipped with infrared beams to detect movement. The cages are placed in a sound-attenuated, dimly lit room.

  • Procedure:

    • Habituation: Animals are typically not habituated to the testing cages before the experiment to ensure the recording of true spontaneous and exploratory activity.

    • Administration: Mice receive an intracerebroventricular (i.c.v.) injection of either vehicle (e.g., saline, 2 µL) or this compound at the desired dose (e.g., 1 nmol).

    • Recording: Immediately following the injection (or after a brief 3-5 minute delay), mice are placed individually into the activity cages.

    • Data Collection: Locomotor activity (total number of beam breaks or "counts") is recorded continuously for a period of 30 minutes, typically quantified in 5-minute intervals.

    • Analysis: The cumulative counts over the 30-minute period are compared between the vehicle-treated and peptide-treated groups using statistical methods such as ANOVA followed by a post-hoc test.

Tail Withdrawal Assay (Thermal Nociception)

This assay measures the response latency to a thermal stimulus and is used to assess pronociceptive (hyperalgesic) or antinociceptive (analgesic) effects.

  • Animals: Male CD-1 mice (25-30g) are used.

  • Apparatus: A temperature-controlled water bath and a timer. The water temperature is crucial; 48°C is often used as it allows for the detection of both hyperalgesia (decreased latency) and analgesia (increased latency).

  • Procedure:

    • Handling: Mice are gently restrained, often in a small holder, allowing the tail to remain free.

    • Baseline Latency: The distal half of the tail is immersed in the water bath, and the time taken for the mouse to withdraw its tail is recorded. This is the baseline latency. A cut-off time (e.g., 20 seconds) is predetermined to prevent tissue damage.

    • Administration: Mice receive an i.c.v. injection of vehicle or this compound (e.g., 1 nmol).

    • Post-Treatment Measurement: Tail withdrawal latencies are measured again at specific time points after the injection (e.g., 5, 15, 30, and 60 minutes).

    • Analysis: The post-treatment latencies are compared to the baseline latencies and to the vehicle control group. A significant decrease in withdrawal time indicates a pronociceptive or hyperalgesic effect. Data is often analyzed by comparing the Area Under the Curve (AUC) for the time-course of the effect.

Conclusion

The primary behavioral effects of supraspinally administered this compound—specifically the inhibition of locomotor activity and the induction of a pronociceptive state—are well-characterized and highly reproducible across studies. The consistency of these findings, particularly at benchmark doses like 1 nmol (i.c.v.), has established this compound and its parent peptide N/OFQ as reliable tools for probing the NOP receptor system. This reproducibility is fundamental for the screening and validation of novel NOP receptor antagonists and agonists. Researchers can be confident that, under standardized protocols, this compound will serve as a robust positive control for inducing these specific behavioral outcomes.

References

Selectivity Profiling of N/OFQ-(1-13)-NH2 Analogues Against Classical Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nociceptin/Orphanin FQ (N/OFQ)-(1-13)-NH2 analogues and their selectivity for the NOP receptor versus classical opioid receptors (μ, δ, and κ). The following sections detail their binding affinities and functional activities, supported by experimental data and methodologies, to aid in the development of novel therapeutics with improved selectivity and pharmacological profiles.

Comparative Analysis of Receptor Binding and Functional Potency

The development of selective NOP receptor ligands is a key objective in pain management and other neurological research, aiming to harness the therapeutic potential of the N/OFQ system while minimizing off-target effects associated with classical opioid receptors. Structure-activity relationship (SAR) studies on N/OFQ have been instrumental in identifying crucial amino acid residues that govern potency and selectivity.[1] The N-terminal Phe residue, for instance, is a key determinant for NOP receptor selectivity over other opioid receptors, as its replacement with Tyr, a hallmark of classical opioid peptides, can introduce affinity for μ, δ, and κ receptors.[1][2]

The minimal active sequence of N/OFQ, the N/OFQ(1-13)-NH2 fragment, retains the main pharmacological features of the full peptide and serves as a common template for analogue design.[1][3] Modifications at various positions of this template have yielded analogues with a range of selectivity profiles, from highly NOP-selective agonists to mixed NOP/opioid receptor agonists.

Below is a summary of the binding affinities (pKi) and functional potencies (pEC50) of selected N/OFQ-(1-13)-NH2 analogues at human recombinant NOP, μ, δ, and κ opioid receptors.

CompoundNOPμ (MOP)δ (DOP)κ (KOP)
Binding Affinity (pKi)
N/OFQ(1-13)-NH210.60---
[Dmt¹]N/OFQ(1-13)-NH2>108.547.608.01
Functional Potency (pEC50 - Calcium Mobilization)
N/OFQ(1-13)-NH29.49Inactive--
[Tyr¹]N/OFQ(1-13)-NH29.16Minor activity increase--
[Dmt¹]N/OFQ(1-13)-NH29.758.34Full agonistFull agonist
[Dmt¹,⁵]N/OFQ(1-13)-NH28.398.08Low potency & efficacy8.49
Functional Potency (pEC50 - [³⁵S]GTPγS Binding)
[Dmt¹]N/OFQ(1-13)-NH2Potent full agonistPotent full agonist--

Dmt = 2',6'-dimethyl-L-tyrosine

Experimental Protocols

The data presented in this guide were generated using standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Displacement Binding Assays

Receptor binding affinities of the this compound analogues were determined using radioligand displacement assays in membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NOP, μ, δ, or κ opioid receptors.

  • Membrane Preparation: CHO cells were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in the same buffer to a final protein concentration of 10-20 µg per well.

  • Binding Reaction: Membranes were incubated with a fixed concentration of a specific radioligand ([³H]-N/OFQ for NOP, [³H]-DAMGO for μ, [³H]-DPDPE for δ, or [³H]-U69,593 for κ) and increasing concentrations of the competing unlabeled N/OFQ analogue.

  • Incubation and Filtration: The incubation was carried out at 25°C for 60 minutes. The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Data Analysis: The radioactivity retained on the filters was measured by liquid scintillation counting. The inhibition constant (Ki) values were calculated from the IC50 values (concentration of the competing ligand that displaces 50% of the specific radioligand binding) using the Cheng-Prusoff equation. The results are expressed as pKi (-log Ki).

Calcium Mobilization Assays

The functional activity of the analogues as agonists was assessed by measuring their ability to stimulate intracellular calcium mobilization in CHO cells co-expressing the respective opioid receptor and a chimeric G-protein (Gαqi5 or Gαqo5) that couples the receptor to the phospholipase C pathway.

  • Cell Culture: Cells were cultured in appropriate media and seeded into 96-well plates.

  • Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Addition and Signal Detection: Increasing concentrations of the N/OFQ analogues were added to the wells, and the resulting changes in intracellular calcium levels were monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration-response curves were generated, and the EC50 values (the concentration of the agonist that produces 50% of the maximal response) were calculated. The results are expressed as pEC50 (-log EC50).

[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G-proteins by agonist-bound receptors.

  • Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing the receptor of interest were prepared.

  • Binding Reaction: Membranes were incubated with GDP, the non-hydrolyzable GTP analogue [³⁵S]GTPγS, and increasing concentrations of the N/OFQ analogue in an assay buffer.

  • Incubation and Filtration: The mixture was incubated at 30°C for 60 minutes. The reaction was stopped by rapid filtration through glass fiber filters.

  • Data Analysis: The amount of [³⁵S]GTPγS bound to the G-proteins was quantified by liquid scintillation counting. Concentration-response curves were constructed to determine the EC50 and maximal stimulation (Emax) for each analogue.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.

cluster_ligand Ligands cluster_receptors Receptors cluster_gprotein G-Protein Signaling N/OFQ Analogue N/OFQ Analogue NOP NOP N/OFQ Analogue->NOP Opioid Agonist Opioid Agonist MOP MOP Opioid Agonist->MOP DOP DOP Opioid Agonist->DOP KOP KOP Opioid Agonist->KOP Gia Gαi/o NOP->Gia MOP->Gia DOP->Gia KOP->Gia AC Adenylyl Cyclase Gia->AC cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway for NOP and classical opioid receptors.

start Start synthesis Analogue Synthesis & Purification start->synthesis binding Radioligand Binding (pKi determination) synthesis->binding functional Functional Assays (pEC50 determination) synthesis->functional analysis Data Analysis & Selectivity Profiling binding->analysis calcium Calcium Mobilization functional->calcium gtp [³⁵S]GTPγS Binding functional->gtp calcium->analysis gtp->analysis end End analysis->end

Caption: Experimental workflow for selectivity profiling.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for N/Ofq-(1-13)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – Researchers and laboratory professionals now have access to a comprehensive guide on the proper handling and disposal of N/Ofq-(1-13)-NH2, a potent and selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor. This document provides essential safety and logistical information, ensuring the protection of personnel and the environment. Due to its bioactive nature, all materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical safety glasses, nitrile gloves, and a laboratory coat. All handling of this compound, especially in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is provided below. This information is crucial for understanding the chemical's properties and for conducting a thorough risk assessment.

PropertyValueSource
Molecular Formula C61H100N22O15PubChem[1]
Molecular Weight 1381.6 g/mol PubChem[1]
Exact Mass 1380.77385057 DaPubChem[1]
XLogP3 -7PubChem[1]
Hydrogen Bond Donor Count 24PubChem[1]
Hydrogen Bond Acceptor Count 19PubChem
Rotatable Bond Count 35PubChem
Topological Polar Surface Area 640 ŲPubChem

Step-by-Step Disposal Procedures

The following operational plan provides a systematic approach to the disposal of this compound waste.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof container.

    • High-density polyethylene (HDPE) containers are recommended.

    • The container must be kept closed except when adding waste.

  • Liquid Waste:

    • Collect all liquid waste, including unused solutions, cell culture media, and contaminated buffers, in a separate, clearly labeled, leak-proof container.

    • Ensure the container is compatible with the solvents used (e.g., DMSO, acetonitrile, water with acetic acid or TFA).

  • Sharps Waste:

    • Dispose of any contaminated sharps, such as needles and syringes, in a designated puncture-resistant sharps container.

Waste Storage
  • Store all waste containers in a designated, secure area away from general laboratory traffic.

  • Use secondary containment to prevent spills.

  • Ensure that incompatible waste types are stored separately.

Final Disposal
  • All waste contaminated with this compound must be disposed of as hazardous chemical waste.

  • Arrange for collection by your institution's certified hazardous waste disposal service.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay

The following is a detailed methodology for a Bioluminescence Resonance Energy Transfer (BRET) assay used to investigate the interaction of this compound with the NOP receptor.

Objective: To measure the ability of this compound to promote the interaction between the NOP receptor and its signaling partners (G proteins or β-arrestin).

Materials:

  • HEK293 cells co-expressing NOP receptor fused to Renilla Luciferase (RLuc) and a signaling partner (e.g., G protein or β-arrestin) fused to a fluorescent protein (e.g., YFP).

  • This compound solutions of varying concentrations.

  • Coelenterazine h (luciferase substrate).

  • Phosphate-buffered saline (PBS).

  • White 96-well microplates.

  • Luminometer capable of simultaneous dual-emission detection.

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293 cells under standard conditions.

    • Seed the cells into white 96-well microplates at an appropriate density and allow them to attach overnight.

  • Assay Protocol:

    • Wash the cells with PBS.

    • Add varying concentrations of this compound to the wells.

    • Incubate for a specified period (e.g., 15 minutes) at 37°C.

    • Add the luciferase substrate, coelenterazine h, to each well.

    • Immediately measure the luminescence at two wavelengths (e.g., for RLuc and YFP) using a BRET-compatible luminometer.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the emission intensity of the acceptor (YFP) by the emission intensity of the donor (RLuc).

    • Plot the BRET ratio as a function of the this compound concentration to generate a dose-response curve.

    • Determine the pEC50 and Emax values from the curve to quantify the potency and efficacy of the peptide.

This compound Signaling and Experimental Workflow

The following diagrams illustrate the signaling pathway of the NOP receptor upon activation by this compound and the general workflow for its disposal.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NOP_receptor NOP Receptor This compound->NOP_receptor Binds G_protein Gαi/o Protein NOP_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Ca2+ Mobilization PLC->Ca_mobilization Neuronal_activity ↓ Neuronal Activity Ca_channel->Neuronal_activity K_channel->Neuronal_activity Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste Container (Labeled, Leak-proof) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled, Leak-proof) segregate->liquid_waste Liquid sharps_waste Sharps Container (Puncture-resistant) segregate->sharps_waste Sharps storage Store in Designated Secondary Containment Area solid_waste->storage liquid_waste->storage sharps_waste->storage collection Arrange for Hazardous Waste Collection storage->collection end End: Proper Disposal collection->end

References

Personal protective equipment for handling N/Ofq-(1-13)-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N/Ofq-(1-13)-NH2

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is critical to prevent inhalation, skin, or eye contact, especially when handling the peptide in its powdered form.[1] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[1]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.
Cell Culture and In Vitro Assays Disposable nitrile gloves, lab coat, and safety glasses.
Animal Studies (Injections) Disposable nitrile gloves, lab coat, and safety glasses.
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, rubber boots, and a respirator.
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.

Always inspect PPE for damage before use and follow correct removal techniques to avoid cross-contamination.

Operational Plan for Safe Handling

A systematic approach from receipt to disposal is crucial for a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Lyophilized peptides should be stored at -20°C in a desiccator, away from bright light. Peptides with certain amino acids are prone to oxidation or moisture absorption and require careful storage.

  • For long-term storage of reconstituted peptides, it is recommended to store them at -80°C.

2. Reconstitution:

  • Before opening, allow the vial to warm to room temperature to prevent condensation.

  • Reconstitute the peptide in sterile water or an appropriate buffer to a desired concentration, for example, 1 mg/mL.

  • To aid dissolution, gentle warming to 37°C or brief sonication in an ultrasonic bath can be used. Avoid vigorous shaking.

  • To prevent degradation from repeated freeze-thaw cycles, aliquot the reconstituted peptide into single-use volumes.

3. Handling:

  • Handle the powdered form of the peptide in a fume hood to prevent inhalation.

  • Use low-protein-binding microplates and pipette tips to minimize non-specific binding.

  • Clearly label all containers with the chemical name, concentration, and any known hazards.

Disposal Plan

Proper disposal of peptide waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated PPE: Dispose of items like gloves and lab coats in a designated waste container for contaminated materials.

  • Liquid Waste: Depending on local regulations, decontaminate liquid waste (e.g., cell culture media containing the peptide) with a suitable method like 10% bleach before disposing it down the drain with copious amounts of water, or collect it for chemical waste disposal.

  • Solid Waste: Collect all solid peptide waste in designated, clearly labeled containers. Never dispose of peptides in regular trash.

  • Follow all institutional and local guidelines for chemical waste disposal.

Emergency Procedures

Spill Response:

  • Small Spills:

    • For powder spills, gently cover with an absorbent material to avoid raising dust, then clean the area with a damp cloth.

    • For liquid spills, absorb with an inert material and place it in a suitable container for disposal.

  • Large Spills:

    • Evacuate and restrict access to the area.

    • Wear appropriate PPE, including a respirator.

    • Contain the spill and follow the cleanup procedures for small spills.

    • Ensure the area is well-ventilated during and after cleanup.

First Aid:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Visualized Workflows

To further clarify the procedural steps for safe handling and experimental use of this compound, the following diagrams illustrate key workflows.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Disposal Receive Receive Peptide Inspect Inspect Container for Damage Receive->Inspect Store Store at -20°C in Desiccator Inspect->Store Warm Warm Vial to Room Temp Weigh Weigh Powder in Fume Hood Warm->Weigh Reconstitute Reconstitute in Sterile Buffer Weigh->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Sol Store Solution at -20°C or -80°C Aliquot->Store_Sol Use Use in Experiment Store_Sol->Use Dispose_Liquid Dispose of Liquid Waste Use->Dispose_Liquid Dispose_Solid Dispose of Solid Waste Use->Dispose_Solid Dispose_PPE Dispose of Contaminated PPE Use->Dispose_PPE

Caption: Workflow for the safe handling of this compound from receipt to disposal.

cluster_spill Spill Response Protocol Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small Small Spill Assess->Small Minor Large Large Spill Assess->Large Major Clean_Small Clean with Absorbent Material Small->Clean_Small Evacuate Evacuate and Restrict Area Large->Evacuate Decontaminate Decontaminate Area Clean_Small->Decontaminate Wear_PPE Wear Full PPE (incl. Respirator) Evacuate->Wear_PPE Contain Contain and Clean Spill Wear_PPE->Contain Contain->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste

Caption: Decision-making workflow for responding to a peptide spill.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.